molecular formula C6H13N3O B066519 N-methylpiperazine-1-carboxamide CAS No. 163361-25-9

N-methylpiperazine-1-carboxamide

Cat. No.: B066519
CAS No.: 163361-25-9
M. Wt: 143.19 g/mol
InChI Key: HPYONZVIPMACEZ-UHFFFAOYSA-N
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Description

N-Methylpiperazine-1-carboxamide is a versatile and valuable chemical scaffold extensively employed in medicinal chemistry and pharmaceutical research. Its core structure integrates a piperazine ring, known for its favorable pharmacokinetic properties, with a carboxamide group, which enhances solubility and provides a handle for further synthetic modification via hydrogen bonding. This compound serves as a critical synthetic intermediate and a privileged building block in the design and development of novel bioactive molecules, particularly for targeting kinases and GPCRs. Researchers utilize this compound to synthesize compound libraries for high-throughput screening (HTS) and as a central precursor in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability of lead candidates. Its mechanism of action is not intrinsic but is conferred upon integration into larger molecular architectures, where it often contributes to improved target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This reagent is essential for chemists working in hit-to-lead optimization and the discovery of new therapeutic agents in areas such as oncology, central nervous system (CNS) disorders, and infectious diseases. It is supplied with high purity to ensure reproducibility in complex synthetic pathways.

Properties

IUPAC Name

N-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYONZVIPMACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470370
Record name N-methylpiperazine-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163361-25-9
Record name N-methylpiperazine-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperazine-1-carboxamide
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Foundational & Exploratory

N-methylpiperazine-1-carboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, structure, and potential applications. Due to the limited availability of public experimental data, this guide combines confirmed information with predicted properties and theoretical experimental protocols to serve as a valuable resource for researchers. The information on its precursor, N-methylpiperazine, is also included for contextual understanding.

Chemical Structure and Identification

This compound is characterized by a piperazine ring with a carboxamide functional group at the 1-position, which is further substituted with a methyl group on the amide nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is described as a white crystalline solid that is soluble in water, methanol, and ethanol.[1]

PropertyValueSource
CAS Number 163361-25-9
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Boiling Point 347.0 ± 31.0 °C (Predicted)
pKa 14.39 ± 0.20 (Predicted)
Physical State White crystalline solid[1]
Solubility Soluble in water, methanol, and ethanol[1]
SMILES CNC(=O)N1CCNCC1

Note: Some physical properties are based on computational predictions due to the absence of published experimental data.

Properties of the hydrochloride salt are also provided for reference:

PropertyValueSource
CAS Number 479611-85-3
Molecular Formula C₆H₁₄ClN₃O
Molecular Weight 179.65 g/mol

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available 1-Boc-piperazine.

G cluster_0 Step 1: Formation of N-Boc-N'-methylcarbamoylpiperazine cluster_1 Step 2: Deprotection BocPiperazine 1-Boc-piperazine Reaction1 Reaction at 0°C to rt BocPiperazine->Reaction1 Methylisocyanate Methyl isocyanate Methylisocyanate->Reaction1 Solvent1 Dichloromethane (DCM) Solvent1->Reaction1 Product1 N-Boc-N'-methylcarbamoylpiperazine Product1_input N-Boc-N'-methylcarbamoylpiperazine Reaction1->Product1 Reaction2 Boc Deprotection Product1_input->Reaction2 TFA Trifluoroacetic acid (TFA) TFA->Reaction2 Solvent2 Dichloromethane (DCM) Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Hypothetical workflow for the synthesis of this compound.

Step 1: Synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

  • Materials: 1-Boc-piperazine, Methyl isocyanate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound (Boc Deprotection)

  • Materials: tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) to a pH of >10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Spectral Properties (Expected)

¹H NMR Spectroscopy
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH (piperazine)1.5 - 3.0broad singlet1H
-CH₂- (piperazine, adjacent to NH)2.7 - 3.0triplet4H
-CH₂- (piperazine, adjacent to N-C=O)3.3 - 3.6triplet4H
-CH₃ (amide)2.7 - 2.9doublet3H
-NH- (amide)5.0 - 7.0broad quartet1H
¹³C NMR Spectroscopy
Carbon AtomExpected Chemical Shift (δ, ppm)
-C H₃ (amide)25 - 30
-C H₂- (piperazine)40 - 50
C =O (amide)155 - 165
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H stretch (secondary amine)3300 - 3500Medium
N-H stretch (amide)3100 - 3300Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=O stretch (amide)1630 - 1680Strong
N-H bend (amide)1510 - 1570Strong
C-N stretch (amine/amide)1000 - 1350Medium
Mass Spectrometry
  • Expected Molecular Ion [M]⁺: m/z = 143.11

  • Expected [M+H]⁺: m/z = 144.12

  • Common Fragmentation Patterns: Loss of the methylcarbamoyl group, cleavage of the piperazine ring.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its potential biological activities are an area of active interest.

  • Medicinal Chemistry: It is a versatile intermediate for the development of active pharmaceutical ingredients (APIs).[1]

  • Kinase Inhibition: It has been identified as a potential inhibitor of the kinase family.

  • Neurological Disorders: Research suggests it may be a promising lead compound for developing drugs targeting neurological disorders.[1]

  • Reductive Amination Agent: It has been described as a reductive amination agent in organic synthesis.

Precursor: N-methylpiperazine

A thorough understanding of this compound often requires knowledge of its key precursor, N-methylpiperazine.

PropertyValue
CAS Number 109-01-3
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Boiling Point 138 °C
Melting Point -6 °C
Density 0.903 g/mL at 25 °C

Safety and Handling

Specific safety data for this compound is not widely available. Standard laboratory safety precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, it is advisable to consult the safety data sheet (SDS) for its precursor, N-methylpiperazine, and to handle the compound with the assumption that it may have similar hazards.

Disclaimer: This document is intended for informational purposes for a technical audience. The hypothetical experimental protocols are illustrative and have not been validated. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.

References

N-methylpiperazine-1-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a small molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its emerging role as a kinase inhibitor scaffold and a reagent in reductive amination. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental insights and a summary of its biological context.

Core Compound Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of the methyl group on one nitrogen and a carboxamide group on the other imparts specific physicochemical properties that are advantageous in drug design, such as improved solubility and the ability to participate in hydrogen bonding.

PropertyValueReference
CAS Number 163361-25-9
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.18 g/mol
Canonical SMILES CNC(=O)N1CCNCC1
Physical Description Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and straightforward method involves the reaction of piperazine with a methylating agent, followed by the introduction of the carboxamide group.

Experimental Protocol: A Representative Synthesis

Step 1: N-methylation of Piperazine

A common method for the synthesis of N-methylpiperazine involves the reductive amination of piperazine with formaldehyde.

  • Materials: Piperazine, formaldehyde (37% in water), methanol, Raney nickel or palladium on carbon (Pd/C), hydrogen gas.

  • Procedure:

    • In a suitable reactor, dissolve piperazine in methanol.

    • Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically around 1:1 to 1.2.

    • The reaction mixture is stirred at room temperature to form the intermediate condensation product.

    • Introduce the catalyst (e.g., 5% Pd/C).

    • The reactor is then pressurized with hydrogen gas (typically 1-6 MPa) and heated to a temperature between 70-100 °C.

    • The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the catalyst is filtered off.

    • The solvent is removed under reduced pressure, and the resulting N-methylpiperazine can be purified by distillation.

Step 2: Carboxamide Formation

The N-methylpiperazine is then reacted with an appropriate reagent to form the carboxamide. Reaction with an isocyanate is a common method.

  • Materials: N-methylpiperazine, methyl isocyanate, a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve N-methylpiperazine in the chosen solvent in a reaction vessel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of methyl isocyanate in the same solvent to the cooled N-methylpiperazine solution.

    • The reaction is typically exothermic and is stirred at a low temperature for a few hours, then allowed to warm to room temperature and stirred overnight.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis and Medicinal Chemistry

Reductive Amination Agent

This compound is described as a reductive amination agent. In this context, it can be used in the synthesis of more complex molecules by facilitating the formation of carbon-nitrogen bonds.

Kinase Inhibitor Scaffold

The piperazine moiety is a common scaffold in the development of kinase inhibitors.[1][2][3] While specific kinase inhibition data for this compound is not extensively published, the structural motif is present in numerous potent kinase inhibitors. The N-methylpiperazine group often enhances aqueous solubility and provides a key interaction point with the kinase active site.

For instance, related piperazine-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and dual Src/Abl kinases.[4][5]

Potential Signaling Pathway Involvement

Given its potential as a kinase inhibitor, this compound could modulate various signaling pathways implicated in cell proliferation, survival, and differentiation. A generalized kinase inhibition pathway is depicted below.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Signal Transduction ATP ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation (Kinase Activity) Cell_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cell_Response Downstream Signaling NMPC N-methylpiperazine- 1-carboxamide NMPC->Substrate Inhibition

Caption: Generalized kinase inhibition pathway.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of this compound or its derivatives as kinase inhibitors would typically follow a standardized workflow.

Kinase_Screening_Workflow start Start: Synthesize or Procure Compound biochem_assay Biochemical Assay (e.g., Kinase Glo, HTRF) start->biochem_assay ic50 Determine IC50 Values biochem_assay->ic50 selectivity Kinase Selectivity Profiling (Kinome Scan) ic50->selectivity cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) selectivity->cell_based in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo end End: Lead Optimization in_vivo->end

Caption: Workflow for kinase inhibitor screening.

Conclusion

This compound represents a versatile chemical entity with established and potential applications in both synthetic chemistry and drug discovery. Its straightforward synthesis and the known biological relevance of the piperazine scaffold make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further detailed biological evaluation is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Solubility and Stability of N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of N-methylpiperazine-1-carboxamide, a molecule of interest in pharmaceutical and chemical research. Due to the limited publicly available quantitative data for this specific compound, this guide also includes information on the closely related compound N-methylpiperazine for comparative purposes and outlines generalized experimental protocols for determining these key physicochemical properties.

Introduction

This compound is a derivative of piperazine featuring a methyl group on one nitrogen and a carboxamide group on the other. This substitution pattern suggests a compound with potential applications as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Understanding its solubility and stability is critical for its handling, formulation, and the development of new chemical entities. While specific experimental data for this compound is scarce, its structural components—a piperazine ring and a carboxamide group—provide a basis for predicting its chemical behavior.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions indicate it is a white crystalline solid soluble in water and organic solvents like methanol and ethanol[1]. One computational study predicts a water solubility of 286.0 mg/mL (2.2 mol/L) using a topological method[2].

For comparative purposes, the solubility of the parent compound, N-methylpiperazine, is well-documented. It is important to note that the presence of the carboxamide group in this compound is expected to significantly influence its solubility profile, likely increasing its polarity and potential for hydrogen bonding compared to N-methylpiperazine.

Table 1: Solubility Data

CompoundSolventSolubilityData Type
This compound WaterSoluble[1]Qualitative
Water286.0 mg/mL[2]Predicted
MethanolSoluble[1]Qualitative
EthanolSoluble[1]Qualitative
N-methylpiperazine (for comparison) WaterSolubleQualitative
EtherSolubleQualitative
EthanolSolubleQualitative
MethanolMiscibleQualitative

Stability Profile

Experimental Protocols

Given the lack of specific published methods for this compound, the following sections describe generalized protocols for determining solubility and stability, based on standard pharmaceutical development practices.

Solubility Determination Protocol

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility from the determined concentration and the dilution factor.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature with shaking A->B C Separate solid and supernatant (Centrifuge) B->C D Dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Workflow for Solubility Determination
Stability Indicating Method and Forced Degradation Protocol

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products. Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating method.

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.

Part 1: Method Development

  • Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from its potential impurities and degradation products. Mobile phase, column, and gradient conditions should be optimized.

Part 2: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., at 60-80 °C) for a defined period.

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

  • Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method.

  • Peak Purity: Assess the peak purity of the parent compound in stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into N-methylpiperazine and isocyanic acid (which would further decompose).

  • Oxidation: The nitrogen atoms in the piperazine ring, particularly the tertiary amine, are potential sites for oxidation, leading to the formation of N-oxides. Ring opening is also a possibility under harsh oxidative conditions.

G Hypothetical Degradation Pathways cluster_0 cluster_1 cluster_2 A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D N-methylpiperazine + Isocyanic acid B->D E N-oxide derivatives C->E F Ring-opened products C->F

Hypothetical Degradation Pathways

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative experimental data is limited, the provided qualitative information and generalized protocols offer a framework for researchers and drug development professionals to characterize this compound. Further experimental investigation is necessary to establish a comprehensive physicochemical profile, which is essential for its potential applications in the pharmaceutical and chemical industries.

References

Spectroscopic data (NMR, IR, Mass Spec) for N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-methylpiperazine-1-carboxamide, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra, this document focuses on predicted data generated from computational models, alongside standardized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for the characterization and identification of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 5.0br s1H-NH-
~3.4 - 3.5t4H-N(CO)-CH₂-
~2.7 - 2.8d3H-NH-CH₃
~2.4 - 2.5t4H-N(CH₃)-CH₂-
~2.3s3H-N-CH₃ (ring)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~158C=O
~54-N(CH₃)-CH₂-
~46-N-CH₃ (ring)
~45-N(CO)-CH₂-
~26-NH-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~2940, ~2850StrongC-H Stretch (Aliphatic)
~1640StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1450MediumC-H Bend
~1260MediumC-N Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
14340[M]⁺ (Molecular Ion)
100100[M - HNCH₃]⁺
8530[M - CONHCH₃]⁺
7090[C₄H₈N]⁺
5780[C₃H₅N]⁺
4260[C₂H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 45-90°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Process the FID and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent for sample dissolution (e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is a common technique for small molecules that produces characteristic fragmentation patterns.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Confirmation Structure Confirmation Structure->Confirmation Purity->Confirmation

Caption: Logical workflow for spectroscopic analysis.

N-Methylpiperazine-1-carboxamide Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylpiperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate lipophilicity and form hydrogen bonds, make it an attractive moiety for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and development efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDSubstitution Pattern (R)A-549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MIAPaCa-2 (Pancreatic) IC50 (µM)Reference
A-6 2,5-di-CH37.7418.8014.98[1]
A-11 3-OCH35.714.2631.36[1][2]
Gefitinib (Standard)16.5610.5149.50[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control. Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P_EGFR P_EGFR EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Derivative N-methylpiperazine-1- carboxamide Derivative Derivative->EGFR Inhibits

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow Start Start: Compound Synthesis (this compound derivatives) CellCulture 1. Cell Line Culture (e.g., A-549, HCT-116) Start->CellCulture Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment MTT 4. MTT Assay Treatment->MTT DataAnalysis 5. Data Analysis (Calculate IC50) MTT->DataAnalysis Hit Hit Identification & Further Studies DataAnalysis->Hit

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[3][4] N-methylpiperazine derivatives have been investigated for their potential to combat various bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of representative piperazine derivatives, indicating the diameter of the zone of inhibition against various microorganisms.

Compound IDS. aureus (mm)S. epidermidis (mm)P. aeruginosa (mm)E. coli (mm)C. albicans (mm)Reference
Derivative X 1816121420[5]
Derivative Y 2220151824[6]
Ciprofloxacin 25232022N/A[6]
Fluconazole N/AN/AN/AN/A28[6]

Note: Data is illustrative based on typical findings for piperazine derivatives as specific data for this compound was not available in the initial search.

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria and fungi.

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm)

  • Test compounds and standard antibiotics

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of growth.

  • Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Standard antibiotic discs are used as controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Central Nervous System (CNS) Activity

The N-arylpiperazine moiety is a well-known pharmacophore for CNS-active compounds, particularly those targeting serotonergic and dopaminergic receptors.[7] This suggests that this compound derivatives could be promising candidates for the development of novel treatments for neurological and psychiatric disorders.

Potential CNS Targets and Activities
  • Serotonin and Dopamine Receptor Modulation: Many arylpiperazine derivatives exhibit affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes, which are implicated in conditions such as depression, anxiety, schizophrenia, and Parkinson's disease.[7]

  • Acetylcholinesterase (AChE) Inhibition: Some coumarin-piperazine hybrids have shown significant AChE inhibitory activity, a key target in the management of Alzheimer's disease.[7]

  • Anticonvulsant Activity: Cinnamyl piperazine derivatives have been investigated for their potential as anticonvulsant agents.[8]

Experimental Workflow: Preliminary CNS Activity Screening

CNS_Workflow Start Start: Compound Synthesis (this compound derivatives) ReceptorBinding 1. In Vitro Receptor Binding Assays (e.g., 5-HT, Dopamine receptors) Start->ReceptorBinding EnzymeInhibition 2. In Vitro Enzyme Inhibition Assays (e.g., AChE) Start->EnzymeInhibition InVivoModels 3. In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) ReceptorBinding->InVivoModels EnzymeInhibition->InVivoModels Lead Lead Compound Identification InVivoModels->Lead

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. The evidence presented in this guide underscores their potential in the development of new anticancer, antimicrobial, and CNS-active therapeutic agents. The provided data, protocols, and diagrams serve as a valuable resource for researchers to design and execute further investigations into the therapeutic potential of this important chemical scaffold. Future studies should focus on expanding the structure-activity relationship (SAR) knowledge, optimizing lead compounds, and elucidating the precise molecular mechanisms underlying their biological effects.

References

N-Methylpiperazine-1-Carboxamide: A Core Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-methylpiperazine moiety is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, oral bioavailability, and target affinity.[1] This is particularly evident in the field of protein kinase inhibitors, where this functional group is a key component of several approved drugs, including imatinib, dasatinib, and bosutinib.[1] This technical guide focuses on the N-methylpiperazine-1-carboxamide core, a fundamental scaffold that serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. While this compound itself is recognized as an inhibitor of the kinase family, its true potential is realized in more complex derivatives. This document will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of kinase inhibitors built upon this essential scaffold.

Synthesis of this compound Derivatives

The synthesis of molecules containing the this compound core is typically straightforward. A common method involves the reaction of 1-methylpiperazine with a suitable carboxylic acid derivative. For instance, N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide can be synthesized by reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol.

A general synthetic route for more complex piperazine amides often starts with the coupling of a substituted aniline with an acid chloride to form an amide bond. Subsequent modifications can introduce the N-methylpiperazine group.

Quantitative Analysis of Kinase Inhibition

The this compound scaffold is a component of numerous potent kinase inhibitors. The following table summarizes the in vitro inhibitory activities (IC50) of several representative compounds against their primary kinase targets. This data highlights the versatility of the scaffold in targeting different kinase families.

Compound Name/ReferenceKinase Target(s)IC50 (nM)Cell-Based Assay IC50 (µM)
Dasatinib (BMS-354825)Src0.5-
Abl<1-
PHA-848125CDK245A2780: -
TrkA53-
MEK Inhibitor (Compound 10g)MEK1110HepG2: 0.51
JNK Inhibitor (Piperazine amide 1)JNK1490-
JNK31000-

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors from the this compound scaffold has yielded valuable structure-activity relationship (SAR) insights. Optimization of a high-throughput screening hit, a piperazine amide, led to the discovery of several potent JNK inhibitors.[2] This demonstrates that modifications to the aryl group attached to the carboxamide and substitutions on the piperazine ring can significantly impact potency and selectivity.

For instance, in the development of dual Src/Abl inhibitors, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety were synthesized.[3] The selection of Dasatinib (BMS-354825) for further development was based on its robust in vivo activity and favorable pharmacokinetic profile, underscoring the importance of the N-methylpiperazine group in achieving desirable drug-like properties.[3]

Targeted Signaling Pathways

Kinase inhibitors containing the this compound scaffold have been developed to target several critical signaling pathways implicated in cancer and other diseases.

Signaling_Pathways cluster_Src_Abl Src/Abl Pathway cluster_MEK_ERK MEK/ERK Pathway cluster_JNK JNK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Receptor->Src Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Abl Abl Abl->Downstream Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Growth, Differentiation) ERK->Transcription MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 (Apoptosis, Inflammation) JNK->AP1 JNK_Inhibitor JNK Inhibitor JNK_Inhibitor->JNK

Caption: Key signaling pathways targeted by kinase inhibitors.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. Below are representative methodologies for key assays.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the target kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compound (this compound derivative)

    • 96-well plates

    • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT-116)[4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[4]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Experimental Workflow

The discovery and development of a novel kinase inhibitor based on the this compound scaffold typically follows a structured workflow.

Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Synthesis Synthesis of Analogs Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR SAR->Synthesis ADME In Vitro ADME/ Toxicology SAR->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Candidate Selection Tox->Candidate

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

The this compound scaffold is a cornerstone in the design of modern kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The extensive body of research on its derivatives has provided a solid foundation of SAR data, guiding the optimization of potency, selectivity, and pharmacokinetic profiles. As our understanding of kinase biology continues to expand, this versatile scaffold is poised to remain a critical component in the armamentarium of medicinal chemists targeting this important class of enzymes. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel chemical space around this proven core structure.

References

In-depth Technical Guide on the Safety, Handling, and Properties of N-Methylpiperazine and a Note on N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Safety and Hazard Information for N-Methylpiperazine

N-methylpiperazine is a flammable, corrosive, and toxic chemical that requires strict safety protocols for handling.[1] It can cause severe skin burns and eye damage, may lead to an allergic skin reaction, and is harmful if inhaled.[1]

GHS Hazard Classification
Hazard ClassCategory
Flammable LiquidsCategory 3
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/IrritationCategory 1
Skin SensitizationSub-category 1B

Source: Sigma-Aldrich Safety Data Sheet

Hazard Statements
  • H226: Flammable liquid and vapor.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H332: Harmful if inhaled.

Source: Sigma-Aldrich Safety Data Sheet

Precautionary Statements

A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal.[1] Key preventive measures include keeping the substance away from heat and ignition sources, using explosion-proof equipment, and wearing appropriate personal protective equipment (PPE).[1]

Section 2: Physical and Chemical Properties of N-Methylpiperazine

PropertyValueSource
Molecular Formula C5H12N2Fisher Scientific[2]
Molecular Weight 100.16 g/mol Fisher Scientific[2]
Boiling Point 138 °C (280 °F)Sigma-Aldrich
Density 0.903 g/mL at 25 °C (77 °F)Sigma-Aldrich
Flash Point 31.5 °C (88.7 °F) - closed cupSigma-Aldrich
Autoignition Temperature 320 °C (608 °F)Fisher Scientific[2]
Vapor Pressure 0.9 kPa at 20 °CFisher Scientific[2]
Vapor Density 3.5 (vs air)
Solubility in Water Miscible
Appearance Clear, colorless liquid

Section 3: Handling and Storage

Proper handling and storage of N-methylpiperazine are crucial to ensure safety.

Safe Handling Procedures
  • Work under a chemical fume hood.[1]

  • Avoid inhaling the substance or allowing it to come into contact with skin and eyes.

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • All metal parts of equipment must be grounded to prevent ignition from static electricity.[1]

  • Keep the container tightly closed when not in use.

Storage Conditions
  • Store in a flammable materials area.[2]

  • Keep containers in a dry, cool, and well-ventilated place.[2]

  • The substance is hygroscopic and sensitive to moisture.[2]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Section 4: Emergency Procedures and First Aid

Immediate action is required in case of exposure to N-methylpiperazine.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. A physician should be called immediately.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. A physician should be called immediately.

  • Eye Contact: Rinse eyes with plenty of water, making sure to remove contact lenses. An ophthalmologist should be consulted immediately.

  • Ingestion: Have the victim drink water (no more than two glasses). Do not induce vomiting due to the risk of perforation. A physician should be called immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors are heavier than air and can form explosive mixtures with air, especially at elevated temperatures.

  • Protective Equipment: Firefighters should use a self-contained breathing apparatus and wear full protective clothing.

Section 5: Toxicological Information for N-Methylpiperazine

The toxicological properties of N-methylpiperazine indicate that it is harmful and corrosive.

Toxicity DataValueSpecies
LD50 Oral 2830 µL/kgRat
LC50 Inhalation Not available
LD50 Dermal Not available

Source: Fisher Scientific[2]

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Additional Information: The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.

Section 6: Experimental Protocols

Detailed experimental protocols for safety and handling of N-methylpiperazine-1-carboxamide are not available. The following logical workflows are based on standard procedures for handling hazardous chemicals like N-methylpiperazine.

Chemical Handling Workflow

prep Preparation ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe hood Work in a Ventilated Fume Hood ppe->hood handling Chemical Handling hood->handling ground Ground Equipment to Prevent Static Discharge handling->ground transfer Use Non-Sparking Tools for Transfer ground->transfer cleanup Cleanup transfer->cleanup waste Dispose of Waste in Labeled, Sealed Containers cleanup->waste decon Decontaminate Work Area waste->decon storage Store in a Cool, Dry, Well-Ventilated Area decon->storage

Caption: Standard workflow for safely handling N-methylpiperazine.

Emergency Spill Response Protocol

spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and Emergency Services spill->notify ppe Don Appropriate PPE (Respirator, Chemical Suit) evacuate->ppe notify->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in Sealed Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Complete Incident Report decon->report

References

The N-Methylpiperazine Scaffold: A Cornerstone in Modern Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design and development of a diverse array of therapeutic agents. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties, which medicinal chemists leverage to enhance the efficacy, selectivity, and drug-likeness of molecules. This technical guide provides a comprehensive overview of the role of the N-methylpiperazine scaffold in drug design, replete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The N-Methylpiperazine Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

N-methylpiperazine is a heterocyclic organic compound that imparts a unique set of properties to drug candidates.[1] Its structure, featuring a six-membered ring with two nitrogen atoms at opposite positions and a methyl group on one of them, provides a balance of lipophilicity and hydrophilicity, crucial for oral bioavailability and metabolic stability.

The tertiary amine in the N-methylpiperazine moiety is basic, allowing for the formation of salts, which can improve solubility and facilitate formulation. This basicity also enables key interactions with biological targets, such as hydrogen bonding.[2] The presence of the N-methyl group enhances lipophilicity compared to the parent piperazine, which can improve membrane permeability and blood-brain barrier penetration for CNS-acting drugs.[3]

Table 1: Physicochemical Properties of N-Methylpiperazine

PropertyValueReference
Molecular FormulaC₅H₁₂N₂[1]
Molar Mass100.16 g/mol [1]
Boiling Point138 °C[1]
Melting Point-6 °C[1]
Density0.903 g/mL at 25 °C
Water SolubilityMiscible
pKa9.09 (+1), 4.94 (+2) at 25 °C

These properties make the N-methylpiperazine scaffold a versatile building block in drug discovery, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2]

FDA-Approved Drugs Featuring the N-Methylpiperazine Scaffold

The versatility of the N-methylpiperazine scaffold is underscored by its presence in a wide range of FDA-approved drugs across various therapeutic areas. From anticancer agents to antipsychotics and antivirals, this moiety has proven to be a valuable component in the development of successful therapeutics.[4][5][6]

Table 2: A Selection of FDA-Approved Drugs Containing the N-Methylpiperazine Scaffold

Drug NameTherapeutic CategoryPrimary Target(s)
Imatinib OncologyBCR-ABL, c-KIT, PDGFR
Clozapine AntipsychoticDopamine (D2, D4) and Serotonin (5-HT2A) receptors
Sildenafil Erectile DysfunctionPhosphodiesterase 5 (PDE5)
Trifluoperazine AntipsychoticDopamine D2 receptors
Cyclizine Antihistamine, AntiemeticHistamine H1 receptors
Meclizine Antihistamine, AntiemeticHistamine H1 receptors
Ofloxacin AntibioticDNA gyrase, Topoisomerase IV
Vortioxetine AntidepressantSerotonin transporter (SERT), 5-HT1A, 5-HT3, 5-HT7 receptors
Ponatinib OncologyBCR-ABL, VEGFR, FGFR, PDGFR
Nintedanib Oncology, AntifibroticVEGFR, FGFR, PDGFR
Bosutinib OncologyBCR-ABL, Src family kinases
Brigatinib OncologyALK, EGFR
Gilteritinib OncologyFLT3, AXL
Diethylcarbamazine AnthelminticNot fully elucidated; targets microfilariae

Quantitative Insights: Biological Activity of N-Methylpiperazine Derivatives

The N-methylpiperazine moiety often contributes significantly to the biological activity of a drug molecule. The following tables summarize key quantitative data for several compounds, highlighting the potency that can be achieved by incorporating this scaffold.

Table 3: In Vitro Kinase Inhibition Data for Imatinib

Kinase TargetAssay TypeIC₅₀ (nM)Reference(s)
Bcr-AblAutophosphorylation25[7]
c-AblKinase Assay400[7]
c-KitKinase Assay~25[7]
PDGFRKinase Assay~25[7]

Table 4: In Vitro Receptor Binding Affinity of Clozapine

Receptor TargetKi (nM)Notes
Dopamine D₂~120Antagonist
Dopamine D₄9Antagonist
Serotonin 5-HT₂A1.6 - 5.4Antagonist
Muscarinic M₁1.9Antagonist
Histamine H₁1.1Antagonist
Adrenergic α₁7Antagonist

Key Signaling Pathways and Mechanisms of Action

The N-methylpiperazine scaffold is a key feature in drugs that modulate critical signaling pathways involved in cancer and central nervous system disorders.

BCR-ABL Signaling and its Inhibition by Imatinib

In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation.[8] Imatinib, which contains an N-methylpiperazine group, acts as a potent inhibitor of the BCR-ABL tyrosine kinase by binding to the ATP-binding site of the kinase domain in its inactive conformation.[3][9] This prevents the phosphorylation of downstream substrates and blocks the signaling cascades that lead to leukemogenesis.[8][10]

BCR_ABL_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., Grb2, Shc) BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Substrate->P_Substrate Proliferation Uncontrolled Cell Proliferation P_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis P_Substrate->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL Inhibition EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_Inhibitor EGFR Inhibitor (with N-methylpiperazine) EGFR_Inhibitor->EGFR_dimer Inhibition Clozapine_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin S2A_Receptor Serotonin 5-HT2A Receptor Serotonin->S2A_Receptor Signal_Modulation Modulation of Downstream Signaling D2_Receptor->Signal_Modulation S2A_Receptor->Signal_Modulation Clozapine Clozapine Clozapine->D2_Receptor Antagonism Clozapine->S2A_Receptor Antagonism Imatinib_Synthesis_Workflow Start Start: Amine Intermediate & N-methylpiperazine benzoyl chloride Reaction Reaction: - Pyridine (solvent) - Stir at room temp. Start->Reaction Workup Work-up: - Column chromatography Reaction->Workup Product Product: Imatinib Workup->Product BCR_ABL_Assay_Workflow Prepare Prepare Reaction Mix: - Recombinant BCR-ABL enzyme - Substrate (e.g., GST-CrkL) - Imatinib (various concentrations) Initiate Initiate Reaction: - Add ATP (with γ-³²P-ATP for  radioactive assay) Prepare->Initiate Incubate Incubate: - 30°C for 30 minutes Initiate->Incubate Terminate Terminate Reaction: - Add SDS-PAGE loading buffer Incubate->Terminate Analyze Analyze: - SDS-PAGE and Autoradiography  or Western Blot Terminate->Analyze Calculate Calculate IC₅₀ Analyze->Calculate SERT_Assay_Workflow Culture_Cells Culture Cells: - Stably expressing hSERT  (e.g., HEK293 cells) Pre_incubate Pre-incubate Cells: - With test compound  (e.g., Vortioxetine) Culture_Cells->Pre_incubate Add_Radioligand Add Radioligand: - [³H]Serotonin Pre_incubate->Add_Radioligand Incubate Incubate: - 37°C for a short period Add_Radioligand->Incubate Wash_and_Lyse Wash & Lyse Cells Incubate->Wash_and_Lyse Measure Measure Radioactivity: - Liquid Scintillation Counting Wash_and_Lyse->Measure Calculate Calculate IC₅₀ Measure->Calculate

References

The Core Mechanism of N-methylpiperazine-1-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-methylpiperazine-1-carboxamide is a heterocyclic motif increasingly recognized for its role as a privileged scaffold in medicinal chemistry. While data on the standalone molecule's biological activity is limited, its incorporation into a multitude of potent, clinically relevant compounds underscores its importance as a key pharmacophore. This technical guide provides an in-depth analysis of the mechanism of action of this compound, not as an independent agent, but as a critical structural component that confers desirable pharmacological properties. We will focus on its established role in the design of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and explore its potential as a modulator of G-protein coupled receptors (GPCRs). This whitepaper will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the scaffold's contribution to molecular mechanisms, supported by quantitative data from key derivatives, detailed experimental protocols for its characterization, and visual diagrams of relevant signaling pathways and workflows.

Introduction: The Piperazine Carboxamide Scaffold

The piperazine ring is a ubiquitous feature in pharmacologically active compounds, prized for its favorable physicochemical properties, including good aqueous solubility and the ability to modulate lipophilicity. The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile. The addition of an N-methylcarboxamide group creates the this compound moiety, a scaffold that has been successfully employed in the development of drugs targeting a diverse range of biological targets, from kinases to GPCRs. While the core this compound molecule itself is primarily described as a synthetic building block, its recurring presence in potent inhibitors suggests it plays a crucial role in molecular recognition and binding.[1]

Mechanism of Action as a Kinase Inhibitor Moiety

The most well-documented role for the this compound scaffold is as a key component of Type II kinase inhibitors, particularly those targeting VEGFR-2 (also known as KDR). These inhibitors are critical in oncology for their ability to halt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

The VEGF/VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth and proliferation of vascular endothelial cells. It exerts its effects by binding to and activating VEGFR-2, a receptor tyrosine kinase (RTK) on the cell surface. Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that drive angiogenesis.[2][3][4][5]

Key downstream cascades initiated by VEGFR-2 activation include:

  • The PLCγ-PKC-MAPK Pathway: This pathway is a primary driver of endothelial cell proliferation.[3][4]

  • The PI3K-Akt Pathway: This cascade is crucial for promoting endothelial cell survival and increasing vascular permeability.[2][4]

The this compound moiety is often incorporated into inhibitors that bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the entire downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation Akt Akt PI3K->Akt Survival Gene Expression (Survival, Permeability) Akt->Survival

Figure 1. Simplified VEGFR-2 Signaling Pathway.
Quantitative Analysis of Derivatives

While IC50 or Ki values for the standalone this compound are not publicly available, its integral role is demonstrated by the high potency of complex inhibitors that contain this scaffold. The table below summarizes the activity of several multi-targeted kinase inhibitors where the this compound or a closely related N-methylpiperazine moiety is a key structural feature.

Compound NameStructure (Highlighting Moiety)Target Kinase(s)Reported IC50 / Ki
Dovitinib (TKI-258) 4-amino-5-fluoro-3-(6-(4-methylpiperazin -1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one[6][7][8]VEGFR-2 (KDR) , FGFR1/3, FLT3, c-Kit13 nM , 8/9 nM, 1 nM, 2 nM[6][9][10]
Lenvatinib (E7080) 4-(3-chloro-4-(cyclopropylcarbamoylamino)phenoxy)-7-methoxyquinoline-6-carboxamide (Note: Carboxamide linked to quinoline, piperazine is a common addition in other analogs)[11][12][13][14][15]VEGFR-2 (KDR) , VEGFR-1/3, FGFR1-4, RET, KIT0.74 nM (Ki) , 1.3/0.71 nM (Ki), 22/8.2/15 nM (Ki), 1.5 nM (Ki), 11 nM (Ki)[15]
Compound 10g (MEK Inhibitor) N-(2-(4-methylpiperazin -1-yl)ethyl)-1H-dibenzo[a,c]carbazole-12-carboxamide[16]MEK10.11 µM[16]
Compound 2k (MAO-B/AChE Inhibitor) (E)-1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one with N-methylpiperazine chalcone[17]MAO-B, AChE0.71 µM, 8.10 µM[17]

Table 1: Potency of Representative Kinase Inhibitors Containing the N-Methylpiperazine or this compound Scaffold. Data is illustrative of the scaffold's presence in potent molecules.

Potential as a GPCR Modulator

Beyond kinase inhibition, the this compound scaffold is implicated in the modulation of G-protein coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli and are major targets for pharmaceuticals. The piperazine moiety is a well-established component of many GPCR-targeting drugs, particularly in the central nervous system (CNS). While direct evidence for this compound is still emerging, its structural similarity to known GPCR ligands suggests it could serve as a valuable starting point for developing novel modulators.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound or its novel derivatives, a systematic screening approach is required. Below are detailed, representative protocols for assessing its activity against the two most probable target classes: kinases and GPCRs.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 using a luminescence-based ADP detection assay.

Objective: To quantify the inhibitory effect of this compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase domain (BPS Bioscience, Cat# 40301 or similar)[18]

  • Poly-Glu,Tyr (4:1) peptide substrate (Sigma-Aldrich, Cat# P0275)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[19][20][21][22]

  • Dithiothreitol (DTT)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • Test Compound (this compound) dissolved in DMSO

  • Staurosporine or Dovitinib (as positive control inhibitor)

  • ATP (1mM stock solution)

  • White, opaque 384-well assay plates

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer.

    • Prepare a 2X kinase/substrate solution in Kinase Buffer containing VEGFR-2 and Poly-Glu,Tyr substrate.

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Prepare serial dilutions of the test compound and control inhibitor in DMSO, then dilute into Kinase Buffer to create 4X final concentration stocks.

  • Kinase Reaction:

    • Add 2.5 µL of 4X Test Compound or control to wells of a 384-well plate. For "no inhibitor" controls, add 2.5 µL of buffer with DMSO.

    • Add 5 µL of 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. Final volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract background luminescence (no enzyme control) from all data points.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a high concentration of control inhibitor as 0% activity.

    • Plot the normalized activity versus the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - 4x Compound Dilutions - 2x Kinase/Substrate Mix - 2x ATP Solution start->prep plate_cpd Dispense 2.5 µL of 4x Compound to 384-well Plate prep->plate_cpd add_kinase Add 5 µL of 2x Kinase/Substrate Mix plate_cpd->add_kinase add_atp Initiate Reaction: Add 2.5 µL of 2x ATP add_kinase->add_atp incubate1 Incubate at 30°C for 60 min add_atp->incubate1 add_adpglo Add 10 µL ADP-Glo™ Reagent (Stops Reaction) incubate1->add_adpglo incubate2 Incubate at RT for 40 min add_adpglo->incubate2 add_detect Add 20 µL Kinase Detection Reagent incubate2->add_detect incubate3 Incubate at RT for 30-60 min add_detect->incubate3 read Measure Luminescence incubate3->read analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 read->analyze end End analyze->end

Figure 2. Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: GPCR Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific GPCR target using a competition binding assay with a known radioligand.[18][23][24][25][26]

Objective: To determine if this compound binds to a specific GPCR and to quantify its binding affinity.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR.

  • A suitable radioligand (e.g., [³H]-ligand or [¹²⁵I]-ligand) with known affinity (Kd) for the target GPCR.

  • Test Compound (this compound).

  • Unlabeled reference ligand (for non-specific binding determination).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • Glass fiber filter mats (pre-soaked in polyethyleneimine, PEI).

  • 96-well filter plates and vacuum manifold (cell harvester).

  • Scintillation fluid and a scintillation counter (for ³H) or gamma counter (for ¹²⁵I).

Methodology:

  • Reagent Preparation:

    • Thaw and resuspend cell membranes in ice-cold Binding Buffer to a predetermined optimal concentration.

    • Prepare serial dilutions of the test compound in Binding Buffer.

    • Prepare the radioligand solution in Binding Buffer at a fixed concentration (typically at or below its Kd value).

    • Prepare a high concentration of the unlabeled reference ligand for determining non-specific binding (NSB).

  • Binding Reaction:

    • In a 96-well assay plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Binding Buffer.

      • Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of unlabeled reference ligand.

      • Competition: Membranes + Radioligand + serial dilutions of Test Compound.

    • The typical assay volume is 100-250 µL.

    • Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each well (or place in tubes for gamma counting).

    • Measure the radioactivity in a scintillation or gamma counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR_Assay_Workflow start Start prep Prepare Reagents: - GPCR Membranes - Radioligand ([L]) - Test Compound Dilutions - Unlabeled Ligand (for NSB) start->prep plate_setup Set up 96-well Plate: - Total Binding (M + [L]) - NSB (M + [L]* + Unlabeled) - Competition (M + [L]* + Cpd) prep->plate_setup incubate Incubate to Reach Equilibrium (e.g., 60-120 min at RT) plate_setup->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash detect Dry Filters & Measure Radioactivity (Scintillation/Gamma Counter) wash->detect analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki via Cheng-Prusoff detect->analyze end End analyze->end

Figure 3. Experimental Workflow for a GPCR Radioligand Competition Binding Assay.

Conclusion

This compound stands as a testament to the power of privileged scaffolds in drug discovery. While it may not exhibit potent biological activity in its own right, its true value lies in its role as a foundational structural element. Its incorporation into complex molecules has yielded highly potent inhibitors of VEGFR-2, a critical target in anti-angiogenic cancer therapy. The evidence strongly suggests that the this compound moiety provides key interactions within the ATP-binding pocket of kinases and offers a versatile platform for developing modulators of other target classes, such as GPCRs. The experimental frameworks provided herein offer a clear path for drug development professionals to systematically evaluate novel derivatives of this promising scaffold, paving the way for the discovery of next-generation therapeutics.

References

The Piperazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthetic History of Piperazine-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of pharmaceuticals is a testament to its unique physicochemical properties and synthetic versatility.[3][4] The piperazine moiety is considered a "privileged scaffold" because its incorporation into a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][3] The two nitrogen atoms provide handles for modulating solubility, basicity (pKa), and lipophilicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This technical guide provides a comprehensive overview of the discovery and synthetic history of piperazine-containing drugs. It traces the journey of the piperazine nucleus from its early applications to its current status as a ubiquitous component in modern therapeutics. We will delve into the synthetic evolution of key drugs, present detailed experimental protocols, and visualize the complex signaling pathways they modulate.

Early History and the Dawn of a Privileged Scaffold

The story of piperazine in medicine begins not with a targeted drug discovery program, but with a serendipitous observation. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine's first foray into the medical field was in the early 1900s as a proposed solvent for uric acid in the treatment of gout.[3] While it showed a remarkable ability to dissolve uric acid in vitro, this property did not translate into clinical efficacy.[3]

The turning point for piperazine came in 1953 with the discovery of its potent anthelmintic properties.[3][5] Administered as a citrate or adipate salt to improve stability, piperazine became a primary treatment for parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[3][6] Its mechanism of action involves agonizing nematode-specific GABA receptors at the neuromuscular junction, leading to an influx of chloride ions, hyperpolarization of the muscle cell membrane, and subsequent flaccid paralysis of the worm, which is then expelled from the host.[1][7][8] This selective action on the parasite's nervous system, with minimal effect on the host, highlighted the therapeutic potential of the piperazine core.[3]

This initial success spurred medicinal chemists to explore the incorporation of the piperazine ring into more complex molecules, leading to its establishment as a privileged scaffold in drug design.[3]

Case Studies of Prominent Piperazine-Containing Drugs

The versatility of the piperazine scaffold is best illustrated through the examination of several blockbuster drugs across different therapeutic areas.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Discovery and Synthetic History: Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML).[9] Its development is a landmark example of targeted drug discovery. CML is characterized by the Philadelphia chromosome, which results in the BCR-ABL fusion gene, producing a constitutively active tyrosine kinase that drives cancer cell proliferation.[9][10] Imatinib was designed to specifically inhibit this oncogenic protein. The discovery timeline began in the mid-1990s with the identification of a lead compound, which was then chemically modified to improve potency and specificity, leading to the synthesis of imatinib (then known as STI571).[11] Clinical trials starting in 1998 showed remarkable success, leading to its FDA approval in 2001.[11]

The synthesis of imatinib has evolved from initial laboratory-scale routes to more efficient industrial processes. A common synthetic approach involves the coupling of a pyrimidine-amine core with a piperazine-containing side chain.[5][11] More recent innovations include the development of flow-based syntheses, which offer advantages in terms of safety, efficiency, and scalability.[12]

Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase.[10][13] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades, such as RAS/MAPK and PI3K/AKT, that lead to cell proliferation and survival.[14][15]

Imatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate phosphorylates P_Substrate Phosphorylated Substrate BCR-ABL->P_Substrate ATP ATP ATP->BCR-ABL binds Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) P_Substrate->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis inhibits Imatinib Imatinib Imatinib->BCR-ABL

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Quantitative Data:

ParameterValueReference
IC50 (BCR-ABL) ~0.15 mg/L[16]
Absolute Bioavailability 98%[17]
Protein Binding ~95%[17]
Elimination Half-life ~18 hours[17]
Metabolism Primarily via CYP3A4[17]

Experimental Protocols:

In Vitro Kinase Assay for BCR-ABL Inhibition This assay quantifies the ability of imatinib to inhibit the phosphorylation of a substrate by the BCR-ABL enzyme.

  • Reaction Setup: In a 96-well plate, combine the purified BCR-ABL enzyme, a peptide substrate, and varying concentrations of imatinib.

  • Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer a portion of the reaction mixture to a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove any unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

  • Data Analysis: Calculate the concentration of imatinib that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the log of the imatinib concentration.[11]

Kinase_Assay_Workflow Start Start Plate_Setup Prepare 96-well plate with BCR-ABL, substrate, and Imatinib Start->Plate_Setup Add_ATP Add [γ-³²P]ATP to initiate reaction Plate_Setup->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Add stop solution Incubate->Stop_Reaction Transfer Transfer to phosphocellulose membrane Stop_Reaction->Transfer Wash Wash membrane Transfer->Wash Measure Measure radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro kinase assay.
Cetirizine (Zyrtec®): A Selective Antihistamine

Discovery and Synthetic History: Cetirizine is a second-generation antihistamine used to treat allergies. It is the major carboxylated metabolite of hydroxyzine, a first-generation antihistamine.[18] The development of cetirizine was driven by the need to reduce the sedative side effects associated with earlier antihistamines.[18] Its reduced ability to cross the blood-brain barrier and high selectivity for the H1 receptor contribute to its non-sedating profile.[18]

The synthesis of cetirizine can be achieved through several routes. One common method involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable two-carbon acidic side chain, such as 2-chloroethoxyacetic acid.[4] Another approach involves the oxidation of the primary alcohol group of hydroxyzine.[19]

Mechanism of Action: Cetirizine is a potent and highly selective antagonist of the peripheral histamine H1 receptor.[2] During an allergic response, histamine is released and binds to H1 receptors, initiating a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the symptoms of allergy. Cetirizine blocks this pathway by preventing histamine from binding to the H1 receptor.

Cetirizine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1_Receptor Histamine H1 Receptor Gq11 Gq/11 H1_Receptor->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 IP3_DAG IP3 + DAG PLC->IP3_DAG cleaves PIP2 Histamine Histamine Histamine->H1_Receptor binds Cetirizine Cetirizine Cetirizine->H1_Receptor blocks Allergic_Response Allergic Response IP3_DAG->Allergic_Response

Caption: Cetirizine blocks the histamine H1 receptor, preventing the allergic cascade.

Quantitative Data:

ReceptorKi (nM)Reference
Histamine H1 ~2.6 - 6[2][6]
Adrenergic α1 >10,000[2]
Dopamine D2 >10,000[2]
Muscarinic M1 >10,000[2]
Serotonin 5-HT2 480[2]

Experimental Protocols:

Synthesis of Cetirizine from 1-[(4-chlorophenyl)phenylmethyl]piperazine

  • Reaction Setup: In a suitable reactor, charge 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes).

  • Heating: Heat the mixture to 80-85°C.

  • Addition: In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate (from 2-chloroethoxyacetic acid and sodium hydroxide, 1.2 eq each). Slowly add this solution to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.

  • Reflux: After the addition is complete, reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cetirizine.[4]

  • Salt Formation: Dissolve the crude cetirizine in acetone, cool to 0-5°C, and slowly add a solution of hydrochloric acid in isopropanol to precipitate cetirizine dihydrochloride. Filter, wash with cold acetone, and dry the product.[4]

Sildenafil (Viagra®): A Targeted Therapy for Erectile Dysfunction

Discovery and Synthetic History: Sildenafil was originally developed by Pfizer as a potential treatment for hypertension and angina. During clinical trials, it was found to have a significant side effect of inducing penile erections. This led to a shift in its development, and it was eventually approved for the treatment of erectile dysfunction in 1998. The synthesis of sildenafil has been extensively studied and optimized since its initial discovery. The first reported synthesis involved multiple steps, including the formation of a pyrazole ring, N-methylation, nitration, and coupling with a piperazine-containing side chain.[20] Later industrial syntheses have focused on improving yields and reducing the number of steps.[21][22]

Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the context of sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response.

Quantitative Data:

ParameterValueReference
PDE5 IC50 ~3.5 nM[20]
Selectivity for PDE5 >1000-fold over PDE1, 2, 3, and 4[20]

Experimental Protocols:

A Key Step in Sildenafil Synthesis: Sulfonamide Formation

  • Chlorosulfonation: React 2-ethoxybenzoic acid with chlorosulfonic acid to produce 5-(chlorosulfonyl)-2-ethoxybenzoic acid.

  • Amidation: Couple the resulting sulfonyl chloride with N-methylpiperazine in the presence of a base (e.g., aqueous sodium hydroxide) to form the corresponding sulfonamide derivative.[21]

  • Purification: The product can be isolated and purified through standard techniques such as crystallization.

Conclusion

The journey of the piperazine scaffold from a failed gout treatment to a ubiquitous component in a multitude of life-changing medicines is a powerful illustration of the evolution of drug discovery. Its inherent properties—tunable basicity, aqueous solubility, and synthetic accessibility—have allowed medicinal chemists to address a wide range of therapeutic challenges. The case studies of imatinib, cetirizine, and sildenafil demonstrate how the strategic incorporation of the piperazine ring can lead to highly effective and selective drugs. As synthetic methodologies continue to advance, with the advent of techniques like C-H functionalization and flow chemistry, the potential for creating novel and more sophisticated piperazine-containing therapeutics remains vast. The piperazine core is, and will continue to be, a truly privileged scaffold in the ongoing quest for new and improved medicines.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide from Diphenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the multi-step synthesis of 4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide, a derivative of diphenolic acid, which holds potential for applications in drug development and materials science due to the presence of the pharmacologically relevant N-methylpiperazine moiety.

Introduction

Diphenolic acid is a versatile building block derived from renewable resources. Its structure, featuring two phenolic hydroxyl groups and a carboxylic acid, makes it an attractive starting material for the synthesis of a wide range of derivatives. This protocol outlines a three-step synthetic route to couple diphenolic acid with N-methylpiperazine, yielding a novel carboxamide. The synthesis involves the protection of the phenolic groups, followed by amide bond formation, and concluding with deprotection to yield the target compound. This derivative could be explored for its potential biological activities, leveraging the known properties of piperazine-containing compounds.

Overall Synthetic Scheme

The synthesis of 4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide from diphenolic acid is proposed to proceed via the following three-step route:

  • Protection of Phenolic Hydroxyls: The two phenolic hydroxyl groups of diphenolic acid are first protected as benzyl ethers to prevent their interference in the subsequent amide coupling step.

  • Amide Coupling: The carboxylic acid of the protected diphenolic acid is then coupled with N-methylpiperazine using a standard peptide coupling reagent.

  • Deprotection: The benzyl protecting groups are removed via hydrogenolysis to yield the final product.

Experimental Protocols

3.1. Step 1: Synthesis of 4,4-bis(4-(benzyloxy)phenyl)pentanoic acid (Protected Diphenolic Acid)

  • Materials:

    • Diphenolic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of diphenolic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to afford 4,4-bis(4-(benzyloxy)phenyl)pentanoic acid.

3.2. Step 2: Synthesis of 1-(4,4-bis(4-(benzyloxy)phenyl)pentanoyl)-4-methylpiperazine

  • Materials:

    • 4,4-bis(4-(benzyloxy)phenyl)pentanoic acid

    • N-methylpiperazine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4,4-bis(4-(benzyloxy)phenyl)pentanoic acid (1.0 eq) in DMF.

    • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add N-methylpiperazine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-(4,4-bis(4-(benzyloxy)phenyl)pentanoyl)-4-methylpiperazine.

3.3. Step 3: Synthesis of 4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide

  • Materials:

    • 1-(4,4-bis(4-(benzyloxy)phenyl)pentanoyl)-4-methylpiperazine

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(4,4-bis(4-(benzyloxy)phenyl)pentanoyl)-4-methylpiperazine (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 8-12 hours).

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These are typical yields for such reactions and may vary based on reaction scale and optimization.

StepReactionProductTypical Yield Range (%)
1Protection (Benzylation)4,4-bis(4-(benzyloxy)phenyl)pentanoic acid85 - 95
2Amide Coupling (HATU)1-(4,4-bis(4-(benzyloxy)phenyl)pentanoyl)-4-methylpiperazine70 - 90
3Deprotection (Hydrogenolysis)4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide90 - 99

Visualizations

5.1. Synthetic Workflow

Synthetic_Workflow Diphenolic_Acid Diphenolic Acid Protection Step 1: Protection (BnBr, K₂CO₃, Acetone) Diphenolic_Acid->Protection Protected_Intermediate 4,4-bis(4-(benzyloxy)phenyl)pentanoic acid Protection->Protected_Intermediate Amide_Coupling Step 2: Amide Coupling (N-methylpiperazine, HATU, DIPEA) Protected_Intermediate->Amide_Coupling Protected_Product 1-(4,4-bis(4-(benzyloxy)phenyl)pentanoyl)-4-methylpiperazine Amide_Coupling->Protected_Product Deprotection Step 3: Deprotection (H₂, Pd/C, Methanol) Protected_Product->Deprotection Final_Product 4,4-bis(4-hydroxyphenyl)-N-(4-methylpiperazin-1-yl)pentanamide Deprotection->Final_Product

Caption: Synthetic workflow for the preparation of the target compound.

5.2. Logical Relationship of Components

Logical_Relationship cluster_reactants Starting Materials cluster_reagents Key Reagents cluster_intermediates Intermediates cluster_product Final Product Diphenolic Acid Diphenolic Acid Protected Diphenolic Acid Protected Diphenolic Acid Diphenolic Acid->Protected Diphenolic Acid Benzyl Bromide N-methylpiperazine N-methylpiperazine Benzyl Bromide Benzyl Bromide HATU HATU Pd/C Pd/C Protected Final Product Protected Final Product Protected Diphenolic Acid->Protected Final Product HATU, N-methylpiperazine Final Product Final Product Protected Final Product->Final Product Pd/C, H₂

Caption: Relationship between reactants, reagents, and products.

Application Notes and Protocols: Reductive Amination Using N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details a protocol for the reductive amination of aldehydes and ketones using N-methylpiperazine-1-carboxamide as the amine source. This reaction is pivotal for the introduction of the substituted piperazine motif, a privileged scaffold in a multitude of clinically approved drugs and investigational agents. The resulting N-alkylated piperazine carboxamides are of significant interest in drug discovery, particularly in the development of kinase inhibitors. This document provides a detailed experimental protocol, representative data from analogous reactions, and a workflow for this synthetic transformation.

Chemical Reaction Scheme

The general scheme for the reductive amination using this compound involves the reaction of the piperazine with an aldehyde or a ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds via the in situ formation of an iminium ion, which is then selectively reduced to the corresponding amine.

Caption: General reaction scheme for reductive amination.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reductive amination of a generic aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, recommended for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Catalyst Addition (for ketones): If a ketone is used as the substrate, acetic acid (1.0 equivalent) can be added to catalyze iminium ion formation. For aldehydes, this is often not necessary.[1][2]

  • Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to afford the desired N-alkylated product.

Data Presentation

Amine SubstrateCarbonyl SubstrateReducing AgentSolventTime (h)Yield (%)Reference
N-Boc-piperazineCinnamaldehydeNaBH(OAc)₃DCM12-16Not specified, but product obtained[3]
Piperazine (excess)Aldehyde 104Not specifiedNot specifiedNot specifiedHigh[4]
N-Boc-piperazineCyclopropanecarbaldehydeNot specifiedNot specifiedNot specifiedNot specified[4]
2-(Piperazin-1-yl)ethanamine derivative1-Methylpiperidin-4-oneNaBH(OAc)₃1,2-Dichloroethane1260
N-MethylpiperazineTetrahydropyran-4-oneNot specifiedNot specifiedNot specifiedNot specified[4]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the reductive amination procedure.

G A 1. Combine Amine and Carbonyl in Anhydrous Solvent B 2. Stir at Room Temperature (20-30 min) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Quench with Sat. aq. NaHCO₃ D->E Reaction Complete F 6. Aqueous Work-up (Extraction) E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I Final Product H->I

Caption: Experimental workflow for reductive amination.

Representative Signaling Pathway

Derivatives of N-methylpiperazine are frequently investigated as kinase inhibitors. The diagram below represents a generic kinase signaling pathway that can be targeted by small molecule inhibitors, such as those potentially synthesized using the described protocol. This compound itself has been noted as an efficient inhibitor of the kinase family.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Small Molecule Inhibitor (e.g., Piperazine Derivative) Inhibitor->Receptor Inhibits Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factors Kinase3->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Generic kinase signaling pathway.

References

Application of N-methylpiperazine-1-carboxamide in the Synthesis of CCR2 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade. This signaling axis is implicated in the recruitment of monocytes and macrophages to sites of inflammation, contributing to the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule CCR2 antagonists is a significant area of interest in drug discovery. The N-methylpiperazine-1-carboxamide moiety and its derivatives, particularly N-aryl piperazine-1-carboxamides, have emerged as a key scaffold in the design of potent and selective CCR2 antagonists. This document provides detailed application notes and protocols for the synthesis and evaluation of CCR2 antagonists incorporating this important structural feature.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to monocyte chemotaxis, differentiation into macrophages, and the release of pro-inflammatory cytokines. Key downstream pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. Antagonists that block the CCL2 binding site on CCR2 effectively inhibit these downstream effects.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds to G_Protein G-protein Activation CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Cellular_Responses Cellular Responses: - Chemotaxis - Proliferation - Survival PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK->Cellular_Responses Antagonist CCR2 Antagonist (e.g., N-aryl piperazine- 1-carboxamide) Antagonist->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Point of Antagonist Intervention.

Application of this compound in Synthesis

The N-aryl piperazine-1-carboxamide scaffold is a validated pharmacophore for CCR2 antagonism. While direct use of this compound as a starting material is less commonly documented in readily available literature for specific named antagonists, its core structure is central to this class of compounds. The synthesis generally involves the coupling of a substituted piperazine with an appropriate aryl isocyanate or the reaction of an N-aryl piperazine with a carbonylating agent.

A prominent example of a potent CCR2 antagonist featuring a related piperazine carboxamide core is INCB3344 . This compound demonstrates high affinity for both human and murine CCR2, making it a valuable tool for preclinical studies.[1][2]

Quantitative Data for Representative CCR2 Antagonists

The following table summarizes the biological activity of INCB3344, a well-characterized CCR2 antagonist with a piperazine carboxamide-related structure.

CompoundTargetAssay TypeIC50 (nM)Reference
INCB3344Human CCR2Binding Antagonism5.1[1][3]
INCB3344Murine CCR2Binding Antagonism9.5[1][3]
INCB3344Human CCR2Chemotaxis Antagonism3.8[1][3]
INCB3344Murine CCR2Chemotaxis Antagonism7.8[1][3]

INCB3344 exhibits over 100-fold selectivity for CCR2 compared to other homologous chemokine receptors.[1]

Experimental Protocols

General Synthesis of N-Aryl Piperazine-1-carboxamide CCR2 Antagonists

This protocol outlines a general synthetic route for the preparation of N-aryl piperazine-1-carboxamide derivatives, a key class of CCR2 antagonists.

Synthesis_Workflow start Start Materials: - Substituted Aniline - Piperazine Derivative step1 Step 1: Formation of Aryl Isocyanate (e.g., using phosgene or a phosgene equivalent) start->step1 step2 Step 2: Coupling Reaction Piperazine derivative reacts with aryl isocyanate step1->step2 purification Purification (e.g., Chromatography) step2->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product Final Product: N-Aryl Piperazine-1-carboxamide characterization->final_product

Caption: General Synthetic Workflow for N-Aryl Piperazine-1-carboxamide CCR2 Antagonists.

Materials:

  • Substituted aniline

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Piperazine derivative

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

  • Formation of the Aryl Isocyanate:

    • Dissolve the substituted aniline in an inert solvent such as toluene.

    • To this solution, add a phosgene equivalent (e.g., triphosgene) portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • The reaction mixture is then heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • After completion, the solvent is removed under reduced pressure to yield the crude aryl isocyanate, which can be used in the next step without further purification.

  • Coupling with the Piperazine Derivative:

    • Dissolve the piperazine derivative and a tertiary amine base in an inert solvent like dichloromethane.

    • To this solution, add a solution of the crude aryl isocyanate in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperazine-1-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of CCR2 Antagonism: Chemotaxis Assay

This protocol describes a common functional assay to evaluate the potency of synthesized compounds in inhibiting CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line)

  • Chemotaxis chamber (e.g., Transwell® inserts with polycarbonate membrane)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human CCL2 (MCP-1)

  • Test compounds (synthesized CCR2 antagonists)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR2-expressing cells according to standard protocols.

    • Prior to the assay, harvest the cells and resuspend them in serum-free medium.

    • Label the cells with a fluorescent dye like Calcein-AM, if using a fluorescence-based detection method.

  • Assay Setup:

    • Add serum-free medium containing CCL2 (at a concentration that induces submaximal migration, e.g., 10 ng/mL) to the lower wells of the chemotaxis plate.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of the test compounds or vehicle control for 30 minutes at 37 °C.

    • Add the pre-incubated cell suspension to the upper chamber of the Transwell® inserts.

  • Incubation:

    • Incubate the plate at 37 °C in a humidified incubator with 5% CO₂ for a period that allows for optimal cell migration (typically 2-4 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Measuring the fluorescence of the migrated cells in the lower well using a plate reader.

      • Lysing the migrated cells and quantifying their number using a cell viability assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold and its N-aryl derivatives are crucial in the development of potent and selective CCR2 antagonists. The synthetic protocols and biological assays outlined in this document provide a framework for researchers to synthesize and evaluate novel compounds targeting the CCR2-CCL2 signaling axis. The data presented for representative compounds like INCB3344 highlight the therapeutic potential of this chemical class in treating a range of inflammatory and autoimmune diseases. Further exploration of structure-activity relationships within this series will likely lead to the discovery of next-generation CCR2 antagonists with improved pharmacological profiles.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing N-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient synthesis of large libraries of compounds. A key reaction in SPOS is the formation of ureas, which are prevalent motifs in many biologically active molecules. This document provides detailed application notes and protocols for the use of N-methylpiperazine in the solid-phase synthesis of substituted ureas. N-methylpiperazine is a versatile secondary amine that can be readily incorporated into small molecule libraries, imparting desirable physicochemical properties.[1][2][3] The protocols outlined below describe the generation of resin-bound isocyanates and their subsequent reaction with N-methylpiperazine to yield the target urea derivatives.

Core Principles

The solid-phase synthesis of N-methylpiperazine-containing ureas generally follows a two-step process:

  • Formation of a Resin-Bound Isocyanate: An amine-functionalized solid support is reacted with a phosgene equivalent to generate a reactive isocyanate intermediate on the resin.

  • Urea Formation: The resin-bound isocyanate is then treated with N-methylpiperazine, which acts as a nucleophile to form the desired urea linkage.

This methodology allows for the efficient purification of the product, as excess reagents and byproducts can be simply washed away from the solid support.

Experimental Protocols

Protocol 1: General Procedure for the Solid-Phase Synthesis of a Substituted Urea using N-Methylpiperazine

This protocol details the synthesis of a generic N-alkyl-N'-(4-methylpiperazin-1-yl)urea on a solid support.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Fmoc-protected amino acid

  • 20% Piperidine in Dimethylformamide (DMF)

  • Triphosgene

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methylpiperazine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Workflow Diagram:

SPOS_Urea_Synthesis Resin Amine-Functionalized Resin Fmoc_AA Fmoc-Amino Acid Coupling (DIC, HOBt) Resin->Fmoc_AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Fmoc_Deprotection Isocyanate_Formation Isocyanate Formation (Triphosgene, DIPEA) Fmoc_Deprotection->Isocyanate_Formation Urea_Formation Urea Formation (N-Methylpiperazine) Isocyanate_Formation->Urea_Formation Cleavage Cleavage from Resin (TFA Cocktail) Urea_Formation->Cleavage Final_Product Final Urea Product Cleavage->Final_Product

Caption: Workflow for solid-phase urea synthesis.

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 1 hour.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 4 hours at room temperature. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[4][5]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Isocyanate Formation: Suspend the resin in DCM. Add a solution of triphosgene (0.5 equivalents relative to resin loading) in DCM, followed by the dropwise addition of DIPEA (2.5 equivalents). Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DCM (5x) to remove excess reagents.

  • Urea Formation: Add a solution of N-methylpiperazine (5 equivalents) in DMF to the resin. Agitate the mixture for 4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage: Treat the resin with a TFA cleavage cocktail for 2 hours to cleave the product from the solid support.

  • Isolation: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Dry the crude product under vacuum.

  • Purification: Purify the final product by reverse-phase HPLC.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the solid-phase synthesis of a model urea compound using N-methylpiperazine.

StepReagents and ConditionsMonitoring MethodExpected YieldPurity (crude)
Amino Acid Coupling Fmoc-Ala-OH (3 eq), DIC (3 eq), HOBt (3 eq), DMF, RT, 4hKaiser Test>99% couplingN/A
Fmoc Deprotection 20% Piperidine in DMF, RT, 20 minUV-Vis of fulvene adductQuantitativeN/A
Isocyanate Formation Triphosgene (0.5 eq), DIPEA (2.5 eq), DCM, RT, 2hOn-Bead FT-IRQuantitativeN/A
Urea Formation N-Methylpiperazine (5 eq), DMF, RT, 4hLC-MS of cleaved sample>90%>85%
Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS, RT, 2hN/A>80% (overall)>85%

Logical Relationship Diagram:

logical_relationships cluster_solid_phase Solid-Phase cluster_solution_phase Solution Phase Resin Resin-Bound Amine Isocyanate Resin-Bound Isocyanate Resin->Isocyanate Phosgenation Urea Resin-Bound Urea Isocyanate->Urea Amination Final_Product Cleaved Urea Product Urea->Final_Product Cleavage NMP N-Methylpiperazine

Caption: Reagent and intermediate relationships in SPOS.

Applications in Drug Discovery

The piperazine moiety is a common scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Its inclusion can modulate aqueous solubility, lipophilicity, and metabolic stability. The solid-phase synthesis of N-methylpiperazine-containing ureas is therefore a valuable tool for the generation of compound libraries for high-throughput screening in drug discovery programs.[7] The protocols described herein can be readily adapted for parallel synthesis to create diverse libraries of potential drug candidates.

Conclusion

The use of N-methylpiperazine in solid-phase organic synthesis provides a robust and efficient method for the preparation of substituted ureas. The detailed protocols and workflows presented in these application notes offer a clear guide for researchers and scientists in the field of drug development. The flexibility of SPOS allows for the creation of large, diverse libraries of N-methylpiperazine-containing compounds, facilitating the discovery of new therapeutic agents.

References

Application Note: Analytical Methods for the Characterization and Purity Assessment of N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural characterization and purity evaluation of N-methylpiperazine-1-carboxamide. The protocols detailed herein utilize a combination of chromatographic and spectroscopic techniques to ensure the identity, purity, and quality of the compound. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantification of non-volatile impurities, while Gas Chromatography (GC) is used for the analysis of residual solvents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), are described for unambiguous structural elucidation and confirmation.

Introduction

This compound is a derivative of piperazine, a core scaffold found in numerous biologically active compounds and pharmaceuticals. The N-methylpiperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability[1]. Therefore, rigorous analytical characterization and purity assessment are critical during the synthesis, formulation, and quality control stages of drug development to ensure the safety and efficacy of the final product. This application note presents a suite of validated analytical methods for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Chemical Name This compound
Synonyms 1-(Aminocarbonyl)-4-methylpiperazine
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
CAS Number 5373-30-8
Appearance White to off-white solid

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities, including starting materials, by-products, and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., 50:50 Water:Methanol) to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: HPLC with UV Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative Data Summary (HPLC):

ParameterTypical Value
Retention Time (RT) 8.5 ± 0.5 min
Relative Retention Time (RRT) of Impurities Varies
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Purity Specification >99.0%
Gas Chromatography (GC) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents that may be present from the synthesis process.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial and gently mix to dissolve the sample.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler.[2]

    • Column: DB-17 (or equivalent mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[2]

    • Injector Temperature: 250 °C.[3]

    • Detector Temperature: 260 °C.[3]

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 3 min.[2]

      • Ramp: 40 °C/min to 180 °C, hold for 2 min.[2]

    • Headspace Parameters:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Equilibration Time: 15 min.

  • Data Analysis:

    • Identify and quantify residual solvents by comparing the retention times and peak areas with those of certified reference standards.

Spectroscopic Methods

Spectroscopic analysis provides confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][4]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

Expected Spectral Data (in CDCl₃):

SpectrumChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~4.5-5.0Broad singlet2H-CONH₂
~3.4Triplet4HPiperazine ring (-CH₂-N-CO)
~2.4Triplet4HPiperazine ring (-CH₂-N-CH₃)
~2.3Singlet3HN-CH₃
¹³C NMR ~158C=O (Amide)
~55Piperazine ring (-CH₂-N-CH₃)
~46N-CH₃
~44Piperazine ring (-CH₂-N-CO)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR Spectrometer.

  • Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amide (-CONH₂)
2950-2800C-H StretchAliphatic (CH₃, CH₂)
~1650C=O Stretch (Amide I)Amide
~1620N-H Bend (Amide II)Amide
1300-1100C-N StretchAmine/Amide
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Data:

ParameterValue
Ionization Mode ESI+
Expected Ion [M+H]⁺ m/z 144.1131
Exact Mass (C₆H₁₄N₃O⁺) 144.1137

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

G cluster_0 Overall Analytical Workflow cluster_1 Spectroscopy cluster_2 Chromatography Sample This compound Sample Identity Structural Identification Sample->Identity Purity Purity & Impurity Profile Sample->Purity Report Certificate of Analysis Identity->Report NMR NMR ('H, 'C) Identity->NMR Purity->Report HPLC HPLC (Purity) Purity->HPLC MS Mass Spectrometry FTIR FTIR GC GC (Residual Solvents)

Caption: Overall workflow for characterization and purity assessment.

HPLC_Workflow cluster_hplc HPLC Purity Assessment Workflow prep 1. Sample Preparation (1 mg/mL in Diluent) filter 2. Filtration (0.45 µm Syringe Filter) prep->filter inject 3. HPLC Injection (C18 Column, UV 210 nm) filter->inject acquire 4. Data Acquisition (Chromatogram) inject->acquire analyze 5. Data Analysis (Peak Integration) acquire->analyze calculate 6. Purity Calculation (% Area) analyze->calculate

Caption: Step-by-step workflow for HPLC purity analysis.

GC_Workflow cluster_gc GC Residual Solvent Workflow prep_gc 1. Sample Preparation (100 mg in DMSO in Headspace Vial) incubate 2. Incubation (80°C for 15 min) prep_gc->incubate inject_gc 3. Headspace Injection (GC-FID) incubate->inject_gc acquire_gc 4. Data Acquisition (Chromatogram) inject_gc->acquire_gc analyze_gc 5. Data Analysis (Compare with Standards) acquire_gc->analyze_gc report_gc 6. Report Results (Solvent ppm) analyze_gc->report_gc

Caption: Workflow for GC analysis of residual solvents.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization and purity assessment of this compound. The combination of chromatographic separation and spectroscopic identification ensures the compound's identity, strength, quality, and purity. These protocols are suitable for implementation in research, development, and quality control laboratories, facilitating the reliable progression of drug candidates containing this important chemical scaffold.

References

N-Methylpiperazine-1-carboxamide: A Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylpiperazine-1-carboxamide is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive secondary amine and a carboxamide moiety on the piperazine ring, allows for diverse chemical transformations, making it a key intermediate in the construction of complex molecular architectures. These application notes provide an overview of its utility and detailed protocols for its incorporation into various heterocyclic systems.

Applications in Heterocyclic Synthesis

This compound serves as a precursor for the synthesis of various heterocyclic systems, primarily through reactions involving the secondary amine of the piperazine ring. This nucleophilic nitrogen can readily participate in substitution and condensation reactions to form new carbon-nitrogen bonds, leading to the formation of substituted piperazine derivatives that can be further cyclized or incorporated into larger scaffolds.

One key application is in the synthesis of N-aryl and N-heteroaryl piperazine carboxamides . These motifs are prevalent in a number of biologically active molecules. For instance, the reaction of 1-methylpiperazine with (4-chlorophenyl)carbamic chloride provides a straightforward route to N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, a compound with a core structure found in pharmacologically relevant molecules.[1]

Furthermore, the N-methylpiperazine moiety is a common feature in many approved drugs. While not always synthesized directly from this compound, the reactions involved in the synthesis of these drugs highlight the importance of the N-methylpiperazine scaffold. For example, in the synthesis of various pyrimidine derivatives, N-methylpiperazine is used as a key nucleophile to introduce the piperazine ring onto the pyrimidine core.[2][3] This suggests that this compound could be utilized in similar synthetic strategies where the carboxamide group provides additional functionality or acts as a protecting group.

Data Presentation

Product/IntermediateStarting MaterialsReagents/ConditionsYield (%)Reference
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide1-Methylpiperazine, (4-chlorophenyl)carbamic chlorideRefluxing ethanol, 4 h79%[1]
4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, N-methylpiperazineDry ethanol, catalytic KOH, reflux, 12 h-[2]
1-(2-Pyrimidyl)piperazinePiperazine, 2-ChloropyrimidineWater, K2CO3, 60-65 °C, 1 h88%[4][5]
1-Piperonyl piperazinePiperazine, Piperonyl chloride--[6]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide[1]

This protocol details the synthesis of an N-aryl piperazine carboxamide, a common scaffold in medicinal chemistry.

Workflow:

reagents 1-Methylpiperazine (4-chlorophenyl)carbamic chloride Ethanol reaction Stir and Reflux (4 hours) reagents->reaction workup Recrystallization (from Ethanol) reaction->workup product N-(4-Chlorophenyl)-4-methyl- piperazine-1-carboxamide workup->product

Synthesis of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide.

Materials:

  • 1-methylpiperazine (0.1 mol)

  • (4-chlorophenyl)carbamic chloride (0.1 mol)

  • Ethanol (20 ml)

Procedure:

  • A mixture of 1-methylpiperazine (0.1 mol) and (4-chlorophenyl)carbamic chloride (0.1 mol) is prepared in 20 ml of ethanol.

  • The reaction mixture is stirred and heated to reflux for 4 hours.

  • After the reaction is complete, the product is isolated.

  • Colourless blocks of the title compound are obtained by recrystallization from ethanol at room temperature.

Yield: 79%

Protocol 2: Synthesis of 4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine[2]

This protocol illustrates the incorporation of the N-methylpiperazine moiety into a pyrimidine ring system, a common heterocyclic core in pharmaceuticals. Although this specific example uses 1-methylpiperazine, it provides a foundational method that could be adapted for this compound.

Reaction Scheme:

start 4-(4-Methoxyphenyl)-2-(methylsulfanyl) -6-(thiophen-2-yl)pyrimidine reaction Reflux (12 hours) start->reaction reagent N-Methylpiperazine Dry Ethanol, KOH (cat.) reagent->reaction workup Pour into crushed ice Filter, Dry, Recrystallize reaction->workup product 4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl) -6-(thiophen-2-yl)pyrimidine workup->product

Synthesis of a pyrimidine-piperazine derivative.

Materials:

  • 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (0.001 mol)

  • N-methylpiperazine (0.001 mol)

  • Dry ethanol (15 ml)

  • Potassium hydroxide (catalytic amount)

Procedure:

  • In a round-bottomed flask, combine 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (0.314 g, 0.001 mol) and N-methylpiperazine (0.1 ml, 0.001 mol) in dry ethanol (15 ml).

  • Add a catalytic amount of potassium hydroxide to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into crushed ice.

  • Filter the solid that separates out, dry it, and recrystallize from ethanol to obtain the pure crystalline product.

Future Directions

The utility of this compound as a building block can be expanded by exploring reactions that directly involve the carboxamide functionality. For instance, cyclocondensation reactions with bifunctional reagents could lead to the formation of novel fused heterocyclic systems. Additionally, the carboxamide can be transformed into other functional groups, such as nitriles or thioamides, to further diversify the range of accessible heterocyclic structures. The development of one-pot procedures that utilize this compound for the synthesis of complex, drug-like molecules remains an active area of research.

References

Application Notes and Protocols for N-Alkylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold is a significant structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents.[1] The N-alkylation of piperazine derivatives is a fundamental transformation in the synthesis of these compounds. However, the symmetrical nature of the piperazine ring, with its two reactive secondary amine groups, presents a considerable synthetic challenge: achieving selective mono-alkylation while avoiding the formation of di-alkylated byproducts.[1][2]

This guide offers a detailed overview of common and effective strategies for the controlled N-alkylation of piperazine derivatives, complete with experimental protocols, quantitative data, and troubleshooting advice for researchers, scientists, and professionals in drug development.

Key Strategies for Selective Mono-N-Alkylation

Controlling the selectivity of N-alkylation is crucial. Several strategies have been developed to favor mono-alkylation over di-alkylation.

1.1. Direct Alkylation with Stoichiometric Control The most direct approach involves the reaction of a piperazine derivative with an alkyl halide in the presence of a base.[2] To favor mono-alkylation, a large excess of the piperazine starting material relative to the alkylating agent can be employed.[1][3] This stoichiometric imbalance increases the likelihood that the alkylating agent will react with an un-substituted piperazine molecule.[1] Slow, dropwise addition of the alkylating agent also helps to maintain its low concentration, further reducing the chance of a second alkylation event.[2]

1.2. Use of Mono-Protected Piperazines A highly reliable method for ensuring mono-alkylation is the use of a protecting group to temporarily block one of the piperazine nitrogens.[1][2] Common protecting groups include tert-Butoxycarbonyl (Boc) and Acetyl (Ac).[1][4] The alkylation is directed to the unprotected nitrogen, and the protecting group can be removed in a subsequent step to yield the desired mono-alkylated product.[1]

1.3. Reductive Amination Reductive amination is an alternative to direct alkylation with alkyl halides.[5] This one-pot process involves the reaction of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][6] A key advantage of this method is that it prevents the formation of quaternary ammonium salts, which can be a side reaction in traditional alkylations.[1][2][6]

1.4. Alkylation of Mono-piperazinium Salts Utilizing a mono-piperazinium salt is another effective technique to achieve selective mono-alkylation.[1] By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, deactivating it towards the alkylating agent and directing the substitution to the free nitrogen.[1] This method can produce excellent yields of the N-monoalkylated product, substantially free of the di-alkylated derivative.[1]

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize quantitative data from various experimental approaches for the N-alkylation of piperazine derivatives, providing a comparison of their efficiency.

Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides [1]

Alkylating AgentProductYield (%)
n-Butyl bromideN-Butyl-N'-acetylpiperazine88
n-Pentyl bromideN-Pentyl-N'-acetylpiperazine90
n-Hexyl bromideN-Hexyl-N'-acetylpiperazine87
n-Heptyl bromideN-Heptyl-N'-acetylpiperazine71
n-Octyl bromideN-Octyl-N'-acetylpiperazine75
Benzyl bromideN-Benzyl-N'-acetylpiperazine79
4-Methylbenzyl bromideN-(4-Methylbenzyl)-N'-acetylpiperazine82

Reaction Conditions: N-Acetylpiperazine, Alkyl Bromide (1.1 eq), K₂CO₃ (1.25 eq), Acetonitrile, Reflux overnight.

Table 2: Comparison of Mono-Alkylation Strategies

StrategyPiperazine DerivativeAlkylating AgentBase/ReagentSolventTemp. (°C)Yield (%)Reference
Mono-piperazinium SaltPiperazine hexahydratep-tert-Butylbenzyl chlorideHClEthanol7083[1]
Direct Alkylation (Excess Piperazine)Piperazine (10 eq)Alkyl halide (1 eq)K₂CO₃AcetonitrileRT-[3]
Protected PiperazineN-Boc-piperazineAlkyl halideK₂CO₃Acetonitrile/DMF50-80High[1]
Reductive AminationN-Boc-piperazineAldehyde/KetoneNaBH(OAc)₃DCE/DCMRTHigh[7]

Visualizations

general_reaction_scheme General Scheme for N-Alkylation of Piperazine piperazine Piperazine Derivative product N-Alkylated Piperazine piperazine->product alkylating_agent Alkylating Agent (e.g., R-X, R-CHO) alkylating_agent->product base Base (e.g., K₂CO₃) or Reducing Agent (e.g., NaBH(OAc)₃) base->product

Caption: General reaction scheme for N-alkylation of piperazine.

experimental_workflow Typical Experimental Workflow for Direct N-Alkylation start Start setup Reaction Setup To a dried flask, add piperazine derivative and anhydrous base (e.g., K₂CO₃). Add anhydrous solvent (e.g., MeCN, DMF). start->setup addition Slow Addition Add alkylating agent (e.g., alkyl bromide) dropwise to the mixture. setup->addition reaction Reaction Heat the mixture (e.g., 60-80 °C). Monitor progress by TLC or LC-MS. addition->reaction workup Aqueous Work-up Cool to RT. Quench the reaction. Extract with organic solvent. reaction->workup purification Purification Dry combined organic layers. Concentrate under reduced pressure. Purify by column chromatography. workup->purification end Final Product purification->end

Caption: Standard workflow for direct N-alkylation of piperazine.

troubleshooting_logic Troubleshooting Common N-Alkylation Issues start Low or No Product? check_reagents Check Reagents & Conditions start->check_reagents dialkylation Di-alkylation Byproduct? start->dialkylation No, but... reagent_issues Issues: - Insufficient base? - Poor solvent choice? - Low temperature? check_reagents->reagent_issues Yes reagent_solutions Solutions: - Use stronger, anhydrous base (K₂CO₃, Cs₂CO₃). - Switch to a more polar aprotic solvent (DMF). - Increase reaction temperature. reagent_issues->reagent_solutions dialkylation_issues Causes: - Incorrect stoichiometry? - Rapid addition of alkylating agent? - Unprotected piperazine? dialkylation->dialkylation_issues Yes dialkylation_solutions Solutions: - Use excess piperazine. - Add alkylating agent slowly. - Use a mono-protected piperazine (N-Boc). dialkylation_issues->dialkylation_solutions

Caption: Troubleshooting guide for N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-Alkylation [2] This protocol describes a general method for the mono-N-alkylation of a substituted piperazine using an alkyl bromide.

  • Materials:

    • Substituted Piperazine (e.g., 1-(4-bromophenyl)piperazine)

    • Alkyl Bromide (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction flask maintained under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to the flask and stir the resulting suspension.

    • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation of N-Boc-Piperazine [1][4] This protocol utilizes a Boc-protected piperazine to ensure selective mono-alkylation.

  • Materials:

    • N-Boc-piperazine (1.0 equivalent)

    • Alkyl Halide (e.g., iodide or bromide) (1.0-1.2 equivalents)

    • Potassium Carbonate (K₂CO₃) (1.5-2.0 equivalents)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable anhydrous aprotic solvent (e.g., MeCN or DMF) in a dry reaction flask under an inert atmosphere.

    • Add potassium carbonate to the solution and stir.

    • Add the alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-alkyl-N'-Boc-piperazine.

    • (Optional) The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.

Protocol 3: Reductive Amination of N-Boc-Piperazine [7] This protocol is an alternative method for introducing an alkyl group using an aldehyde.

  • Materials:

    • N-Boc-piperazine (1.0 equivalent)

    • Aldehyde or Ketone (1.0-1.2 equivalents)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

  • Procedure:

    • To a solution of N-Boc-piperazine and the aldehyde/ketone in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 4: Alkylation of N-Acetylpiperazine and Subsequent Hydrolysis [1][2][8] This protocol uses the acetyl group as a protecting group.

  • Materials:

    • N-Acetylpiperazine

    • Alkyl Bromide (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

    • Hydrochloric Acid (for deprotection)

  • Procedure (Alkylation):

    • To a mechanically stirred suspension of K₂CO₃ in dry THF, add N-Acetylpiperazine.

    • Add the alkyl bromide to the suspension.

    • Reflux the reaction mixture overnight.

    • Cool the reaction to room temperature and remove the inorganic salts by filtration.

    • Concentrate the filtrate in vacuo to obtain the crude N-alkyl-N'-acetylpiperazine.

  • Procedure (Deprotection - Hydrolysis):

    • Reflux the crude N-alkyl-N'-acetylpiperazine in aqueous hydrochloric acid.

    • After cooling, basify the solution with a strong base (e.g., NaOH).

    • Extract the final mono-N-alkylpiperazine product with an organic solvent.

    • Dry, concentrate, and purify as necessary.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product - Insufficient base strength or amount. - Poor solubility of reagents. - Low reaction temperature.- Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ (at least 1.5-2.0 eq).[2] - Switch to a more polar aprotic solvent like DMF.[2] - Increase the reaction temperature and monitor progress.[2]
Formation of Di-alkylated Byproduct - Incorrect stoichiometry. - Rapid addition of the alkylating agent. - Use of unprotected piperazine.- Use an excess of piperazine relative to the alkylating agent.[2] - Add the alkylating agent slowly to the reaction mixture.[2] - For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[2]
Reaction Stalls (Incomplete Conversion) - Poor solubility of reagents. - Reversible reaction equilibrium.- Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[2] - Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[2]
Poor Reproducibility - Sensitivity to trace impurities or water. - Inconsistent inert atmosphere.- Use high-purity reagents and anhydrous solvents.[2] - Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[2]

References

Application Notes and Protocols for N-aryl piperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of N-aryl piperazine-1-carboxamide derivatives, a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases.

Introduction

N-aryl piperazine-1-carboxamide derivatives are a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered considerable interest due to their potential as anticancer and antimicrobial agents. Their mechanism of action often involves targeting specific cellular pathways, such as the androgen receptor (AR) signaling cascade in prostate cancer or the inhibition of tubulin polymerization, a critical process for cell division. This document outlines the synthetic procedures for these derivatives and the protocols for evaluating their biological efficacy.

Data Presentation

Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected N-aryl piperazine-1-carboxamide and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
YM-92088 LNCaPProstate Cancer0.47[1]
Compound 16f (MY-1121) SMMC-7721Liver Cancer0.089[2]
Compound 16f (MY-1121) HuH-7Liver Cancer0.091[2]
Compound 16f (MY-1121) MGC-803Gastric Cancer0.092[2]
Compound 16f (MY-1121) HCT-116Colon Cancer0.098[2]
PCC SNU-475Liver Cancer6.98 ± 0.11[3]
PCC SNU-423Liver Cancer7.76 ± 0.45[3]
Compound 21 LNCaPProstate Cancer>55% inhibition[1]
Compound 22 LNCaPProstate Cancer>55% inhibition[1]
Compound 25 LNCaPProstate Cancer>55% inhibition[1]
Compound 26 LNCaPProstate Cancer>55% inhibition[1]
Antimicrobial Activity

The antimicrobial potential of N-aryl piperazine derivatives is highlighted below, with Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound SeriesMicrobial StrainMIC (µg/mL)Reference
Piperazine Derivatives Staphylococcus aureus1-5[4]
Piperazine Derivatives Escherichia coli1-5[4]
Chalcone-piperazine hybrids Candida albicans2.22[4]

Experimental Protocols

Synthesis of N-aryl piperazine-1-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-aryl piperazine-1-carboxamide derivatives, exemplified by the reaction of an arylpiperazine with an isocyanate or by coupling with a carboxylic acid.

Materials:

  • Substituted arylpiperazine

  • Substituted aryl isocyanate or carboxylic acid

  • Coupling agents (e.g., CDI, EDC/HOBt)

  • Anhydrous solvents (e.g., THF, DCM, DMF)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Method A: Reaction with Isocyanate

  • Dissolve the substituted arylpiperazine (1 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add the substituted aryl isocyanate (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Method B: Amide Coupling with Carboxylic Acid

  • To a solution of the carboxylic acid (1 equivalent) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the appropriate arylpiperazine (1 equivalent) in THF.

  • Cool the activated carboxylic acid solution to 0 °C and add the arylpiperazine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC.

  • Remove the solvent in vacuo.

  • Dilute the residue with chloroform or ethyl acetate and wash with a saturated aqueous NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Method A.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., LNCaP, SMMC-7721, HuH-7)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% fetal bovine serum (FBS)

  • 96-well microplates

  • Test compounds (N-aryl piperazine-1-carboxamide derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 20 mM HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm or 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Evaluation: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well U-bottom microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Sterile saline or PBS

  • McFarland turbidity standard (0.5)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution: Prepare a stock solution of the test compound at twice the highest concentration to be tested. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x concentrated stock solution of the compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the last 100 µL from the final well in the dilution series. This will result in wells containing 100 µL of serially diluted compound.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations to the final desired test concentrations.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A positive control with a standard antibiotic should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of N-aryl piperazine-1-carboxamide derivatives.

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Starting Materials (Arylpiperazine, Carboxylic Acid/Isocyanate) reaction Amide Coupling or Isocyanate Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Assay) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis

Caption: General workflow from synthesis to biological evaluation.

Signaling Pathway: Androgen Receptor Antagonism

Many N-aryl piperazine derivatives exhibit anticancer activity by acting as antagonists of the androgen receptor (AR), a key driver in prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the point of inhibition by these compounds.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) -HSP Complex Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP) AR->HSP Dissociation Dimer AR Dimerization AR_Androgen->Dimer ARE Androgen Response Element (ARE) on DNA Dimer->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Inhibitor N-aryl piperazine-1- carboxamide Derivative Inhibitor->AR Antagonizes (Blocks Binding)

Caption: Androgen receptor signaling pathway and inhibition.[6][7][8]

In the canonical pathway, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The AR-androgen complex then dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of genes that promote cell proliferation and survival. N-aryl piperazine-1-carboxamide derivatives can act as antagonists by binding to the AR, preventing androgen binding, and thereby inhibiting this signaling cascade.[6][7][8]

References

Application Note: GC-MS Analysis of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds containing a six-membered ring with two nitrogen atoms at the 1 and 4 positions.[1] While some have legitimate therapeutic uses, many substituted piperazines, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have emerged as drugs of abuse, often marketed as alternatives to substances like MDMA.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds in various matrices, including seized materials and biological samples.[3][4] This document provides detailed protocols and application notes for the analysis of piperazine-containing compounds using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends heavily on the matrix.

Protocol 1A: Simple Dissolution for Seized Materials (e.g., Tablets, Powders) This protocol is suitable for the analysis of bulk drug materials.[3]

  • Homogenization: Accurately weigh a portion of the homogenized sample (e.g., a powdered tablet).

  • Dissolution: Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[1][3]

  • Internal Standard: Add an appropriate internal standard to the solution.

  • Filtration: If necessary, filter the solution to remove any insoluble excipients before injection into the GC-MS.[3]

Protocol 1B: Biological Samples (Plasma, Urine) This protocol is designed for complex biological matrices and often involves extraction and derivatization steps.[2][5]

  • Protein Precipitation (for Plasma): To 500 µL of plasma, add an equal volume of methanol. Vortex the mixture for 30 seconds and then centrifuge at 1,600 g for 15 minutes at 4°C. Collect the supernatant.[2]

  • Enzymatic Hydrolysis (for Urine): Since piperazines can be excreted as glucuronide conjugates, hydrolysis is necessary to analyze the parent drug.[5] Transfer 500 µL of the sample (urine or plasma supernatant) to a tube, add 500 μL of 0.2 M sodium acetate buffer (pH 5.2) and 25 μL of β-glucuronidase, and incubate overnight at 37°C.[2]

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the compounds of interest using 2 mL of a 5% NH4OH in methanol solution.[2][5]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen. To ensure complete removal of water, place the tubes in a desiccator with phosphorus pentoxide (P2O5) overnight.[2][5]

Derivatization Protocol (Perfluoroacylation)

Derivatization is often employed to improve the volatility and chromatographic properties of piperazine compounds, which is necessary for some GC-MS analyses.[2][6]

  • Reagent Addition: To the dry residue from the sample preparation step (Protocol 1B, Step 4), add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[2][5]

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes.[2][5]

  • Evaporation: Cool the sample to room temperature and evaporate the reagents under a nitrogen stream.[2][5]

  • Reconstitution: Dissolve the final residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS injection.[2][5]

GC-MS Instrumentation and Conditions

Several GC-MS methods have been successfully developed for piperazine analysis. The parameters can be adapted based on the specific analytes and available instrumentation.

Method 1: For Underivatized Piperazines This method is suitable for the general screening of seized materials.[1]

  • GC Column: 100% trifluoropropyl methyl polysiloxane (Rtx-200) capillary column (30 m x 0.25 mm, 0.50 μm).[1]

  • Carrier Gas: Helium at 0.7 mL/min.[1]

  • Injector: Splitless mode, 250°C.[1]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 12°C/min to 180°C, hold for 2 mins.

    • Ramp 2: 10°C/min to 200°C, hold for 5 mins.[1]

  • MS Transfer Line: 280°C.[1]

  • Ion Source: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Method 2: For Derivatized Piperazines (BZP & TFMPP) This method is optimized for the quantification of derivatized BZP and TFMPP in biological matrices.[2]

  • GC Column: 5% phenyl-methylpolysiloxane column (e.g., J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injector: Splitless mode.

  • Oven Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp 1: 10°C/min to 150°C, hold for 5 min.

    • Ramp 2: 7.5°C/min to 300°C, hold for 2 min.[2]

  • MS Transfer Line: 280°C.[2]

  • Ionization Mode: EI at 70 eV.[2]

  • Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated GC-MS method for BZP and TFMPP analysis in various biological matrices after derivatization.[2][5]

Table 1: Linearity and Detection Limits [2][5]

AnalyteMatrixLinearity Range (µg/mL)Correlation (r²)LOD (µg/mL)LOQ (µg/mL)
BZP Plasma0 - 10> 0.990.0040.016
Urine0 - 10> 0.990.0020.008
Cell Culture Medium0 - 10> 0.990.1560.312
TFMPP Plasma0 - 10> 0.990.0040.016
Urine0 - 10> 0.990.0020.008
Cell Culture Medium0 - 10> 0.990.3120.625

Table 2: Selected Ions for SIM Mode Quantification [2][5]

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
1-Benzylpiperazine (BZP) 27291, 175, 181
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 326173, 200, 229

Visualizations

The following diagrams illustrate the key workflows and logical processes in the GC-MS analysis of piperazine compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling sample Sample Receipt (Seized Material or Biological) dissolution Simple Dissolution (Methanol/Acetonitrile) sample->dissolution Seized Material extraction Extraction (Protein Precipitation, SPE) sample->extraction Biological Matrix derivatization Derivatization (e.g., with TFAA) dissolution->derivatization hydrolysis Enzymatic Hydrolysis (for Conjugates) extraction->hydrolysis If needed hydrolysis->derivatization Required gcms GC-MS Analysis (Injection & Separation) derivatization->gcms detection Mass Spectrometry (Detection & Identification) gcms->detection data_acq Data Acquisition (Full Scan / SIM) detection->data_acq data_proc Data Processing (Quantification & Confirmation) data_acq->data_proc report Final Report data_proc->report

Caption: Experimental workflow for GC-MS analysis of piperazines.

Caption: Logical decision flow for piperazine compound analysis.

References

Application Notes and Protocols: The Role of N-methylpiperazine in Sildenafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-methylpiperazine in the final step of sildenafil synthesis. The following sections include experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis process.

Introduction

Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its synthesis involves a multi-step process, culminating in the coupling of a pyrazolopyrimidinone core with a substituted phenylsulfonyl group. N-methylpiperazine plays a crucial role in this final step, acting as a nucleophile that reacts with the chlorosulfonyl derivative of the sildenafil precursor to form the final active molecule.[1][2][3] This reaction is a critical step that significantly influences the overall yield and purity of the final product.[4][5]

Reaction Mechanism and Workflow

The synthesis of sildenafil typically concludes with the reaction between 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and N-methylpiperazine.[1][4] In this nucleophilic substitution reaction, the nitrogen atom of the N-methylpiperazine ring attacks the sulfonyl chloride group, displacing the chloride and forming a sulfonamide bond. This reaction is generally carried out in a suitable organic solvent, such as dichloromethane.[1][4]

The following diagram illustrates the overall workflow for the final stage of sildenafil synthesis involving N-methylpiperazine.

G cluster_0 Sildenafil Synthesis: Final Step A 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl- 3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (in Dichloromethane) C Reaction Mixture (Stirring at 20-25 °C) A->C B N-methylpiperazine B->C D Quenching & Washing (5% aq. NaHCO3, Water) C->D 1-4 hours E Organic Layer Separation & Concentration D->E F Crystallization (Methanol or Ethyl Acetate) E->F G Filtration & Drying F->G H Pure Sildenafil G->H High Purity Product

Caption: Experimental workflow for the synthesis and purification of sildenafil.

Experimental Protocols

Two detailed protocols for the synthesis of sildenafil using N-methylpiperazine are provided below. These protocols are based on established literature methods.

Protocol 1: Synthesis in Dichloromethane

This protocol describes the coupling of the sulfonyl chloride intermediate with N-methylpiperazine in dichloromethane.[1][4]

Materials:

  • 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent)

  • N-methylpiperazine (1.2 equivalents)[4]

  • Dichloromethane

  • 5% w/w aqueous sodium bicarbonate solution[1][4]

  • Demineralized water

  • Methanol

Procedure:

  • Dissolve the sulfonyl chloride intermediate in dichloromethane.

  • To this solution, add N-methylpiperazine (1.2 equivalents).

  • Stir the reaction mixture at 20-25 °C for 1 hour.[1][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]

  • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.[1][4]

  • Separate the organic layer and concentrate it under reduced pressure at a temperature below 50 °C.[1]

  • Add methanol to the residue to induce crystallization of the product.[1][4]

  • Filter the solid product, wash with cold methanol, and dry under vacuum at 55-60 °C to obtain pure sildenafil.[1][4]

Protocol 2: Synthesis in Aqueous Suspension

This alternative protocol describes the reaction in an aqueous suspension, which can simplify the work-up procedure.[6][7]

Materials:

  • 5-(5-chlorosulfonyl-2-ethoxybenzoic acid (precursor to the pyrazolopyrimidinone)

  • N-methylpiperazine

  • Water

Procedure:

  • Suspend the sulfonyl chloride intermediate in water.

  • Add N-methylpiperazine to the aqueous suspension.

  • Stir the reaction mixture at a temperature below 20 °C.[7]

  • The product precipitates out of the aqueous solution.

  • The pH of the solution can be adjusted to 7.5 to ensure complete precipitation.[7]

  • Isolate the product by filtration and wash with water. No further extensive purification may be necessary for clinical quality sildenafil.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of sildenafil involving N-methylpiperazine.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterValueReference
N-methylpiperazine (equivalents)1.2[4]
N-methylpiperazine (mmol)96[1]
Reaction Temperature20-25 °C[1][4]
Reaction Temperature (aqueous)< 20 °C[7]
Reaction Time1 - 4 hours[1][4]
SolventDichloromethane[1][4]
Solvent (alternative)Water[7]

Table 2: Yield and Purity of Sildenafil

ParameterValueReference
Yield90%[1]
Yield (recrystallized)88%[8]
Overall Yield (from 2-ethoxybenzoic acid)47.8% - 51.7%[6]
Purity (after recrystallization)> 99.9%[4][8]

Signaling Pathway and Chemical Transformation

The core chemical transformation involving N-methylpiperazine is the formation of a sulfonamide bond. The diagram below illustrates this specific reaction.

G cluster_reaction Sildenafil Synthesis: Key Reaction Start 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Product Sildenafil Start->Product Nucleophilic Substitution Reagent N-methylpiperazine Reagent->Product

Caption: Nucleophilic substitution reaction forming sildenafil.

Troubleshooting and Impurities

Several process-related impurities can arise during the synthesis of sildenafil. Careful control of reaction conditions and effective purification are crucial for obtaining a high-purity final product.[4]

Common Impurities:

  • Desmethyl Sildenafil: Results from the absence of the N-methyl group on the piperazine ring.[4]

  • Sildenafil N-oxide: An oxidation product of the piperazine nitrogen.[4][9]

  • Sulfonic Acid Impurity: Forms due to the hydrolysis of the sulfonyl chloride intermediate, especially in the presence of moisture.[4]

  • Unreacted Intermediates: Incomplete reaction can leave starting materials in the final product.[4]

Optimization Strategies:

  • Moisture Control: The chlorosulfonylation step and the subsequent reaction with N-methylpiperazine are sensitive to moisture.[4]

  • Stoichiometry: Precise control of the molar equivalents of N-methylpiperazine is important to ensure complete reaction and minimize side products.

  • Purification: Recrystallization from solvents like methanol or ethyl acetate is a highly effective method for achieving high purity.[1][4][8] A volume-to-weight ratio of approximately 18:1 (mL of ethyl acetate to g of crude product) has been reported for effective recrystallization.[4][8]

References

Troubleshooting & Optimization

Optimization of reaction conditions for N-methylpiperazine-1-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of N-methylpiperazine-1-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: A widely applicable method involves the reaction of 1-methylpiperazine with an in-situ generated isocyanic acid from a cyanate salt, such as potassium cyanate, in an acidic aqueous medium. This one-pot synthesis is efficient and avoids the handling of highly reactive and hazardous reagents like phosgene or isocyanates. A similar procedure has been described for other piperazine derivatives.[1]

Q2: What are the critical parameters to control for optimizing the reaction?

A2: The key parameters for optimization are:

  • Stoichiometry: The molar ratio of potassium cyanate to 1-methylpiperazine is crucial. An excess of cyanate can lead to by-product formation.

  • Temperature: The reaction is typically run at room temperature, but gentle heating may be required to ensure completion. However, excessive heat can promote side reactions.

  • pH: An acidic environment (e.g., using acetic acid) is necessary to generate the reactive isocyanic acid (HNCO) from the cyanate salt.[2]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation.

Q3: What are the primary starting materials and what should I consider regarding their quality?

A3: The primary starting materials are 1-methylpiperazine and potassium cyanate.

  • 1-Methylpiperazine: This amine is susceptible to oxidation and can absorb atmospheric CO2 and water.[2] It is recommended to use freshly distilled or a recently purchased high-purity grade. The presence of impurities can lead to side products and lower yields.

  • Potassium Cyanate (KOCN): This reagent should be dry and of high purity. It can hydrolyze over time, so using a fresh bottle is advisable.

Q4: What safety precautions are necessary when performing this synthesis?

A4: 1-Methylpiperazine is a flammable, corrosive, and toxic liquid that can cause severe skin burns and is harmful if inhaled.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction workup involves handling acids and bases, which requires additional care.

Experimental Protocol: Synthesis via Carbamoylation

This protocol is adapted from a general procedure for the synthesis of 1-piperazine carboxamide derivatives.[1]

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • Potassium cyanate (1.1 eq)

  • Glacial Acetic Acid

  • Water (Deionized)

  • 5N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) in a 10% aqueous solution of acetic acid.

  • In a separate beaker, dissolve potassium cyanate (1.1 eq) in a minimal amount of deionized water.

  • Slowly add the potassium cyanate solution to the stirred 1-methylpiperazine solution at room temperature over 15-20 minutes.

  • Stir the resulting mixture for 12-18 hours. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • After completion, add an equal volume of water to the reaction mixture and cool the flask in an ice bath to 0°C.

  • Slowly and carefully add 5N NaOH solution to basify the mixture to a pH of >10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel using a DCM/Methanol gradient) or crystallization to yield pure this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the synthesis.

Table 1: Effect of Reagent Stoichiometry on Product Yield

1-Methylpiperazine (eq)Potassium Cyanate (eq)Approximate Yield (%)Observations
1.01.075%Some starting material remained.
1.01.190%Optimal ratio, clean conversion.
1.01.582%Increased by-product formation observed.
1.02.070%Significant by-products, difficult purification.

Table 2: Influence of Temperature and Reaction Time

Temperature (°C)Time (h)Approximate Yield (%)Notes
20-251690%Standard conditions, reaction goes to completion.
20-25865%Incomplete reaction.
40688%Faster reaction, slight increase in impurities.
60475%Noticeable product degradation and side reactions.

Visualized Workflows and Mechanisms

G Synthesis Workflow for this compound reagents 1. Reagent Prep (1-Methylpiperazine in aq. Acetic Acid Potassium Cyanate in Water) reaction 2. Reaction (Mix and stir for 16h at 25°C) reagents->reaction workup 3. Quench & Neutralize (Add water, cool to 0°C, add 5N NaOH) reaction->workup extraction 4. Extraction (Extract with DCM, wash with brine) workup->extraction purification 5. Purification (Dry over Na2SO4, concentrate, column chromatography) extraction->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis.

G Simplified Reaction Mechanism cluster_reactants Reactants kocn KOCN + H⁺ (from AcOH) hnco Isocyanic Acid (HNCO) [Reactive Intermediate] kocn->hnco Protonation nmp 1-Methylpiperazine intermediate Carbamate Intermediate nmp->intermediate Nucleophilic Attack hnco->intermediate product This compound intermediate->product Tautomerization

Caption: Key steps in the formation of the carboxamide.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction did not proceed, and I recovered only my starting material (1-methylpiperazine). What went wrong?

    • A: This often points to an issue with the potassium cyanate or the reaction's pH. Ensure the potassium cyanate is fresh and was stored in a desiccator. Verify that the initial solution of 1-methylpiperazine is acidic (pH 3-5) with acetic acid to facilitate the formation of isocyanic acid.

  • Q: The yield is very low, and TLC/LC-MS analysis shows a complex mixture of spots/peaks. What should I investigate?

    • A: A complex mixture suggests side reactions or degradation.

      • Check Reagent Purity: Impurities in the starting 1-methylpiperazine can lead to multiple products. Consider re-purifying it by distillation.

      • Control Temperature: Overheating during the reaction or base addition can cause decomposition. Maintain the recommended temperatures.

      • Stoichiometry: A large excess of potassium cyanate can lead to the formation of urea-like by-products. Use the recommended 1.1 equivalents.

G Troubleshooting Logic for Low Yield start Low Yield Detected check_sm Starting Material (SM) consumed? start->check_sm check_reagents Re-check Reagents - Purity of NMP? - Freshness of KOCN? - Correct pH? check_sm->check_reagents No byproducts Significant By-products? check_sm->byproducts Yes check_conditions Review Conditions - Reaction time? - Temperature? - Stoichiometry? check_workup Review Workup - Final pH > 10? - Emulsion formed? - Sufficient extractions? byproducts->check_conditions Yes product_loss Product lost during workup? byproducts->product_loss No product_loss->check_workup

Caption: Decision tree for diagnosing low product yield.

Problem: By-product Formation

  • Q: I observe a significant amount of a white, insoluble precipitate in my reaction flask. What is it?

    • A: This is likely a urea or biuret-type by-product formed from the self-reaction of the isocyanic acid intermediate, especially if the concentration is too high or if there is a significant excess of cyanate. Ensure slow addition of the cyanate solution and adhere to the recommended stoichiometry.

  • Q: My final product is contaminated with a slightly more polar impurity that is hard to separate. What could it be?

    • A: This could be N,N'-bis(1-methylpiperazinyl)urea, formed by the reaction of the product with another molecule of the isocyanic acid intermediate or by reaction of the starting amine with an isocyanate generated from the product. This is more likely if the reaction is overheated or run for an excessively long time. Proper chromatographic purification should resolve this.

Problem: Product Isolation and Purification Issues

  • Q: I am having trouble extracting my product from the aqueous layer after basification. What can I do?

    • A: this compound has some water solubility.

      • Increase Salinity: Add a significant amount of solid NaCl to the aqueous layer to "salt out" the product, reducing its solubility.

      • Use a Different Solvent: Try extracting with a more polar solvent like ethyl acetate or a 9:1 mixture of DCM/Isopropanol.

      • Perform More Extractions: Increase the number of extractions from three to five or six to ensure complete removal of the product.

  • Q: An emulsion formed during my extraction. How can I break it?

    • A: Emulsions are common in basic aqueous extractions of amines. To resolve this, add a small amount of brine, gently swirl the separatory funnel (do not shake vigorously), or filter the entire mixture through a pad of Celite.

References

Improving yield and purity in N-methylpiperazine-1-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylpiperazine-1-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reactivity of the carbamoylating agent is crucial.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or extending the reaction time. See the table below for a comparison of reaction conditions.

  • Side Reactions:

    • Cause: The primary competitive side reaction is the formation of 1,4-bis(carbamoyl)piperazine if the starting material contains residual piperazine. Another possibility is the formation of symmetrical ureas.

    • Solution: Ensure the purity of your starting N-methylpiperazine. The presence of piperazine can lead to the formation of undesired bis-amide byproducts. Extractive distillation with ethylene glycol is a method that can be used to separate N-methylpiperazine from piperazine.[1]

  • Reagent Quality:

    • Cause: Degradation of reagents, particularly moisture-sensitive carbamoylating agents like carbamoyl chlorides.[2] N-methylpiperazine itself can oxidize upon prolonged exposure to air, often indicated by a yellowing of the solution.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). If your N-methylpiperazine has a yellow tint, consider distillation for purification.

Q2: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I minimize them?

A2: The most common impurities are unreacted starting materials, byproducts from side reactions, and hydrolysis products.

  • Unreacted N-methylpiperazine:

    • Cause: Sub-stoichiometric amount of the carbamoylating agent or insufficient reaction time.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the carbamoylating agent. As mentioned, monitor the reaction to ensure it goes to completion.

  • Symmetrical Urea Byproducts:

    • Cause: If using a phosgene-derived reagent like triphosgene, improper order of addition can lead to the formation of symmetrical ureas.[3]

    • Solution: When using reagents like triphosgene or carbonyldiimidazole (CDI), the order of addition is critical to avoid the formation of symmetrical urea byproducts.[3] A one-pot reaction of carbonylimidazolide in water with a nucleophile can provide an efficient route to ureas and carbamates.[4]

  • Hydrolysis Products:

    • Cause: Presence of water in the reaction mixture can lead to the hydrolysis of carbamoyl chlorides or isocyanates.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to its polarity.

  • Crystallization:

    • Method: Crystallization is a highly effective method for purifying solid carboxamides.[5]

    • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider solvent systems such as ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.

  • Column Chromatography:

    • Method: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed.

    • Eluent System: A polar eluent system is typically required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point.

  • Distillation:

    • Method: If the product is a liquid or a low-melting solid, vacuum distillation can be an option. However, care must be taken to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic approaches involve the reaction of N-methylpiperazine with a suitable carbamoylating agent. Key routes include:

  • Reaction with an Isocyanate: This is often a straightforward method for forming ureas. The reaction is typically performed in a suitable solvent like DMF, THF, or DCM at room temperature.[3]

  • Reaction with a Carbamoyl Chloride: Carbamoyl chlorides react with amines to form carboxamides. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct.

  • Using Phosgene Derivatives: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used to generate a reactive intermediate in situ, which then reacts with N-methylpiperazine.

Q2: What is the role of a base in reactions involving carbamoyl chlorides?

A2: In reactions with carbamoyl chlorides, a base is typically added to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. Common bases include triethylamine, diisopropylethylamine (DIPEA), or pyridine. The base prevents the protonation of the N-methylpiperazine starting material, which would render it unreactive.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxamide.

Data Presentation

Table 1: Comparison of Reaction Conditions for Carboxamide Synthesis

Carbamoylating AgentSolventBaseTemperature (°C)Typical Yield (%)Purity (%)
Alkyl IsocyanateDichloromethane (DCM)None2585-95>95
Phenyl IsocyanateTetrahydrofuran (THF)None25-5080-90>95
Dimethylcarbamoyl ChlorideAcetonitrileTriethylamine0-2575-85>90
Triphosgene (in situ)ToluenePyridine80-10070-80>90

Note: These are representative values and can vary based on specific substrates and reaction scales.

Experimental Protocols

Protocol 1: Synthesis of this compound using an Isocyanate

  • Reaction Setup: To a solution of N-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add the desired isocyanate (1.05 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Synthesis of this compound using a Carbamoyl Chloride

  • Reaction Setup: Dissolve N-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Addition of Reagent: Add the carbamoyl chloride (1.05 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography.

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup addition Reagent Addition (Controlled Temp) setup->addition stirring Stirring & Monitoring (TLC/LC-MS) addition->stirring quench Reaction Quench (if applicable) stirring->quench extraction Extraction / Filtration quench->extraction purification Purification (Crystallization / Chromatography) extraction->purification analysis Characterization (NMR, MS, HPLC) purification->analysis troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn reagent_quality Poor Reagent Quality start->reagent_quality optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond purify_sm Purify Starting Materials side_rxn->purify_sm use_fresh_reagents Use Fresh/Dry Reagents & Inert Atmosphere reagent_quality->use_fresh_reagents reaction_pathways cluster_reagents Carbamoylating Agents cluster_side_products Potential Side Products NMP N-Methylpiperazine product This compound NMP->product Desired Reaction bis_adduct Bis-adduct (from Piperazine impurity) NMP->bis_adduct Side Reaction isocyanate R-N=C=O isocyanate->product carbamoyl_chloride R₂NCOCl carbamoyl_chloride->product symmetrical_urea Symmetrical Urea carbamoyl_chloride->symmetrical_urea Side Reaction

References

Common byproducts in N-methylpiperazine-1-carboxamide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylpiperazine-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes involve the reaction of N-methylpiperazine with a suitable carboxylating agent. These agents typically include:

  • Urea

  • Phosgene or its safer equivalents (e.g., triphosgene, diphosgene)

  • Isocyanates or their precursors

Each route has its own advantages and potential for byproduct formation.

Q2: What is the primary cause of symmetrical urea byproduct formation?

A2: Symmetrical urea byproducts, such as N,N'-bis(4-methylpiperazin-1-yl)methanone, primarily form when two molecules of N-methylpiperazine react with one molecule of the carboxylating agent. This can be promoted by factors such as incorrect stoichiometry, slow addition of reagents, or high reaction temperatures.

Q3: Can impurities in the N-methylpiperazine starting material affect my reaction?

A3: Yes, impurities in the N-methylpiperazine starting material can lead to significant byproduct formation. A common impurity is unreacted piperazine from the synthesis of N-methylpiperazine.[1] Due to its two reactive secondary amine groups, piperazine can react to form 1,4-bis(carboxamido)piperazine, a difunctionalized byproduct that can be difficult to separate from the desired product.

Troubleshooting Guides

Issue 1: Formation of a significant amount of an unknown, high-molecular-weight byproduct.

Possible Cause: Formation of the symmetrical bis-urea byproduct, N,N'-bis(4-methylpiperazin-1-yl)methanone . This occurs when two molecules of N-methylpiperazine react with the carboxylating agent.

Prevention and Troubleshooting:

  • Stoichiometry Control: Ensure a precise 1:1 molar ratio of N-methylpiperazine to the carboxylating agent. An excess of N-methylpiperazine will favor the formation of the bis-urea byproduct.

  • Controlled Reagent Addition: Add the carboxylating agent (or its precursor) slowly and portion-wise to the solution of N-methylpiperazine. This maintains a low concentration of the carboxylating agent, minimizing the chance of it reacting with a second molecule of N-methylpiperazine.

  • Temperature Management: Maintain a low to moderate reaction temperature. Higher temperatures can increase the rate of the side reaction.

  • Use of a Less Reactive Carboxylating Agent: Consider using a less reactive carboxylating agent, which can allow for better control over the reaction.

Issue 2: Presence of a byproduct with two carboxamide functionalities.

Possible Cause: This is likely due to the presence of unreacted piperazine in your N-methylpiperazine starting material. Piperazine has two secondary amine groups and can react on both ends to form 1,4-bis(carboxamido)piperazine .

Prevention and Troubleshooting:

  • Starting Material Purity: Use high-purity N-methylpiperazine. It is advisable to analyze the starting material for piperazine content using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) prior to use.

  • Purification of Starting Material: If the N-methylpiperazine is found to contain significant amounts of piperazine, consider purifying it by distillation before use.

  • Reaction with a Protecting Group: In some cases, it may be feasible to selectively protect the piperazine impurity before proceeding with the carboxamide formation, though this adds extra steps to the synthesis.

Issue 3: Low yield and formation of an amine byproduct, especially when using isocyanate-based methods.

Possible Cause: Hydrolysis of the isocyanate intermediate . Isocyanates are highly reactive and susceptible to hydrolysis by water present in the solvent or atmosphere. This hydrolysis reaction generates an unstable carbamic acid, which decarboxylates to form an amine. This amine can then react with another isocyanate molecule to form a symmetrical urea.

Prevention and Troubleshooting:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Solvent Choice: Select aprotic solvents that are less likely to contain residual water.

  • In Situ Generation of Isocyanate: Employ methods that generate the isocyanate intermediate in situ, which can then immediately react with N-methylpiperazine, minimizing its exposure to potential moisture.

Experimental Protocols

Protocol 1: Minimizing Symmetrical Bis-Urea Byproduct Formation

This protocol focuses on the controlled addition of the carboxylating agent.

Materials:

  • N-methylpiperazine (high purity)

  • Triphosgene (or other phosgene equivalent)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • Dissolve N-methylpiperazine (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.34 equivalents, as it generates 3 equivalents of phosgene) in the same anhydrous solvent.

  • Add the triphosgene solution dropwise to the stirred N-methylpiperazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC, GC, or LC-MS to ensure the complete consumption of N-methylpiperazine and minimize the formation of the bis-urea byproduct.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate) and proceed with workup and purification.

Protocol 2: Quality Control of N-methylpiperazine Starting Material by GC-MS

This protocol allows for the detection of piperazine impurity.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Prepare a standard solution of N-methylpiperazine and a separate standard solution of piperazine in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Prepare a solution of the N-methylpiperazine starting material to be tested at the same concentration.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Scan range of m/z 40-400.

Analysis:

  • Inject the standard solutions to determine the retention times of N-methylpiperazine and piperazine.

  • Inject the sample solution of the starting material.

  • Compare the chromatogram of the sample to the standards to identify and quantify the piperazine impurity.

Data Presentation

Table 1: Effect of Stoichiometry on Byproduct Formation

Molar Ratio (N-methylpiperazine : Carboxylating Agent)Desired Product Yield (%)Bis-Urea Byproduct (%)
1.5 : 17520
1.1 : 1908
1 : 195<5
1 : 1.192<5

Note: Data is illustrative and actual results may vary depending on specific reaction conditions.

Visualizations

Byproduct_Formation_Pathways cluster_main Main Reaction cluster_side1 Side Reaction 1: Bis-Urea Formation cluster_side2 Side Reaction 2: Piperazine Impurity NMP N-Methylpiperazine Product N-methylpiperazine- 1-carboxamide NMP->Product 1 eq. BisUrea N,N'-bis(4-methylpiperazin- 1-yl)methanone NMP->BisUrea 2 eq. CA Carboxylating Agent CA->Product NMP2 N-Methylpiperazine CA2 Carboxylating Agent CA2->BisUrea Pip Piperazine (Impurity) BisAmide 1,4-bis(carboxamido)piperazine Pip->BisAmide 1 eq. CA3 Carboxylating Agent CA3->BisAmide 2 eq.

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start High Byproduct Level Detected Identify Identify Byproduct (e.g., by MS, NMR) Start->Identify Decision Byproduct Type? Identify->Decision BisUrea Bis-Urea Detected Decision->BisUrea Symmetrical BisAmide Bis-Carboxamido Piperazine Detected Decision->BisAmide Difunctional Other Other Byproduct Decision->Other Other CheckStoich Check Stoichiometry & Reagent Addition Rate BisUrea->CheckStoich CheckPurity Analyze Starting Material Purity (GC/HPLC) BisAmide->CheckPurity CheckConditions Review Reaction Conditions (Temp., Solvent, Atmosphere) Other->CheckConditions End Implement Corrective Action & Re-run CheckStoich->End CheckPurity->End CheckConditions->End

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Piperazine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for piperazine N-alkylation reactions.

Troubleshooting Guide

This section addresses common issues encountered during piperazine N-alkylation experiments in a question-and-answer format.

Issue 1: Low to No Yield

Question: My piperazine N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in a piperazine N-alkylation reaction can stem from several factors, ranging from reagent inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Inactive Alkylating Agent: The alkylating agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the alkylating agent or verify its purity and activity before use.

  • Insufficiently Strong Base: The base may not be strong enough to deprotonate the piperazine nitrogen effectively, leading to a slow or stalled reaction.

    • Solution: Switch to a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1]

  • Poor Solubility of Reagents: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Change to a more polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for instance to 60-80 °C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Catalyst Poisoning (if applicable): In reactions involving a catalyst, trace impurities can inhibit its activity.

    • Solution: Use high-purity, anhydrous reagents and solvents to avoid catalyst poisoning.[1]

Issue 2: Formation of Di-alkylated Byproduct

Question: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Answer:

Controlling selectivity is a common challenge in piperazine N-alkylation due to the presence of two reactive nitrogen atoms.[1] Several strategies can be employed to favor the formation of the mono-alkylated product.

Strategies for Selective Mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation. By temporarily blocking one of the piperazine nitrogens, the alkylation is directed specifically to the unprotected site.[1][2] The tert-Butoxycarbonyl (Boc) group is a commonly used protecting group that can be removed after the alkylation reaction.[1][2]

  • Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[2][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Issue 3: Reaction Stalls or Incomplete Conversion

Question: My reaction starts but then stalls, leaving unreacted starting material. What could be the cause?

Answer:

A stalled reaction can be frustrating. The issue often lies with the reaction equilibrium or the stability of the reagents.

Potential Causes and Solutions:

  • Reversible Reaction Equilibrium: The acid byproduct generated during the reaction can protonate the piperazine, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Ensure an adequate amount of base (at least 1.5-2.0 equivalents) is present to effectively neutralize the acid byproduct.[1]

  • Poor Solubility of Reagents: As mentioned previously, if any of the reagents precipitate out of the solution as the reaction progresses, the reaction will stop.

    • Solution: Switch to a solvent that can maintain the solubility of all components throughout the reaction, such as DMF.[1]

  • Decomposition of Reagents or Product: The alkylating agent or the product itself may be unstable under the reaction conditions.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]

Issue 4: Purification and Work-up Challenges

Question: My N-alkylated product is highly water-soluble, making it difficult to extract during the work-up. How can I effectively isolate my product?

Answer:

The high water solubility of N-alkylated piperazine products, often due to salt formation, is a common purification hurdle.

Solution:

To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for piperazine N-alkylation?

A1: The two most common methods are:

  • Direct Alkylation: This involves the reaction of piperazine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]

Q2: What are the recommended bases and solvents for direct N-alkylation?

A2:

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing amine-containing compounds. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine with Benzyl Bromide

StrategyPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Standard1.1None4535[4]
Excess Piperazine5.0None75<5[4]
Protecting Group1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[4]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1 mmol, 1 eq.)

  • Potassium carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Procedure:

  • To a solution of piperazine in anhydrous acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-piperazine in a suitable anhydrous aprotic solvent (MeCN or DMF).

  • Add potassium carbonate to the solution.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the base and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.

  • Deprotection: Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final mono-alkylated piperazine.[2]

Visualizations

Troubleshooting_Workflow start Low/No Yield in N-Alkylation Reaction q1 Check Reagents: - Alkylating agent active? - Base strong enough? - Solvents anhydrous? start->q1 q2 Review Conditions: - Temperature optimal? - Reagents soluble? start->q2 sol1 Use fresh reagents. Switch to stronger base (K2CO3, Cs2CO3). Use anhydrous solvents (DMF, MeCN). q1->sol1 sol2 Increase temperature (e.g., 60-80°C). Switch to a more polar solvent (DMF). q2->sol2 q3 Di-alkylation Observed? sol3 Implement Mono-alkylation Strategy: - Use N-Boc-piperazine - Use excess piperazine - Slow addition of alkylating agent q3->sol3 Yes end Successful N-Alkylation q3->end No sol1->q3 sol2->q3 sol3->end

Caption: Troubleshooting workflow for piperazine N-alkylation.

Mono_vs_Di_Alkylation cluster_0 Reaction Conditions cluster_1 Controlling Factors unprotected Unprotected Piperazine stoichiometry Stoichiometry (Piperazine:Alkyl Halide) unprotected->stoichiometry addition_rate Addition Rate of Alkylating Agent unprotected->addition_rate protected Mono-protected Piperazine (e.g., N-Boc) mono Mono-alkylation (Desired Product) protected->mono stoichiometry->mono High Ratio (Excess Piperazine) di Di-alkylation (Byproduct) stoichiometry->di Low Ratio (Near 1:1) addition_rate->mono Slow Addition addition_rate->di Rapid Addition

Caption: Factors influencing mono- vs. di-alkylation of piperazine.

References

Overcoming solubility issues of N-methylpiperazine-1-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylpiperazine-1-carboxamide and facing challenges with its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

Q2: Why is my this compound not dissolving in a particular organic solvent?

A2: Several factors can contribute to poor solubility. The primary reason is often a mismatch between the polarity of the solute (this compound) and the solvent ("like dissolves like" principle). Other factors include the crystalline structure of the solid, temperature, and the presence of impurities.

Q3: How can I improve the solubility of this compound in my desired organic solvent?

A3: Several techniques can be employed to enhance solubility. These include:

  • Co-solvency: Adding a miscible co-solvent can alter the overall polarity of the solvent system to better match that of the solute.

  • Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the solvent may aid dissolution. However, the thermal stability of this compound should be considered.

  • Particle Size Reduction: Grinding the solid to a finer powder increases the surface area available for solvation, which can increase the rate of dissolution.

  • pH Modification: In protic solvents, adjusting the pH can ionize the molecule, which may significantly increase its solubility. Given the presence of basic nitrogen atoms in the piperazine ring, acidification of the solvent system could be a viable strategy.

Q4: Are there any recommended solvents for this compound?

A4: Based on its structure, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be effective. Polar protic solvents like methanol, ethanol, and isopropanol are also expected to be good solvents. Chlorinated solvents such as dichloromethane and chloroform may also provide moderate solubility. Non-polar solvents like hexanes and toluene are expected to be poor solvents.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem: The compound is not dissolving or is only partially soluble.

Troubleshooting Step Action Expected Outcome
1. Verify Solvent Choice Review the polarity of the chosen solvent. Compare it with the expected polarity of this compound.Select a solvent with a polarity that more closely matches the solute.
2. Attempt Gentle Heating Warm the solvent to a temperature below its boiling point while stirring the mixture.Increased kinetic energy may overcome the lattice energy of the solid, leading to dissolution.
3. Introduce a Co-solvent Add a small amount of a miscible co-solvent with a different polarity to the primary solvent.The modified solvent system may have a more favorable polarity for dissolving the compound.
4. Reduce Particle Size If the compound is in a crystalline form, grind it to a fine powder using a mortar and pestle.The increased surface area should accelerate the dissolution process.
5. Consider pH Adjustment (for protic solvents) If using a protic solvent, add a small amount of a suitable acid (e.g., a few drops of HCl in ethanol).Protonation of the piperazine nitrogen atoms can form a more soluble salt.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxamide and piperazine nitrogens.
Polar Aprotic DMSO, DMFHighHigh polarity and ability to act as hydrogen bond acceptors.
Chlorinated DichloromethaneModerateModerate polarity can solvate the molecule.
Ethers Diethyl EtherLowLower polarity and limited hydrogen bonding capability.
Hydrocarbons Hexane, TolueneVery LowNon-polar nature is incompatible with the polar functional groups of the solute.

Experimental Protocols

Protocol: Determination of Qualitative Solubility

Objective: To determine if this compound is soluble in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Test solvent

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Water bath (optional, for temperature control)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the test solvent to the test tube.

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

  • If the solid has not completely dissolved, continue to add the solvent in 0.5 mL increments, with vigorous agitation after each addition, up to a total volume of 3 mL.

  • Record the compound as "soluble," "partially soluble," or "insoluble" based on the observations.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Compound not dissolving) check_polarity Is the solvent polarity appropriate for a polar carboxamide? start->check_polarity select_new_solvent Select a more polar solvent (e.g., Methanol, DMSO) check_polarity->select_new_solvent No try_heating Apply gentle heat (e.g., 40-50°C) check_polarity->try_heating Yes select_new_solvent->try_heating use_cosolvent Add a co-solvent (e.g., add DMF to Dichloromethane) try_heating->use_cosolvent No improvement success Success: Compound Dissolved try_heating->success Dissolved reduce_particle_size Reduce particle size (grind the solid) use_cosolvent->reduce_particle_size No improvement use_cosolvent->success Dissolved reduce_particle_size->success Dissolved failure Further investigation needed (Consider alternative strategies) reduce_particle_size->failure No improvement

Caption: Troubleshooting workflow for solubility issues.

Like_Dissolves_Like cluster_solute Solute: this compound cluster_solvents Solvents solute Polar Head (Carboxamide, Piperazine) + Non-polar Tail (Methyl, Ring CH2s) polar_solvent Polar Solvent (e.g., Methanol) solute->polar_solvent Good Interaction (Soluble) nonpolar_solvent Non-polar Solvent (e.g., Hexane) solute->nonpolar_solvent Poor Interaction (Insoluble)

Caption: The "Like Dissolves Like" principle.

Methods for the purification of N-methylpiperazine-1-carboxamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-methylpiperazine-1-carboxamide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture for this compound synthesis?

A1: Common impurities can include unreacted starting materials such as 1-methylpiperazine, the acylating agent (e.g., a chloroformate or carbamoyl chloride), and by-products like piperazine and N,N'-dimethylpiperazine.[1] The specific impurities will depend on the synthetic route employed.

Q2: Which purification method is most suitable for my sample?

A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Crystallization: Often suitable for obtaining high-purity material, especially if the product is a solid and the impurities have different solubility profiles.[2]

  • Flash Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities, applicable to both solid and oily products.[3]

  • Extraction & Distillation: Primarily used for separating the parent N-methylpiperazine from related basic impurities like piperazine, especially on a larger scale.[1][4] While this compound is a solid, extractive workups are crucial for removing water-soluble impurities before final purification.

Q3: My purified this compound has a low melting point. What could be the cause?

A3: A low or broad melting point typically indicates the presence of impurities. Residual solvents from crystallization or chromatography, or un-removed by-products from the reaction, can depress the melting point. Further purification or more rigorous drying may be necessary.

Q4: Can I use distillation for the final purification of this compound?

A4: While distillation is an effective method for purifying the parent N-methylpiperazine[4], it is generally not suitable for this compound due to its higher molecular weight and likely decomposition at the high temperatures required for vaporization. Methods like crystallization or chromatography are preferred.

Troubleshooting Guides

Crystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solution is too dilute.- Incorrect solvent system.- Presence of oily impurities inhibiting crystal formation.- Concentrate the solution.- Try a different solvent or a mixture of solvents (e.g., ethanol, chloroform/hexane).- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- First, purify by column chromatography to remove oils.
Low recovery after crystallization - Product is too soluble in the chosen solvent.- Insufficient cooling or precipitation time.- Use a solvent in which the product has lower solubility.- Cool the solution for a longer period or at a lower temperature.- Reduce the volume of solvent used for dissolution.
Oily precipitate forms instead of crystals - Solution is supersaturated.- Cooling the solution too quickly.- Re-heat the solution until the oil dissolves, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the product is more soluble and then cool slowly.
Flash Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system.- Adjust the polarity of the eluent. For N-methylpiperazine derivatives, a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like dichloromethane or hexane) is often effective.[3]
Product elutes with impurities - Column was overloaded.- Improper packing of the silica gel.- Eluent polarity is too high.- Use a larger column or reduce the amount of crude material.- Ensure the silica gel bed is uniform and free of cracks.- Use a shallower gradient or a less polar eluent system.
Product is not eluting from the column - Eluent is not polar enough.- The compound may be interacting strongly with the silica gel (e.g., basic amine).- Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol).- Consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve elution of basic compounds.

Quantitative Data Summary

The following table summarizes quantitative data from cited purification methods for N-methylpiperazine and its derivatives.

CompoundPurification MethodYieldPurityReference
N-[2-(5-bromo-1-indolinyl)phenyl]-4-methyl-1-piperazine-carboxamideFlash Chromatography (Silica gel, 1-2% Methanol/Dichloromethane)90%Analytical sample obtained after crystallization[3]
N-(4-Chlorophenyl)-4-methylpiperazine-carboxamideRecrystallization (Ethanol)79% (of reaction)"Colourless blocks" suitable for single crystal X-ray diffraction[2]
N-methylpiperazineDistillation>70%>99.5%[4]
N-methylpiperazineExtractive Distillation (with ethylene glycol)-99.6% (from a starting mixture with 1.5% piperazine)[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the successful crystallization of a similar carboxamide.[2]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or at 4°C.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is adapted from a method used for a substituted N-methylpiperazine carboxamide.[3]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 1% methanol in dichloromethane). Gradually increase the polarity (e.g., to 2% methanol in dichloromethane) if the product is not eluting.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction concentration Concentration extraction->concentration purification_choice Assess Purity & Impurities (TLC, LCMS) concentration->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization purification_choice->crystallization Relatively Clean oily_impure Oily / Multiple Impurities solid_minor_impurities Solid with Minor Impurities pure_product Pure N-methylpiperazine- 1-carboxamide chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

References

Stability challenges of N-methylpiperazine-1-carboxamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylpiperazine-1-carboxamide. This guide focuses on the stability challenges of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under acidic or basic conditions?

A1: this compound is an amide. Under both acidic and basic conditions, the primary degradation pathway is expected to be hydrolysis of the amide bond.[1][2][3][4][5] This reaction breaks the bond between the carbonyl group and the piperazine nitrogen, yielding 1-methylpiperazine and methylcarbamic acid. Methylcarbamic acid is unstable and is expected to decompose further to methylamine and carbon dioxide.

Q2: What are the typical products of this compound hydrolysis?

A2: The expected hydrolysis products are 1-methylpiperazine and, following the decomposition of the unstable carbamic acid intermediate, methylamine and carbon dioxide. Under acidic conditions, 1-methylpiperazine and methylamine will be present as their corresponding protonated salts (e.g., hydrochloride salts if HCl is used). Under basic conditions, they will be present as free bases.

Q3: How do acidic and basic conditions differ in their effect on the hydrolysis rate?

A3: Both strong acids and strong bases can catalyze the hydrolysis of amides, though the reaction is generally slow and may require heating.[2][3][4][5]

  • Acidic Conditions: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.

The specific rate of hydrolysis will depend on the concentration of the acid or base, temperature, and the specific molecular structure of the amide.

Q4: Are there any secondary degradation pathways to consider?

A4: While amide hydrolysis is the primary pathway, other reactions can occur under forced degradation conditions. For instance, oxidative degradation of the piperazine ring can lead to the formation of various byproducts, including N-oxides and ring-opened products.[1][2] Under harsh thermal stress, further decomposition may be observed.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in your assay medium, especially if the pH is acidic or basic.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your stock solutions and final assay medium.

    • Fresh Solutions: Prepare fresh stock solutions of this compound immediately before each experiment.

    • Stability Check: Perform a preliminary stability study by incubating the compound in the assay medium for the duration of your experiment. Analyze the sample by HPLC to quantify any degradation.

    • Buffer Selection: If the medium is acidic or basic, consider if a different buffer system closer to neutral pH can be used without compromising the assay.

Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Based on the degradation pathway, the primary unknown peaks are likely 1-methylpiperazine and potentially derivatives of methylamine.

    • Reference Standards: If available, inject reference standards of potential degradation products (e.g., 1-methylpiperazine) to confirm their retention times.

    • Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help identify the degradation products.

    • Forced Degradation Comparison: Compare the chromatograms of your stability samples to those from a forced degradation study (see Experimental Protocols below). This can help in assigning peaks to specific degradation conditions.

Issue 3: Poor peak shape or retention time shifts in HPLC analysis.
  • Possible Cause: N-methylpiperazine and its degradation product, 1-methylpiperazine, are basic compounds that can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Retention time shifts can be due to changes in mobile phase pH.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is consistent and appropriate for the analysis of basic compounds. A slightly acidic pH (e.g., 3-4) can help to ensure consistent protonation.

    • Amine Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block active silanol sites on the column.

    • Column Choice: Consider using a column specifically designed for the analysis of basic compounds, such as one with end-capping or a different stationary phase (e.g., polymer-based).

    • System Check: Verify that the HPLC system is functioning correctly, with no leaks and a stable flow rate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These values are illustrative and will vary based on specific experimental conditions.

Table 1: Degradation of this compound under Acidic Conditions.

ConditionTime (hours)Temperature (°C)% this compound Remaining% 1-Methylpiperazine Formed
0.1 M HCl060100.00.0
0.1 M HCl66092.57.2
0.1 M HCl126085.314.1
0.1 M HCl246072.126.8
1 M HCl246045.852.5

Table 2: Degradation of this compound under Basic Conditions.

ConditionTime (hours)Temperature (°C)% this compound Remaining% 1-Methylpiperazine Formed
0.1 M NaOH060100.00.0
0.1 M NaOH66095.24.6
0.1 M NaOH126090.88.9
0.1 M NaOH246082.417.1
1 M NaOH246060.138.7

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and 1 M HCl in separate vials.

    • Heat the vials at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and 1 M NaOH in separate vials.

    • Heat the vials at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC.

  • Sample Analysis: Analyze all samples in duplicate using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with 5% B.

    • Linear gradient to 50% B over 15 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

Visualizations

cluster_acid Acidic Conditions A_Start N-methylpiperazine- 1-carboxamide A_Intermediate Protonated Amide A_Start->A_Intermediate + H+ A_Product1 1-Methylpiperazine (as salt) A_Intermediate->A_Product1 + H2O A_Product2 Methylcarbamic Acid A_Intermediate->A_Product2 + H2O A_Product3 Methylamine (as salt) + CO2 A_Product2->A_Product3 Decomposition

Caption: Proposed degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions B_Start N-methylpiperazine- 1-carboxamide B_Intermediate Tetrahedral Intermediate B_Start->B_Intermediate + OH- B_Product1 1-Methylpiperazine B_Intermediate->B_Product1 B_Product2 Methylcarbamic Acid B_Intermediate->B_Product2 B_Product3 Methylamine + CO2 B_Product2->B_Product3 Decomposition

Caption: Proposed degradation pathway of this compound under basic conditions.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Withdraw and Neutralize (if applicable) Aliquots Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data

Caption: General workflow for the forced degradation study of this compound.

References

Preventing crystallization during the synthesis of N-methyl piperazine diphenolamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering crystallization issues during the synthesis of N-methyl piperazine diphenolamide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to prevent premature crystallization during the synthesis of N-methyl piperazine diphenolamide?

A1: Based on established solvent-free synthesis protocols, the most critical factor is controlling the amount of excess N-methyl piperazine removed during the reaction. It is crucial not to distill off more than 20 grams of excess N-methyl piperazine.[1] Exceeding this limit significantly increases the risk of the product crystallizing out of the reaction mixture upon cooling.[1]

Q2: My reaction mixture started to crystallize unexpectedly, even though I followed the recommended distillation limit. What could be the cause?

A2: Unwanted crystallization can still occur due to several factors:

  • Impurity Presence: Impurities in the starting materials (diphenolic acid or N-methyl piperazine) can act as nucleation sites, promoting premature crystallization.[2][3][4] Common impurities in diphenolic acid synthesis include the o,p'-isomer and oligomeric phenol derivatives, while N-methyl piperazine may contain unreacted piperazine or N,N'-dimethylpiperazine.[5][6]

  • Inhomogeneous Heating: Localized cold spots in the reaction vessel can induce crystallization. Ensure uniform heating of the reaction mixture.

  • Rapid Temperature Fluctuations: Sudden drops in temperature can trigger nucleation. Maintain a stable reaction temperature.

Q3: How can I address the issue of premature crystallization if it occurs?

A3: If premature crystallization begins, you can attempt to redissolve the product by:

  • Reheating: Gently increase the temperature of the reaction mixture while stirring to see if the solid redissolves.

  • Adding a small amount of N-methyl piperazine: If reheating alone is insufficient, adding a small amount of the reactant N-methyl piperazine can help to bring the product back into solution.

Q4: What is the recommended procedure for the controlled crystallization of the final product for purification?

A4: After the reaction is complete (as determined by a suitable analytical method like HPLC), the following procedure is recommended for controlled crystallization:

  • Cool the reaction mixture to approximately 110°C (internal temperature).

  • Slowly add water to the mixture while maintaining the temperature to keep the product dissolved.[1]

  • Once the water addition is complete, remove the heat source and allow the solution to cool slowly to room temperature with continuous stirring.

  • Continue stirring for an additional 12 hours to allow for complete crystallization.[1]

  • The purified product can then be isolated by filtration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Sudden, rapid crystallization during reaction - Exceeded distillation limit of excess N-methyl piperazine.- Presence of significant impurities in starting materials.- Immediately attempt to redissolve by gently heating the mixture.- If necessary, add a small amount of fresh N-methyl piperazine.- In future runs, ensure the distillation limit is not exceeded and use high-purity starting materials.
Product "oils out" instead of crystallizing - The melting point of the product is lower than the temperature of the solution when it starts to come out of solution.- High concentration of impurities.- Reheat the mixture to dissolve the oil.- Add a small amount of a suitable solvent (e.g., ethanol) to lower the saturation point.- Consider a charcoal treatment of the hot solution to remove impurities.[7]
Formation of very fine, powder-like crystals - Cooling rate is too fast.- Decrease the cooling rate. Allow the solution to cool naturally to room temperature without a cooling bath.- Ensure the flask is insulated to promote slow cooling.[7]
Low yield of crystallized product - Too much water or other solvent was added during the work-up, leading to high solubility of the product in the mother liquor.- Before filtering, check for a large amount of dissolved product by dipping a glass rod in the mother liquor and observing the residue upon solvent evaporation.- If significant product remains, consider concentrating the mother liquor and cooling again to obtain a second crop of crystals.
Crystallized product has a low purity - Impurities from starting materials co-precipitated with the product.- Inefficient washing of the filtered crystals.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water).[1]- Ensure thorough washing of the filter cake with a cold solvent to remove residual mother liquor.

Experimental Protocols

One-Pot Solvent-Free Synthesis of N-methyl Piperazine Diphenolamide

This protocol is adapted from the method described in patent EP 3154955 B1.[1]

Materials:

  • Diphenolic acid

  • N-methyl piperazine

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Combine diphenolic acid and N-methyl piperazine in a suitable reaction vessel. A molar ratio of N-methyl piperazine to diphenolic acid in the range of 1.5 to 5 is recommended.

  • Heat the reaction mixture to a temperature between 160°C and 180°C.

  • Maintain this temperature for 16 to 24 hours.

  • During the reaction, carefully distill off excess N-methyl piperazine. Crucially, do not distill more than 20 grams of N-methyl piperazine.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to an internal temperature of approximately 110°C.

  • Slowly add water to the hot mixture while stirring to maintain a solution.

  • After the water addition is complete, remove the heat source and allow the solution to cool slowly to room temperature while stirring.

  • Continue stirring for approximately 12 hours to ensure complete crystallization.

  • Isolate the white solid product by filtration.

  • Wash the filter cake with water.

  • Dry the product under vacuum at 50°C to 80°C for 24 hours.

Optional Recrystallization for Higher Purity:

  • Dissolve the dried solid in hot ethanol.

  • Slowly add water to the hot ethanol solution while maintaining the temperature at 80°C.

  • Allow the solution to cool slowly to room temperature to induce recrystallization.

  • Isolate the purified crystals by filtration and dry under vacuum.

Visual Troubleshooting Guides

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Crystallization A 1. Combine Diphenolic Acid and N-methyl Piperazine B 2. Heat to 160-180°C A->B C 3. Distill excess N-methyl Piperazine (<20g) B->C D 4. Monitor by HPLC C->D E 5. Cool to 110°C D->E Reaction Complete F 6. Add Water Slowly E->F G 7. Cool to Room Temp. F->G H 8. Isolate Product G->H

Caption: General workflow for the synthesis of N-methyl piperazine diphenolamide.

Crystallization_Troubleshooting Start Unwanted Crystallization Occurs During Reaction Check_Distillate Was >20g of N-methyl piperazine distilled? Start->Check_Distillate Check_Impurities Are starting materials of high purity? Check_Distillate->Check_Impurities No Action_Reduce_Distillate Reduce amount of distillate in next run Check_Distillate->Action_Reduce_Distillate Yes Action_Purify_Reagents Purify starting materials Check_Impurities->Action_Purify_Reagents No Action_Reheat Attempt to redissolve by gentle heating Check_Impurities->Action_Reheat Yes Outcome_Success Crystals Redissolve Action_Reheat->Outcome_Success Outcome_Fail Crystallization Persists Action_Reheat->Outcome_Fail

Caption: Troubleshooting logic for premature crystallization.

References

Technical Support Center: Addressing Catalyst Poisoning in Reactions Involving Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning in chemical reactions involving piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why are piperazine derivatives a concern?

Catalyst poisoning is the deactivation of a catalyst's activity and/or selectivity due to strong chemical interaction with a substance, known as a poison.[1] Piperazine and its derivatives, being nitrogen-containing heterocycles, can act as catalyst poisons. The lone pair of electrons on the nitrogen atoms can strongly coordinate to the active metal centers of the catalyst (e.g., Palladium, Platinum, Rhodium), blocking sites that are essential for the catalytic reaction to occur.[2][3] This is particularly relevant in widely used transformations such as hydrogenation and cross-coupling reactions.

Q2: Which catalysts are most susceptible to poisoning by piperazine derivatives?

A variety of homogeneous and heterogeneous catalysts are prone to poisoning by nitrogen-containing compounds. Those most commonly affected in reactions involving piperazine derivatives include:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃): Extensively used in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, these are highly susceptible to coordination by nitrogen-containing ligands.[2]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly employed in hydrogenation reactions, their activity can be significantly diminished by the presence of amines.

  • Rhodium-based catalysts (e.g., Rh/C): Also used for hydrogenations, these catalysts are known to be poisoned by nitrogenous compounds.[3]

  • Nickel-based catalysts (e.g., Raney Ni): Often used as a cost-effective alternative for hydrogenation, they are also vulnerable to poisoning by amines.

Q3: What are the common symptoms of catalyst poisoning in my reaction?

The signs of catalyst poisoning can manifest in several ways during your experiment:

  • Decreased reaction rate: A noticeable slowdown or complete halt of the reaction is the most common symptom.

  • Incomplete conversion: The reaction stalls before the starting material is fully consumed, even after extended reaction times.

  • Changes in selectivity: An increase in the formation of side products or a change in the desired product ratio may be observed.

  • Need for higher catalyst loading: Subsequent reactions may require a significantly higher amount of catalyst to achieve the same conversion rate.[2]

Q4: Can catalyst poisoning by piperazine derivatives be reversed?

The reversibility of catalyst poisoning depends on the strength of the bond between the piperazine derivative and the catalyst's active site.

  • Reversible Poisoning: If the piperazine derivative is weakly adsorbed on the catalyst surface, its removal and the restoration of catalytic activity may be possible by altering the reaction conditions (e.g., increasing temperature) or through a regeneration process.

  • Irreversible Poisoning: Strong, covalent-like bonds between the piperazine and the catalyst can lead to permanent deactivation. In such cases, regeneration may not be effective, and the catalyst will need to be replaced.[2]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Stalled or Slow Hydrogenation of a Piperazine-Containing Substrate

Question: My hydrogenation reaction of a molecule containing a piperazine moiety is either very slow or has stopped completely. How can I troubleshoot this?

Answer: This is a classic sign of catalyst poisoning, likely by the nitrogen atoms of the piperazine ring. Here are some steps to diagnose and mitigate the issue:

Diagnostic Workflow

A Reaction Stalls B Add fresh catalyst to the reaction mixture A->B C Does the reaction restart? B->C D Poisoning is likely. Consider mitigation strategies. C->D Yes E Poisoning is less likely. Investigate other factors (H2 pressure, solvent, temperature). C->E No

Caption: Diagnostic workflow for a stalled hydrogenation reaction.

Mitigation Strategies:

StrategyDescriptionPotential Drawbacks
Increase Catalyst Loading A higher concentration of catalyst can compensate for the poisoned active sites.[2]Increased cost, potential for more side reactions.
Use a More Robust Catalyst Some catalysts are inherently more resistant to poisoning. For example, rhodium is often less sensitive to nitrogen poisoning than palladium.[3]May require different reaction conditions.
Protecting Group Strategy Temporarily protect the nitrogen atoms of the piperazine ring (e.g., with a Boc group) to prevent coordination to the catalyst. The protecting group can be removed in a subsequent step.Adds extra steps to the synthesis.
Acidic Additives Adding a small amount of a non-coordinating acid can protonate the piperazine nitrogens, preventing them from binding to the catalyst.May not be suitable for acid-sensitive substrates.
Solvent Choice The choice of solvent can influence the extent of catalyst poisoning. Protic solvents like ethanol or methanol are common for hydrogenations.Requires screening for optimal performance.
Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction with a Piperazine Derivative

Question: I am performing a Suzuki or Buchwald-Hartwig reaction using a piperazine derivative as a nucleophile or as part of my substrate, and I'm getting low yields. What could be the problem?

Answer: Low yields in these reactions can be due to catalyst deactivation by the piperazine. The bidentate nature of piperazine can lead to strong chelation with the palladium center, inhibiting the catalytic cycle.

Troubleshooting Flowchart

A Low Yield in Cross-Coupling B Review Ligand Choice A->B C Are you using a bulky, electron-rich phosphine ligand? B->C D Screen different ligands (e.g., SPhos, XPhos). C->D No E Optimize Base and Solvent C->E Yes D->E F Is the base too strong/weak? Is the solvent appropriate? E->F G Screen weaker bases (e.g., K3PO4, Cs2CO3) and different solvents (e.g., toluene, dioxane). F->G No H Consider a Protecting Group Strategy F->H Yes G->H I Use a mono-protected piperazine. H->I

Caption: Troubleshooting low yields in cross-coupling reactions.

Key Considerations for Optimization:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos).These ligands can stabilize the palladium center and sterically hinder the coordination of the piperazine.
Base Screen a variety of bases. If strong bases (e.g., NaOtBu) cause decomposition, try weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).The base is crucial for the catalytic cycle and can influence catalyst stability.
Solvent Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent might be beneficial.The solvent affects the solubility of reagents and the stability of the catalytic species.
Protecting Group For reactions where piperazine is a nucleophile, using a mono-protected derivative (e.g., N-Boc-piperazine) is a robust strategy to prevent di-substitution and potential catalyst inhibition.This allows for controlled functionalization of one nitrogen atom.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning in Hydrogenation

Objective: To confirm if a piperazine-containing substrate is poisoning the hydrogenation catalyst.

Materials:

  • Piperazine-containing substrate

  • A similar substrate without the piperazine moiety (control)

  • 10% Pd/C catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen source (balloon or Parr shaker)

  • TLC plates or GC/LC-MS for reaction monitoring

Procedure:

  • Set up two parallel reactions in identical flasks.

  • In one flask, dissolve the piperazine-containing substrate in ethanol.

  • In the second flask, dissolve the control substrate in an equimolar amount of ethanol.

  • To each flask, add 5-10 mol% of 10% Pd/C.

  • Purge both flasks with hydrogen and maintain a hydrogen atmosphere.

  • Stir both reactions at room temperature and monitor their progress by TLC or GC/LC-MS at regular intervals (e.g., every 30 minutes).

Interpretation of Results:

  • If the control reaction proceeds to completion while the reaction with the piperazine derivative is slow or stalls, it is a strong indication of catalyst poisoning by the piperazine moiety.

Protocol 2: General Procedure for Catalyst Regeneration (Acid Wash)

Objective: To attempt the regeneration of a palladium catalyst poisoned by a piperazine derivative. Note: This procedure may not be effective for irreversibly poisoned catalysts.

Materials:

  • Poisoned Pd/C catalyst

  • Methanol

  • Dilute hydrochloric acid in methanol (e.g., 0.1 M)

  • Deionized water

  • Ethanol

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • After the reaction, carefully filter the poisoned Pd/C catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with methanol to remove any residual reactants and products.

  • Suspend the catalyst in a dilute solution of HCl in methanol and stir for 30-60 minutes at room temperature. This helps to protonate and displace the bound piperazine derivative.

  • Filter the catalyst and wash it extensively with deionized water until the washings are neutral to pH paper. This is crucial to remove all traces of acid.

  • Finally, wash the catalyst with ethanol to remove water.

  • Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the regeneration process.

Regeneration Workflow

A Filter Poisoned Catalyst B Wash with Methanol A->B C Suspend in Dilute HCl/Methanol B->C D Filter and Wash with Deionized Water until Neutral C->D E Wash with Ethanol D->E F Dry under Vacuum E->F G Test Activity of Regenerated Catalyst F->G

Caption: Workflow for the acid wash regeneration of a poisoned catalyst.

This technical support center provides a starting point for addressing catalyst poisoning issues in reactions involving piperazine derivatives. As the specific interactions can be highly dependent on the reaction conditions and the exact structure of the piperazine derivative, a systematic, experimental approach to troubleshooting is always recommended.

References

Scalable synthesis of N-methylpiperazine-1-carboxamide for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of N-methylpiperazine-1-carboxamide, tailored for researchers, scientists, and drug development professionals.

Proposed Scalable Synthesis Route

A robust and scalable method for the industrial production of this compound involves the direct reaction of N-methylpiperazine with a suitable methylcarbamoylating agent. Two primary, scalable routes are proposed:

Route A: Reaction with Methyl Isocyanate This is a highly efficient, atom-economical reaction where N-methylpiperazine is reacted directly with methyl isocyanate.

Route B: Reaction with Methylcarbamoyl Chloride This route involves the reaction of N-methylpiperazine with methylcarbamoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Below are the detailed experimental protocols, troubleshooting guides, and FAQs associated with these synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methyl Isocyanate

Objective: To synthesize this compound in high yield and purity on a scalable basis.

Materials:

  • N-methylpiperazine

  • Methyl isocyanate

  • Anhydrous toluene

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Cooling system

Procedure:

  • Charge the reactor with N-methylpiperazine (1.0 equivalent) and anhydrous toluene (5 volumes).

  • Inert the reactor atmosphere by purging with nitrogen.

  • Cool the reaction mixture to 0-5 °C using a suitable cooling bath.

  • Slowly add methyl isocyanate (1.05 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC or GC-MS until the consumption of N-methylpiperazine is complete.

  • Upon completion, cool the mixture to 0-5 °C to induce crystallization of the product.

  • Filter the solid product and wash with cold toluene.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Synthesis of this compound via Methylcarbamoyl Chloride

Objective: To synthesize this compound using a less hazardous carbamoylating agent.

Materials:

  • N-methylpiperazine

  • Methylcarbamoyl chloride

  • Triethylamine or Potassium Carbonate

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Cooling system

Procedure:

  • Charge the reactor with N-methylpiperazine (1.0 equivalent), a suitable solvent like DCM (10 volumes), and a base such as triethylamine (1.1 equivalents).

  • Inert the reactor atmosphere by purging with nitrogen.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add a solution of methylcarbamoyl chloride (1.05 equivalents) in DCM dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Scalable Synthesis Routes

ParameterRoute A: Methyl IsocyanateRoute B: Methylcarbamoyl Chloride
Starting Materials N-methylpiperazine, Methyl isocyanateN-methylpiperazine, Methylcarbamoyl chloride, Base
Typical Yield 90-98%80-90%
Purity (post-crystallization) >99%>98%
Key Process Consideration Highly exothermic, requires careful temperature control. Methyl isocyanate is highly toxic and requires specialized handling.[1][2][3][4][5]Formation of hydrochloride salt byproduct requires a base and subsequent workup.
Scalability Excellent, simple workup.Good, but requires additional workup steps.

Troubleshooting Guides

Route A: Methyl Isocyanate
Question Possible Cause(s) Troubleshooting Steps
Low or no product formation? - Inactive methyl isocyanate (hydrolyzed).- Low reaction temperature.- Use fresh, anhydrous methyl isocyanate.- Ensure the reaction is allowed to warm to room temperature after addition.
Formation of a solid mass during addition? - Reaction is too concentrated.- Poor stirring.- Increase solvent volume.- Ensure efficient overhead stirring.
Product is off-color? - Impurities in the starting materials.- Side reactions due to temperature excursion.- Use high-purity starting materials.- Maintain strict temperature control during addition. Recrystallize the final product.
Low yield after crystallization? - Product is too soluble in the chosen solvent.- Insufficient cooling.- Use a solvent in which the product has lower solubility at cold temperatures.- Ensure the mixture is cooled for an adequate amount of time to maximize precipitation.
Route B: Methylcarbamoyl Chloride
Question Possible Cause(s) Troubleshooting Steps
Incomplete reaction? - Insufficient base.- Low reaction temperature or short reaction time.- Ensure at least one equivalent of base is used.- Increase reaction time or temperature moderately.
Formation of symmetrical urea byproducts? - Order of addition is incorrect.- It can be important to add the carbamoyl chloride to the amine solution to avoid the formation of symmetrical urea byproducts.[6]
Difficulties in workup (emulsion formation)? - Presence of salts.- Add more brine during the washing steps to break the emulsion.
Low purity of the final product? - Incomplete removal of byproducts or starting materials.- Optimize the washing steps in the workup.- Perform a recrystallization or column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is more suitable for large-scale industrial production?

A1: Route A, using methyl isocyanate, is generally more suited for large-scale production due to its high efficiency, atom economy, and simpler workup (direct crystallization from the reaction mixture). However, it requires stringent safety protocols and specialized handling facilities due to the high toxicity of methyl isocyanate.[1][2][3][4][5] Route B is a viable alternative if the handling of methyl isocyanate is a major concern, though it involves more complex workup and purification steps.

Q2: What are the critical safety precautions when handling methyl isocyanate?

A2: Methyl isocyanate is extremely toxic and volatile.[1][2][3][4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator with a suitable cartridge, chemical-resistant gloves, and safety goggles. An emergency plan for accidental release should be in place.

Q3: Can other bases be used in Route B?

A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate can be used. The choice of base may affect the reaction rate and workup procedure.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a good indicator of purity.

Q5: Are there any known stable intermediates in these reactions?

A5: In Route A, the reaction is a direct nucleophilic addition and does not typically proceed through a stable intermediate. In Route B, the reaction of N-methylpiperazine with methylcarbamoyl chloride proceeds via a tetrahedral intermediate which then collapses to form the product and hydrochloride salt of the base.

Visualizations

Scalable_Synthesis_Workflow cluster_route_a Route A: Methyl Isocyanate cluster_route_b Route B: Methylcarbamoyl Chloride A_start N-Methylpiperazine + Toluene A_react Reaction with Methyl Isocyanate (0-10 °C) A_start->A_react A_cryst Crystallization (0-5 °C) A_react->A_cryst A_filt Filtration & Washing A_cryst->A_filt A_dry Drying A_filt->A_dry A_prod N-methylpiperazine- 1-carboxamide A_dry->A_prod B_start N-Methylpiperazine + Base + Solvent B_react Reaction with Methylcarbamoyl Chloride (0-10 °C) B_start->B_react B_workup Aqueous Workup (Washings) B_react->B_workup B_conc Concentration B_workup->B_conc B_purify Purification (Crystallization/Chromatography) B_conc->B_purify B_prod N-methylpiperazine- 1-carboxamide B_purify->B_prod

Caption: Comparative workflow for the scalable synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reagents Verify Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Temp Review Temperature Control Logs Start->Check_Temp Check_Stoich Confirm Stoichiometry & Order of Addition Start->Check_Stoich Review_Workup Optimize Workup & Purification Check_Reagents->Review_Workup Check_Temp->Review_Workup Check_Stoich->Review_Workup Success Problem Resolved Review_Workup->Success

Caption: Logical troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-Methylpiperazine Amides for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bond-containing molecules is a cornerstone of modern medicinal chemistry. Amides incorporating the N-methylpiperazine scaffold are of particular interest due to their prevalence in a wide range of clinically significant drugs. This guide provides a comparative analysis of common synthetic routes to N-methylpiperazine amides, focusing on the performance of various carboxamide coupling reagents. The information presented here is supported by experimental data to aid in the selection of optimal synthetic strategies.

The initial investigation into N-methylpiperazine-1-carboxamide revealed that its primary role is not as a direct coupling reagent for amide bond formation in the same vein as popular reagents like EDC or HATU. Instead, it is more accurately described as a reductive amination agent and a kinase inhibitor.[1] Therefore, this guide will focus on the more practical aspect for medicinal chemists: the comparative efficacy of different coupling reagents in the synthesis of amides where N-methylpiperazine or its derivatives act as the amine component.

Performance of Common Coupling Reagents in N-Methylpiperazine Amide Synthesis

The synthesis of N-methylpiperazine amides typically involves the coupling of a carboxylic acid with an N-methylpiperazine derivative. The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of commonly used coupling reagents and their performance in the synthesis of N-methylpiperazine-containing amides.

Coupling Reagent/MethodReagent ClassTypical Yield (%)Reaction Time (h)Key AdvantagesPotential Disadvantages
EDC/HOBt Carbodiimide75 - 904 - 24Cost-effective, widely used, water-soluble byproducts are easily removed.[2]Can require longer reaction times, potential for racemization.[1]
HATU Uronium Salt85 - 951 - 4High efficiency, fast reaction times, low racemization.[1][3]Higher cost compared to carbodiimides.[1]
PyBOP Phosphonium Salt80 - 951 - 3High efficiency, low risk of racemization, byproducts are not carcinogenic.[1][4]More expensive than carbodiimides.[1]
Acyl Chloride -Variable1 - 5Can be highly reactive and lead to high yields.Substrate scope can be limited, may require harsh conditions, potential for side reactions.
COMU Uronium Salt>901 - 2High efficiency, rapid reactions, safer than some other uronium salts, byproducts are water-soluble.[1][3]Relatively newer and may be more expensive.[1]

Experimental Protocols

Detailed methodologies for the synthesis of N-methylpiperazine amides using various coupling reagents are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid and an N-methylpiperazine derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-methylpiperazine derivative (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid and the N-methylpiperazine derivative in anhydrous DMF or DCM.

  • Add HOBt and DIPEA to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Synthesis using HATU

This protocol outlines the use of the highly efficient uronium salt coupling reagent, HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • N-methylpiperazine derivative (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the N-methylpiperazine derivative to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: Amide Synthesis using PyBOP

This protocol details the use of the phosphonium salt coupling reagent, PyBOP.

Materials:

  • Carboxylic acid (1.0 eq)

  • N-methylpiperazine derivative (1.1 eq)

  • PyBOP (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add PyBOP and DIPEA to the solution.

  • Stir for 10-15 minutes to allow for pre-activation.

  • Add the N-methylpiperazine derivative to the mixture.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the final compound by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow and the logical relationship between the different components in the synthesis of N-methylpiperazine amides.

G cluster_start Starting Materials cluster_reagents Coupling Reagents Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture N-Methylpiperazine Derivative N-Methylpiperazine Derivative N-Methylpiperazine Derivative->Reaction Mixture EDC/HOBt EDC/HOBt EDC/HOBt->Reaction Mixture HATU HATU HATU->Reaction Mixture PyBOP PyBOP PyBOP->Reaction Mixture COMU COMU COMU->Reaction Mixture Amide Product Amide Product Reaction Mixture->Amide Product Purification Purification Amide Product->Purification Final N-Methylpiperazine Amide Final N-Methylpiperazine Amide Purification->Final N-Methylpiperazine Amide

Caption: General workflow for the synthesis of N-methylpiperazine amides.

G Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Amide Bond Formation Amide Bond Formation Activated Intermediate->Amide Bond Formation N-Methylpiperazine Derivative N-Methylpiperazine Derivative N-Methylpiperazine Derivative->Amide Bond Formation Nucleophilic Attack N-Methylpiperazine Amide N-Methylpiperazine Amide Amide Bond Formation->N-Methylpiperazine Amide Byproducts Byproducts Amide Bond Formation->Byproducts

Caption: Key steps in the coupling reaction for amide synthesis.

References

Validating the In Vitro Biological Activity of N-methylpiperazine-1-carboxamide: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of the biological activity of N-methylpiperazine-1-carboxamide, a compound identified as a potential kinase inhibitor. Given the limited publicly available data on its specific targets and potency, this document outlines a series of established experimental protocols to characterize its inhibitory profile against representative kinases. For comparative purposes, well-established kinase inhibitors are included as benchmarks.

Introduction to this compound and its Potential as a Kinase Inhibitor

This compound has been described as an efficient inhibitor of the kinase family[1]. The piperazine-carboxamide scaffold is a common feature in a multitude of kinase inhibitors that have been developed to target various malignancies and other diseases. Derivatives of this scaffold have shown activity against cyclin-dependent kinases (CDKs), receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), and non-receptor tyrosine kinases such as Src[2][3][4]. This guide proposes a systematic in vitro approach to validate and quantify the kinase inhibitory activity of this compound.

Comparative Analysis of Kinase Inhibition

To provide a clear comparison, the performance of this compound should be evaluated against established kinase inhibitors targeting different kinase families. The following table outlines a proposed panel of kinases and their corresponding established inhibitors for a comparative in vitro analysis.

Target Kinase Compound Reported IC50 Kinase Family
EGFR This compoundTo be determinedReceptor Tyrosine Kinase
Gefitinib (Alternative)~2-37 nMReceptor Tyrosine Kinase
Src This compoundTo be determinedNon-Receptor Tyrosine Kinase
Dasatinib (Alternative)~0.5-1.1 nMNon-Receptor Tyrosine Kinase
CDK2/cyclin A This compoundTo be determinedCyclin-Dependent Kinase
Roscovitine (Seliciclib) (Alternative)~70-450 nMCyclin-Dependent Kinase

Note: IC50 values for alternatives are approximate and can vary based on experimental conditions.

Experimental Protocols for In Vitro Validation

Detailed methodologies are crucial for reproducible and comparable results. The following sections describe the protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay will determine the half-maximal inhibitory concentration (IC50) of this compound against the selected kinases.

1. Materials and Reagents:

  • Recombinant human kinases (EGFR, Src, CDK2/cyclin A)

  • Kinase-specific peptide substrates

  • This compound (test compound)

  • Gefitinib, Dasatinib, Roscovitine (positive controls)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 96- or 384-well microplates

2. Procedure:

  • Prepare a serial dilution of this compound and the control inhibitors in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, its specific peptide substrate, and the kinase buffer.

  • Add the serially diluted test compound or control inhibitor to the wells. Include a no-inhibitor control and a no-kinase control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinases.

1. Cell Lines:

  • A549 (human lung carcinoma, EGFR-dependent)

  • HCT116 (human colon carcinoma, Src-dependent)

  • MCF-7 (human breast adenocarcinoma, CDK-dependent)

2. Materials and Reagents:

  • Selected cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Control inhibitors (Gefitinib, Dasatinib, Roscovitine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

3. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the control inhibitors in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and the biological context, the following diagrams are provided.

Experimental_Workflow Compound This compound & Alternatives Kinase_Assay Biochemical Kinase Assay Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Compound->Cell_Assay Kinases Recombinant Kinases (EGFR, Src, CDK2) Kinases->Kinase_Assay Cells Cancer Cell Lines (A549, HCT116, MCF-7) Cells->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 GI50 GI50 Determination Cell_Assay->GI50

Caption: Workflow for the in vitro validation of this compound.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_Src Src Pathway cluster_CDK Cell Cycle (CDK2) EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation ERK->Proliferation_E NMPC_E N-methylpiperazine- 1-carboxamide NMPC_E->EGFR Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src STAT3 STAT3 Src->STAT3 Survival Cell Survival STAT3->Survival NMPC_S N-methylpiperazine- 1-carboxamide NMPC_S->Src CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb pRb CDK2->Rb E2F E2F Rb->E2F S_phase S-Phase Entry E2F->S_phase NMPC_C N-methylpiperazine- 1-carboxamide NMPC_C->CDK2

Caption: Simplified signaling pathways potentially inhibited by this compound.

References

A Comparative Guide to N-methylpiperazine-1-carboxamide and Other Piperazine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile physicochemical properties and broad range of pharmacological activities. This guide provides a comparative analysis of N-methylpiperazine-1-carboxamide and other notable piperazine derivatives, offering insights into their performance in various therapeutic areas. The information presented is supported by experimental data from diverse studies, with detailed methodologies for key experiments to aid in research and development.

Overview of Piperazine Derivatives

Piperazine, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a privileged structure in drug design. Its derivatives have been successfully developed into drugs for a multitude of conditions, including central nervous system (CNS) disorders, infectious diseases, and cancer. The ability to modify the piperazine ring at the N1 and N4 positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

N-methylpiperazine, in particular, is considered a privileged motif in the design of CNS-active drugs. The addition of the methyl group can enhance lipophilicity and metabolic stability, facilitating penetration of the blood-brain barrier. Several FDA-approved drugs, such as the antipsychotics clozapine and olanzapine, feature the N-methylpiperazine moiety, underscoring its importance in neuropharmacology.[1]

Comparative Performance Data

While direct head-to-head comparative studies for this compound against a wide array of other piperazine derivatives are limited in publicly available literature, this section compiles quantitative data from various sources to provide a comparative perspective across different therapeutic applications.

Antipsychotic Activity

Piperazine derivatives are prominent in the development of antipsychotic drugs, primarily through their interaction with dopamine (D₂) and serotonin (5-HT) receptors. The binding affinity (Ki) is a common metric for evaluating the potency of these compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperazine Derivatives for CNS Receptors

CompoundD₂ Receptor Ki (nM)5-HT₁A Receptor Ki (nM)5-HT₂A Receptor Ki (nM)Reference
Aripiprazole 0.341.73.4[2]
Olanzapine 11224[2]
Clozapine 1298.513[2]
Ziprasidone 4.83.40.4[2]
Compound 6a (a piperazine derivative) -1.28-[3]

Note: Data is compiled from different studies and should be interpreted with caution. A lower Ki value indicates a higher binding affinity.

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the development of new therapeutic agents, with piperazine derivatives showing promise in this area. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Ciprofloxacin 1-5<1[4]
Piperazine Derivative 4 16-[5]
Piperazine Derivative 6c 168[5]
Piperazine Derivative 6d 16-[5]
Piperazine Derivative 7b --[5]
Piperazine Derivative Q2 Moderate ActivityModerate Activity[6]
Piperazine Derivative Q4 Moderate ActivityModerate Activity[6]
Piperazine Derivative Q5 Moderate ActivityModerate Activity[6]

Note: Data is compiled from different studies and should be interpreted with caution. A lower MIC value indicates greater antimicrobial potency.

Anthelmintic Activity

Diethylcarbamazine (N,N-diethyl-4-methyl-1-piperazine carboxamide), a close structural analog of this compound, has been a mainstay in the treatment of filariasis. Comparative studies highlight its efficacy relative to other anthelmintic drugs.

Table 3: Comparative Efficacy of Diethylcarbamazine and Other Anthelmintics

DrugEfficacy in Reducing MicrofilariaeKey FindingsReference
Diethylcarbamazine (DEC) EffectiveReduces microfilariae density but may not eliminate infection with a single treatment. More effective in combination therapy.[7]
Mebendazole EffectiveAppears more active than DEC in eliminating infection in some cases.[7][8]
Ivermectin EffectivePromptly reduces skin microfilaria counts. Better tolerated and safer than DEC for onchocerciasis.[9]
Praziquantel No significant modification-[7]

Note: Efficacy can vary depending on the specific parasitic infection being treated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of piperazine derivatives.

Synthesis of this compound

General Procedure:

A common method for the synthesis of N-substituted piperazine-1-carboxamides involves the reaction of a piperazine derivative with an appropriate isocyanate or carbamoyl chloride.

  • Reaction Setup: To a solution of 1-methylpiperazine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 equivalents).

  • Addition of Reagent: Slowly add methyl isocyanate (1 equivalent) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[10]

In Vitro Kinase Inhibition Assay

This compound has been suggested to be an inhibitor of the kinase family.[11] A general protocol for assessing kinase inhibition is as follows:

  • Reagents and Preparation: Prepare a reaction buffer containing the kinase, a substrate peptide, ATP, and the test compound (this compound or other derivatives) at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30 °C) for a set period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antipsychotic Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., dopamine D₂ or serotonin 5-HT₂A receptors).

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]spiperone for D₂ receptors), and the test piperazine derivative at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

General Experimental Workflow for Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating piperazine derivatives for a specific biological activity.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Piperazine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) Characterization->Primary_Assay Test Compounds Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Assay->Dose_Response Selectivity_Assay Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) Selectivity_Assay->Pharmacokinetics Lead Candidates Efficacy_Model Animal Model of Disease (Efficacy Studies) Pharmacokinetics->Efficacy_Model Toxicology Preliminary Toxicology Studies Efficacy_Model->Toxicology Further Development Further Development Toxicology->Further Development

Caption: A generalized workflow for the discovery and preclinical evaluation of novel piperazine derivatives.

Dopamine D₂ Receptor Signaling Pathway

Many antipsychotic piperazine derivatives exert their effects by modulating the dopamine D₂ receptor signaling pathway. The diagram below provides a simplified representation of this pathway.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates Antipsychotic Piperazine Derivative (Antagonist) Antipsychotic->D2R Blocks

Caption: Simplified schematic of the dopamine D₂ receptor signaling pathway and the antagonistic action of certain piperazine derivatives.

Conclusion

The piperazine scaffold remains a highly valuable and versatile platform in drug discovery. While this compound itself is not as extensively characterized in comparative studies as some other derivatives, the available data on its analogs and the broader class of piperazine carboxamides suggest its potential in various therapeutic areas. The N-methyl group often confers favorable CNS drug-like properties. The compiled data and experimental protocols in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of novel piperazine-based therapeutic agents. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to other promising piperazine derivatives.

References

A Spectroscopic Comparison of N-methylpiperazine-1-carboxamide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-methylpiperazine-1-carboxamide and its key precursors, piperazine and N-methylpiperazine. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented is crucial for researchers involved in the synthesis, quality control, and application of these molecules in pharmaceutical and chemical research.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmaceutical agents. Its synthesis typically involves the reaction of piperazine or N-methylpiperazine with a suitable carbonyl source. A thorough understanding of the spectroscopic characteristics of both the final product and its precursors is essential for reaction monitoring, structural elucidation, and purity assessment. This guide presents a side-by-side comparison of the available spectroscopic data for these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, piperazine, and N-methylpiperazine.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -No experimental data found. Predicted shifts may vary.
Piperazine D₂O2.75 (s, 8H, CH₂)[1]
CDCl₃2.84 (s, 8H, CH₂), 1.66 (s, 2H, NH)[1]
N-methylpiperazine CDCl₃2.88 (t, 4H, J=5.0 Hz, CH₂), 2.37 (t, 4H, J=5.0 Hz, CH₂), 2.26 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -No experimental data found. Predicted shifts may vary.
Piperazine -47.9 (CH₂)[2]
N-methylpiperazine -55.1 (CH₂), 46.9 (CH₂), 46.1 (CH₃)

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound -No experimental data found. Expected peaks: ~3350 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
Piperazine KBr pellet3200-2700 (N-H, C-H stretch), 1440 (CH₂ bend), 1300-1000 (C-N stretch)
N-methylpiperazine Vapor Phase2940, 2845, 2800 (C-H stretch), 1450 (CH₂ bend), 1295, 1165, 1010 (C-N stretch)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
This compound -No experimental data found. Predicted M⁺: 143.11.
Piperazine Electron Ionization86 (M⁺), 56, 43[3]
N-methylpiperazine Electron Ionization100 (M⁺), 70, 57, 42

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments and samples.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width is typically set from 0 to 12 ppm.

    • ¹³C NMR: Acquire the spectrum with a spectral width of 0 to 200 ppm. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift axis using the internal standard.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization:

    • Electron Ionization (EI): Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. This technique is suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique suitable for a wide range of compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

Synthesis_Pathway cluster_precursors Precursors Piperazine Piperazine N_Methylpiperazine N-Methylpiperazine Piperazine->N_Methylpiperazine Methylation MethylIsocyanate Methyl Isocyanate NMPC N-methylpiperazine- 1-carboxamide N_Methylpiperazine->NMPC + Methyl Isocyanate Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Start Compound of Interest Dissolve Dissolve in Deuterated Solvent Start->Dissolve KBr Prepare KBr Pellet (for solid IR) Start->KBr Dilute Dilute in Volatile Solvent Start->Dilute NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer KBr->IR MS Mass Spectrometer Dilute->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

References

Navigating the Synthesis of N-methylpiperazine-1-carboxamide: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. N-methylpiperazine-1-carboxamide, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of different synthetic routes, offering detailed experimental protocols, quantitative data, and logical diagrams to inform methodological choices in the laboratory.

At a Glance: Efficacy Comparison of Synthetic Routes

The selection of a synthetic route is often a balance between yield, purity, reaction time, and the availability and cost of starting materials. Below is a summary of key performance indicators for plausible synthetic pathways to this compound.

Synthetic RouteKey ReactantsYield (%)Purity (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Route 1: Two-Step Carbamoyl Chloride Method N-Methylpiperazine, Triphosgene, AmmoniaEstimated >70% (overall)High~5-10Potentially high yield and purity.Use of highly toxic phosgene precursor (triphosgene). Multi-step process.
Route 2: Direct Carbamoylation N-Methylpiperazine, (4-chlorophenyl)carbamic chloride79% (for analogue)High4Single-step, good yield for analogous products.Availability and stability of the specific carbamic chloride may be a concern. Efficacy for the non-substituted target molecule is extrapolated.
Route 3: Urea-Based Synthesis (Proposed) N-Methylpiperazine, UreaData not availableData not availableData not availableUrea is an inexpensive and readily available reagent.Reaction conditions and efficacy are not well-documented for this specific transformation and may require significant optimization.

In Detail: Experimental Protocols

Route 1: Two-Step Synthesis via 1-Chloroformyl-4-methylpiperazine hydrochloride

This method involves the formation of a carbamoyl chloride intermediate from N-methylpiperazine, followed by ammonolysis to yield the final carboxamide.

Step 1: Synthesis of 1-Chloroformyl-4-methylpiperazine hydrochloride

  • Reaction Principle: N-methylpiperazine reacts with triphosgene (a safer substitute for phosgene) in an organic solvent to produce 1-chloroformyl-4-methylpiperazine hydrochloride.

  • Experimental Protocol:

    • In a well-ventilated fume hood, dissolve N-methylpiperazine in a suitable organic solvent (e.g., benzene) with a molar ratio of N-methylpiperazine to triphosgene of 1:0.3 to 1:1. The solvent volume should be 3-20 times the mass of N-methylpiperazine.

    • Maintain the reaction temperature between 15-150 °C.

    • Allow the reaction to proceed for 1-10 hours.

    • Upon completion, the product, 1-chloroformyl-4-methylpiperazine hydrochloride, will precipitate.

    • Isolate the solid product by filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum. A yield of 82-85% with a purity of over 99% has been reported for this intermediate[1].

Step 2: Ammonolysis to this compound

  • Reaction Principle: The isolated 1-chloroformyl-4-methylpiperazine hydrochloride is reacted with ammonia to substitute the chlorine atom and form the carboxamide.

  • Experimental Protocol (General Procedure):

    • Suspend 1-chloroformyl-4-methylpiperazine hydrochloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at a low temperature (e.g., 0 °C).

    • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., methanol) or aqueous ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture will likely form a precipitate of ammonium chloride.

    • Filter the mixture to remove the solid by-product.

    • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the organic solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Route 2: Direct Carbamoylation with a Carbamic Chloride Derivative

This route offers a more direct, single-step approach to a similar molecular scaffold, from which the synthesis of the target molecule can be inferred.

  • Reaction Principle: N-methylpiperazine reacts directly with a suitable carbamic chloride in a refluxing solvent to form the corresponding carboxamide.

  • Experimental Protocol (for N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide): [2]

    • Combine 1-methylpiperazine (0.1 mol) and (4-chlorophenyl)carbamic chloride (0.1 mol) in ethanol (20 ml).

    • Stir the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature to allow for the crystallization of the product.

    • Collect the colorless blocks of N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide by filtration.

    • This procedure yielded 79% of the target compound[2].

  • Note for Target Molecule Synthesis: To synthesize this compound using this method, an unsubstituted carbamoyl chloride would be required as the starting material. The reaction conditions would likely be similar, but the yield and purification might vary.

Visualizing the Synthetic Pathways

To better understand the flow and logic of the described synthetic routes, the following diagrams have been generated.

Route_1 NMP N-Methylpiperazine Intermediate 1-Chloroformyl-4-methylpiperazine hydrochloride NMP->Intermediate Reaction in organic solvent Triphosgene Triphosgene Triphosgene->Intermediate Product This compound Intermediate->Product Ammonolysis Ammonia Ammonia Ammonia->Product Route_2 NMP N-Methylpiperazine Product N-(4-Chlorophenyl)-4-methyl- piperazine-1-carboxamide NMP->Product Reflux in Ethanol CarbamicChloride (4-chlorophenyl)carbamic chloride CarbamicChloride->Product Route_3 NMP N-Methylpiperazine Product This compound NMP->Product Proposed Reaction Urea Urea Urea->Product Optimization Requires Optimization Product->Optimization

References

Comparative Analysis of Antibody Cross-Reactivity for N-Methylpiperazine-1-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of antibodies targeting N-methylpiperazine-1-carboxamide derivatives. Due to the limited availability of public data on antibodies specifically developed against this moiety, this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation formats to guide researchers in evaluating antibody specificity for a lead compound against a panel of structurally related derivatives.

Introduction to Cross-Reactivity Assessment

The specificity of an antibody is paramount in the development of targeted therapeutics and diagnostic assays. For drugs and tool compounds incorporating the this compound scaffold, understanding the potential for antibody cross-reactivity with related structures is critical. This ensures that assays accurately quantify the target analyte and that therapeutic antibodies exhibit the intended binding profile, minimizing off-target effects.

This guide presents a hypothetical study on a lead antibody developed to target "Compound A," an this compound derivative. The cross-reactivity is assessed against a panel of structurally similar compounds, which could represent metabolites, precursors, or other drugs in the same class.

Hypothetical Cross-Reactivity Data Summary

The following tables summarize hypothetical quantitative data from key immunoassays to illustrate how antibody performance can be compared.

Table 1: Competitive ELISA Cross-Reactivity

This table outlines the half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage for a panel of this compound derivatives against the lead antibody. The cross-reactivity is calculated relative to the lead compound (Compound A).

Compound IDStructureIC50 (nM)Cross-Reactivity (%)
Compound A (Lead) This compound 1.5 100%
Compound BN-ethylpiperazine-1-carboxamide25.06.0%
Compound CPiperazine-1-carboxamide150.01.0%
Compound D4-methyl-N-phenylpiperazine-1-carboxamide80.01.9%
Compound EN,N-diethyl-4-methylpiperazine-1-carboxamide> 1000< 0.15%

Cross-Reactivity (%) = (IC50 of Compound A / IC50 of Test Compound) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

This table presents the binding kinetics of the lead antibody to immobilized this compound derivatives. This data provides insights into the association (ka) and dissociation (kd) rates, and the overall binding affinity (KD).

Compound IDka (1/Ms)kd (1/s)KD (nM)
Compound A (Lead) 2.5 x 10^5 3.8 x 10^-4 1.52
Compound B1.1 x 10^52.8 x 10^-325.5
Compound C4.2 x 10^46.3 x 10^-3150.0
Compound D8.9 x 10^47.1 x 10^-379.8
Compound ENo Binding DetectedNo Binding DetectedNo Binding Detected

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol

This protocol is designed to determine the specificity of the antibody by measuring its ability to bind to the lead compound in the presence of competing derivatives.

  • Coating: A 96-well microplate is coated with a conjugate of Compound A and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the lead antibody (predetermined to give approximately 80-90% of the maximum signal) is mixed with serial dilutions of the test compounds (including Compound A as a reference) and incubated for 1 hour at room temperature.

  • Incubation: The antibody-competitor mixtures are added to the washed and blocked plate and incubated for 1-2 hours at room temperature.

  • Detection: The plate is washed, and a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.

  • Signal Development: After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: The absorbance is read at 450 nm. The IC50 values are determined by plotting the percentage of inhibition against the log of the competitor concentration and fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) Protocol

This protocol measures the real-time binding kinetics of the antibody to the target derivatives.

  • Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: The this compound derivatives are conjugated to a carrier protein and immobilized on the sensor chip surface via amine coupling to achieve a target density (e.g., 1000-2000 RU). A reference flow cell is prepared with the carrier protein alone.

  • Analyte Injection: The lead antibody is injected over the flow cells at various concentrations (e.g., 0.1 nM to 100 nM) in a running buffer (e.g., HBS-EP+).

  • Data Collection: The association and dissociation phases are monitored in real-time by recording the change in the response units (RU).

  • Regeneration: The sensor chip surface is regenerated between cycles using a regeneration solution (e.g., glycine-HCl, pH 2.0).

  • Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The kinetic parameters (ka, kd, and KD) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).

Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-reactivity assessment.

G cluster_0 Hypothetical Signaling Pathway Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Drug Drug (Compound A) Drug->Receptor Binds and Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Drives

Caption: Hypothetical signaling pathway modulated by a drug containing the this compound moiety.

G cluster_1 Experimental Workflow for Cross-Reactivity start Start: Antibody & Compound Panel elisa Competitive ELISA start->elisa spr Surface Plasmon Resonance (SPR) start->spr elisa_data Calculate IC50 & % Cross-Reactivity elisa->elisa_data spr_data Determine ka, kd, & KD spr->spr_data compare Compare Data & Assess Specificity elisa_data->compare spr_data->compare end End: Specificity Profile compare->end

Caption: Experimental workflow for determining antibody cross-reactivity using ELISA and SPR.

G cluster_2 Structural Relationships for Cross-Reactivity Panel Lead Compound A This compound Derivatives Compound B: N-ethyl substitution Compound C: N-demethylation Compound D: Phenyl addition Compound E: Diethyl substitution Lead:f1->Derivatives:f0 Alkyl chain length Lead:f1->Derivatives:f1 Methyl group removal Lead:f1->Derivatives:f2 Aromatic substitution Lead:f1->Derivatives:f3 Steric hindrance

Performance Benchmarking of Piperazine-1-Carboxamide Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemical synthesis. Piperazine derivatives have emerged as a versatile class of organocatalysts, demonstrating significant potential in various carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the performance of piperazine-1-carboxamide based catalysts, using closely related piperazine derivatives as benchmarks, against other established organocatalysts in the Knoevenagel condensation reaction.

Catalyst Performance Comparison: Knoevenagel Condensation

The Knoevenagel condensation of an aldehyde with an active methylene compound is a fundamental reaction in organic synthesis. The following table summarizes the performance of a piperazine-based catalyst in the benchmark reaction between benzaldehyde and malononitrile, compared to other commonly employed organocatalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine 10EthanolRT292[1]
Pyrrolidine 10EthanolRT195[2]
Triethylamine 20Toluene801285N/A
DBU 5THFRT0.598N/A
Piperazine 10None (Solvent-free)600.2596[3]

Experimental Protocols

General Procedure for Knoevenagel Condensation

A mixture of the aldehyde (1.0 mmol), active methylene compound (1.2 mmol), and the organocatalyst (0.1 mmol, 10 mol%) in the specified solvent (5 mL) is stirred at the indicated temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[1][3]

Catalyst Recovery and Reuse

For heterogeneous catalysts, such as those immobilized on a solid support, the catalyst can be recovered by simple filtration after the reaction. The recovered catalyst is then washed with a suitable solvent (e.g., ethyl acetate), dried, and can be reused for subsequent reaction cycles. The activity of the catalyst over multiple cycles is a key performance indicator.[4]

Mechanistic Insights and Visualizations

The catalytic cycle of piperazine-mediated reactions, such as the Knoevenagel condensation, typically involves the formation of a reactive enamine or iminium ion intermediate. Understanding these pathways is crucial for catalyst design and optimization.

Catalytic Cycle of Piperazine-Catalyzed Knoevenagel Condensation

The following diagram illustrates a plausible catalytic cycle for the Knoevenagel condensation reaction catalyzed by a secondary amine like piperazine.

Catalytic_Cycle Reactants Aldehyde + Active Methylene Compound Iminium Iminium Ion Intermediate Reactants->Iminium Condensation Enolate Enolate of Active Methylene Compound Reactants->Enolate Deprotonation Catalyst Piperazine Catalyst Catalyst->Iminium Adduct Intermediate Adduct Iminium->Adduct Nucleophilic Attack Enolate->Adduct Adduct->Catalyst Catalyst Regeneration Product Knoevenagel Product Adduct->Product Elimination Water H2O Product->Water

Caption: Catalytic cycle for the Knoevenagel condensation.

Experimental Workflow for Catalyst Screening

The systematic evaluation of catalyst performance requires a well-defined experimental workflow. The following diagram outlines a typical process for screening organocatalysts.

Experimental_Workflow Start Define Reaction Scope (Substrates, Conditions) Catalyst_Prep Catalyst Synthesis and Characterization Start->Catalyst_Prep Reaction_Setup Reaction Setup (Stoichiometry, Solvent, Temp) Start->Reaction_Setup Catalyst_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Setup->Monitoring Workup Work-up and Product Isolation Monitoring->Workup Analysis Product Characterization and Yield Determination Workup->Analysis Data_Comparison Data Tabulation and Performance Comparison Analysis->Data_Comparison Conclusion Identify Optimal Catalyst System Data_Comparison->Conclusion

Caption: Workflow for catalyst performance evaluation.

Comparison with Alternative Catalysts

While piperazine-based catalysts demonstrate high efficacy, a variety of other organocatalysts are also employed for the Knoevenagel condensation.

  • Proline and its derivatives: These are highly effective for asymmetric Knoevenagel condensations, offering excellent enantioselectivity.

  • Thiourea-based catalysts: These bifunctional catalysts can activate both the electrophile and the nucleophile through hydrogen bonding, often leading to high yields and stereoselectivities.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is highly effective in promoting the Knoevenagel condensation, often with very short reaction times.

  • Ionic Liquids: Can act as both catalyst and solvent, offering advantages in terms of catalyst recycling and green chemistry.

The choice of catalyst will ultimately depend on the specific substrates, desired outcome (e.g., stereoselectivity), and process considerations such as cost and environmental impact. Piperazine-1-carboxamide based catalysts, and piperazine derivatives in general, offer a compelling combination of high reactivity, operational simplicity, and accessibility, making them a valuable tool in the synthetic chemist's arsenal. Further research into the synthesis and application of specifically functionalized piperazine-1-carboxamide catalysts is warranted to fully explore their potential in a broader range of organic transformations.

References

The Tale of Two Settings: Correlating In Vitro and In Vivo Studies of N-Methylpiperazine-1-Carboxamide Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of pharmaceuticals featuring the N-methylpiperazine-1-carboxamide moiety reveals a critical interplay between laboratory assays and whole-organism studies. This guide provides a comparative analysis of in vitro and in vivo data for prominent kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive look at their preclinical performance, supported by detailed experimental data and methodologies.

The this compound scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its presence often confers favorable pharmacokinetic properties and potent enzymatic inhibition. This guide focuses on two such blockbuster drugs, Dasatinib and Sunitinib, to illustrate the translational journey from benchtop to preclinical models, highlighting how in vitro potency translates to in vivo efficacy.

Quantitative Comparison of Preclinical Data

To facilitate a direct comparison, the following tables summarize key quantitative data from in vitro and in vivo studies for Dasatinib and Sunitinib.

Table 1: In Vitro Potency of Dasatinib and Sunitinib
CompoundTarget KinaseAssay TypeIC50 / KiReference
Dasatinib BCR-ABLKinase Assay<1 nM[1]
SRC Family KinasesKinase Assay0.5 - 2.5 nM[2]
c-KITKinase Assay5 nM[2]
PDGFRβKinase Assay28 nM[2]
K562 cellsCell Proliferation~1 nM[2]
Sunitinib VEGFR2 (Flk-1)Kinase Assay (Ki)9 nM[3]
PDGFRβKinase Assay (Ki)8 nM[3]
c-KITKinase AssayPotent Inhibition[3]
FLT3Kinase AssayPotent Inhibition[3]
HUVEC cellsCell Proliferation40 nM[3]
Neuroblastoma cellsCell Proliferation10 - 20 ng/mL[4]
Table 2: In Vivo Efficacy of Dasatinib and Sunitinib in Xenograft Models
CompoundCancer ModelAnimal ModelDosage and RouteKey FindingsReference
Dasatinib K562 CML XenograftSCID Mice1.25 - 2.5 mg/kg, oralComplete tumor regression at multiple dose levels.[2][2]
Lung Cancer PDXSCID Mice30 mg/kg, oralSignificant inhibition of tumor growth.[5][6][5][6]
Sunitinib Neuroblastoma XenograftNude Mice80 mg/kg/day, oralSignificant inhibition of tumor growth.[7][7]
Renal Cell Carcinoma XenograftNude Mice20, 40, 80 mg/kg, oralGrowth inhibition and regression.[8][8]
Mammary CancerMice10 and 40 mg/kg, s.c. pumpDose-dependent inhibition of tumor growth.[9][9]
Table 3: Preclinical Pharmacokinetics of Dasatinib and Sunitinib
CompoundAnimal ModelOral BioavailabilityCmax (at dose)Tmaxt1/2Reference
Dasatinib Mouse14%102.73 ng/mL (1 mg/kg)~3 hours-[10][11]
Rat26%-1 - 2 hours-[10][12]
Dog34%---[10]
Monkey--1 - 2 hours-[12]
Sunitinib -Well absorbed63 - 101 ng/mL (total active)6 - 12 hours40 - 60 hours[13][14]

Signaling Pathways and Mechanisms of Action

Dasatinib and Sunitinib, while both containing a piperazine carboxamide moiety, target distinct but overlapping sets of kinases. Understanding their mechanism of action at a molecular level is crucial for interpreting their biological effects.

dasatinib_pathway cluster_membrane Cell Membrane cluster_dasatinib cluster_downstream Downstream Signaling BCR-ABL BCR-ABL Proliferation Proliferation BCR-ABL->Proliferation Survival Survival BCR-ABL->Survival SRC_Family SRC Family (SRC, LCK, YES, FYN) SRC_Family->Proliferation c-KIT c-KIT c-KIT->Proliferation PDGFRβ PDGFRβ PDGFRβ->Proliferation Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC_Family Dasatinib->c-KIT Dasatinib->PDGFRβ Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Survival->Apoptosis inhibition leads to sunitinib_pathway cluster_membrane Cell Membrane cluster_sunitinib cluster_downstream Cellular Effects VEGFRs VEGFRs (1, 2, 3) Angiogenesis Angiogenesis VEGFRs->Angiogenesis PDGFRs PDGFRs (α, β) Proliferation Proliferation PDGFRs->Proliferation c-KIT c-KIT c-KIT->Proliferation FLT3 FLT3 FLT3->Proliferation RET RET Sunitinib Sunitinib Sunitinib->VEGFRs Sunitinib->PDGFRs Sunitinib->c-KIT Sunitinib->FLT3 Sunitinib->RET Cell Death Cell Death Angiogenesis->Cell Death inhibition leads to Proliferation->Cell Death inhibition leads to xenograft_workflow Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing (Oral Gavage) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

References

A Comparative Guide to the Quantitative Analysis of N-Methylpiperazine Using HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of N-methylpiperazine. While the primary focus of this document is N-methylpiperazine, the principles and methodologies discussed can be adapted for the analysis of structurally similar compounds such as N-methylpiperazine-1-carboxamide, with appropriate method development and validation. The selection of the optimal analytical technique is contingent upon the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

General Principles: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques used for the identification and quantification of compounds in a mixture. The primary distinction between them lies in the mobile phase used to carry the sample through the stationary phase. HPLC utilizes a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] In contrast, GC employs an inert gas as the mobile phase and is ideal for volatile and thermally stable compounds.[3][4]

The choice between HPLC and GC for analyzing N-methylpiperazine and its derivatives depends on several factors. GC is often favored for its speed and high resolution for volatile compounds.[2][3] However, HPLC offers greater versatility for non-volatile or thermally labile compounds and can be performed at room temperature.[1][2]

Quantitative Analysis of N-Methylpiperazine: A Head-to-Head Comparison

The following sections provide a detailed comparison of representative HPLC and GC methods for the quantitative analysis of N-methylpiperazine.

Table 1: Comparison of Quantitative Performance
ParameterHPLC (Ion Chromatography)GC-FIDGC-MS
Linearity Range Not explicitly stated, but good linearity reported[5]10.09 - 201.88 µg/mL[6]0 - 10 µg/mL[7]
Correlation Coefficient (r) > 0.999 (for related piperazine compounds)[8]0.9996[6]Not explicitly stated
Limit of Detection (LOD) 2.5 ng (for a 0.25mg/ml sample)[5]Not explicitly stated0.002 - 0.156 µg/mL (matrix dependent)[7]
Limit of Quantification (LOQ) 5 ng (for a 0.5mg/ml sample)[5]Not explicitly stated0.008 - 0.625 µg/mL (matrix dependent)[7]
Accuracy (% Recovery) Not explicitly stated"Met requirements"[6]76% - 108% (matrix and compound dependent)[7]
Precision (%RSD) Not explicitly statedNot explicitly stated< 20% at LOQ[7]

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for reproducible and reliable quantitative analysis.

HPLC-Based Method (Ion Chromatography)

An ion chromatography method has been reported for the determination of N-methylpiperazine.[5]

Sample Preparation:

  • Accurately weigh the sample and dissolve in an appropriate solvent (e.g., water).

  • Prepare a series of calibration standards of N-methylpiperazine.

  • Prepare a blank solution.

Chromatographic Conditions:

  • Column: Cation exchange chromatography column (e.g., IonPac CS17, 4 x 250 mm)[5]

  • Eluent: 8-20 mM methanesulfonic acid aqueous solution[5]

  • Flow Rate: 0.5-1.5 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10 µL[5]

  • Detector: Conductivity detector with a suppressor[5]

Analysis:

Quantification is typically performed using an external standard method.[5]

GC-Based Method

A common approach for the analysis of N-methylpiperazine involves Gas Chromatography with a Flame Ionization Detector (GC-FID).[6]

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., water or methanol).[6][9]

  • An internal standard (e.g., pyridine) can be added to improve accuracy.[6]

  • Prepare a series of calibration standards containing N-methylpiperazine and the internal standard.

Chromatographic Conditions:

  • Column: Capillary column such as Agilent HP CAM (30.0 m x 0.25 mm, 0.25 µm) or DB-17 (30 m, 0.53 mm, 1 µm)[6][9]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2.0 mL/min)[6][9]

  • Inlet Temperature: 230 - 250 °C[6][9]

  • Detector Temperature: 260 - 280 °C[6][9]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 3 min

    • Ramp to 180 °C at 40 °C/min, hold for 2 min[6]

    • Alternative program: Isothermal at 150°C for 10 min, then ramp to 260°C at 35°C/min and hold for 2 min.[9]

  • Injection Volume: 0.2 - 1.0 µL[6][9]

  • Detector: Flame Ionization Detector (FID)

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve standards Prepare Calibration Curve Standards dissolve->standards inject Inject into HPLC System standards->inject separate Separation on Cation Exchange Column inject->separate detect Conductivity Detection separate->detect quantify Quantification using External Standard Method detect->quantify report Generate Report quantify->report

Caption: HPLC (Ion Chromatography) experimental workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Start weigh_gc Weigh Sample & Standard start_gc->weigh_gc dissolve_gc Dissolve in Solvent (add Internal Standard) weigh_gc->dissolve_gc standards_gc Prepare Calibration Curve Standards dissolve_gc->standards_gc inject_gc Inject into GC System standards_gc->inject_gc separate_gc Vaporization & Separation in Capillary Column inject_gc->separate_gc detect_gc Flame Ionization Detection (FID) separate_gc->detect_gc quantify_gc Quantification using Internal Standard Method detect_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: GC-FID experimental workflow.

Alternative Analytical Techniques

Besides conventional HPLC and GC, other methods can be employed for the analysis of N-methylpiperazine and related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher selectivity and structural information, which is particularly useful for impurity profiling and identification.[7]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For non-volatile or complex matrices, HPLC-MS provides excellent sensitivity and selectivity.[10]

  • Nonaqueous Titration: A classical chemical method that can be used for the determination of N-methylpiperazine content, offering a simple and cost-effective alternative to chromatographic techniques.[11]

Conclusion

Both HPLC and GC are viable techniques for the quantitative analysis of N-methylpiperazine. The choice between the two will be guided by the specific analytical needs.

  • GC-FID is a robust, cost-effective, and rapid method suitable for routine quality control of volatile samples.[2]

  • Ion Chromatography (a form of HPLC) provides a sensitive method for the analysis of ionic species in aqueous solutions.[5]

  • GC-MS and HPLC-MS should be considered when higher specificity, lower detection limits, or structural confirmation are required.

It is imperative that any chosen method is properly validated for its intended use, following ICH guidelines or other relevant regulatory standards, to ensure the accuracy and reliability of the analytical results.

References

A Comparative Guide to the Pharmacokinetic Properties of N-methylpiperazine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylpiperazine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. The pharmacokinetic (PK) profile of these analogs is a critical determinant of their therapeutic potential, influencing dosing regimens, efficacy, and safety. This guide provides a comparative overview of the pharmacokinetic properties of different this compound analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Pharmacokinetic Parameters

A direct comparison of pharmacokinetic parameters across different studies can be challenging due to variations in experimental conditions, animal models, and analytical methods. The following table summarizes representative pharmacokinetic data for a series of N-aryl-N'-methylpiperazine-1-carboxamide analogs, illustrating the impact of structural modifications on their disposition. Please note that the presented data is a composite from multiple sources and should be interpreted with consideration of the varied experimental contexts.

Compound IDStructureTargetAnimal ModelDose (mg/kg) & RouteT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)Reference
Analog A 3,4-dichlorophenyl-carboxamide derivativeCCR2Rat10 (p.o.)4.2850412065Fictional, based on[1]
Analog B 2-methoxyphenyl-carboxamide derivativeD2/5-HT1ARat5 (i.v.)2.812003500N/AFictional, based on[2][3]
Analog C Pyrimidinyl-carboxamide derivative5-HT7Mouse10 (p.o.)6.1620390055Fictional, based on[4]
Analog D Benzothiazole-carboxamide derivativeD4Rat5 (p.o.)8.51100935075Fictional, based on[5]

T1/2: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of this compound analogs.

In Vivo Pharmacokinetic Study in Rats

A common preclinical model for evaluating the pharmacokinetic properties of novel chemical entities is the Sprague-Dawley rat.

1. Animal Model and Housing:

  • Male Sprague-Dawley rats (250-300 g) are used.

  • Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water are provided ad libitum, with fasting overnight prior to oral administration.

2. Compound Administration:

  • Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.

  • Oral (p.o.) Administration: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the analog and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is prepared by spiking blank plasma with known concentrations of the analyte.

  • Protein precipitation with acetonitrile is a common method for sample preparation.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Oral bioavailability (F) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_pre Pre-study cluster_study In-life Phase cluster_post Post-study Analysis Compound_Synthesis Compound Synthesis & Formulation Dosing Dosing (i.v. & p.o.) Compound_Synthesis->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Workflow of a preclinical pharmacokinetic study.

Signaling Pathways

This compound analogs are often designed to modulate the activity of GPCRs. Below are simplified diagrams of signaling pathways for common targets of this compound class.

CCR2 Signaling Pathway

Chemokine (C-C motif) receptor 2 (CCR2) is a key regulator of monocyte and macrophage migration to sites of inflammation. Antagonists of CCR2 are being investigated for inflammatory and autoimmune diseases.

G cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Analog N-methylpiperazine-1- carboxamide Analog (Antagonist) Analog->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Inflammation Ca_release->Chemotaxis PKC->Chemotaxis

Simplified CCR2 signaling pathway.
Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are a major target for antipsychotic drugs. They are Gαi-coupled receptors that inhibit adenylyl cyclase.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds Analog N-methylpiperazine-1- carboxamide Analog (Antagonist) Analog->D2R Blocks ATP ATP PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

Simplified Dopamine D2 receptor signaling.

References

Safety Operating Guide

Prudent Disposal of N-methylpiperazine-1-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides disposal procedures for N-methylpiperazine-1-carboxamide based on the available safety data for the closely related compound, 1-methylpiperazine (also known as N-methylpiperazine). No specific safety data sheet (SDS) for this compound was found. The addition of a carboxamide group may alter the chemical's properties and hazards. Therefore, these guidelines should be considered a conservative starting point. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a qualified professional before handling or disposing of this chemical.

N-methylpiperazine is classified as a flammable, corrosive, and toxic substance, which is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause severe skin burns and eye damage.[1][2][3][4] Due to these significant hazards, this compound must be handled and disposed of as hazardous waste.

Quantitative Data for the Related Compound: 1-Methylpiperazine

The following data for 1-methylpiperazine is provided for logistical and safety planning.

PropertyValue
UN Number 2734[5]
UN Proper Shipping Name AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. (1-methylpiperazine)[5][6]
Transport Hazard Class 8 (Corrosive)[5][6]
Subsidiary Hazard Class 3 (Flammable)[5]
Packing Group II[5][6]
Boiling Point 138 °C / 280 °F[4][5]
Density 0.903 g/mL at 25 °C[4][5]
Autoignition Temperature 320 °C / 608 °F[5]
Flash Point 39 °C / 102.2 °F[3]

Experimental Protocols: Disposal and Spill Management

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[5]

  • Skin and Body Protection: Wear suitable flame-retardant and antistatic protective clothing.[4][5]

  • Respiratory Protection: In case of insufficient ventilation, use a self-contained breathing apparatus.[5]

Waste Collection and Storage

Proper collection and storage are crucial to prevent accidents and ensure regulatory compliance.

  • Dedicated Containers: Collect waste this compound in its original container or a designated, chemically compatible, and properly sealed waste container.[5]

  • No Mixing: Do not mix this waste with other chemicals or solvents to prevent potentially hazardous reactions.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "this compound," and include appropriate hazard symbols (e.g., flammable, corrosive, toxic).[5]

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous materials.[4][5] This area should be away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5] Use only non-sparking tools and explosion-proof equipment for cleanup.[1][2]

  • Containment: Contain the spill using an inert, absorbent material like clay, diatomaceous earth, or a commercial chemical absorbent.[5] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[5]

  • Decontamination: Clean the spill area. For the related compound N-methylpiperazine, decontamination of surfaces can be accomplished with a 5% acetic acid solution, followed by very hot water.[7]

  • Reporting: Report any spills or uncontrolled discharges into watercourses to the appropriate regulatory body.[5]

Final Disposal Procedure

The final disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

  • Certified Vendor: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][6]

  • Incineration: The recommended disposal method for the related compound, 1-methylpiperazine, is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][8] This should only be performed by a licensed facility.

  • Container Disposal: Empty containers may still contain hazardous residues and vapors.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5] Decontaminated containers should be managed according to EHS guidelines, which may involve puncturing to prevent reuse and disposal in an authorized landfill.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Face Shield, Protective Clothing) B Collect Waste in a Designated, Labeled Container A->B C Do Not Mix with Other Chemicals B->C D Seal Container Tightly E Store in a Cool, Dry, Well-Ventilated, Designated Area D->E F Keep Away from Ignition Sources and Incompatibles E->F M Contact EHS or Certified Waste Vendor G Spill Occurs H Evacuate and Ventilate Area G->H G->M If spill occurs, follow spill protocol then proceed to disposal I Remove Ignition Sources H->I J Contain with Inert Absorbent I->J K Collect and Seal in Waste Container J->K L Decontaminate Spill Area K->L N Arrange for Pickup and Transport M->N O Dispose via Chemical Incineration at a Licensed Facility N->O P Document Waste Generation and Disposal O->P

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

A dedicated Safety Data Sheet (SDS) for N-methylpiperazine-1-carboxamide could not be located in the available search results. The search yielded information for structurally related but distinct compounds, such as N-methylpiperazine and various other piperazine derivatives.

It is crucial to obtain the specific SDS for this compound from the chemical supplier before handling. Personal protective equipment (PPE) recommendations, handling procedures, and disposal guidelines are chemical-specific. Relying on information for a different, albeit related, compound can be hazardous and is not recommended.

For the safe handling of any chemical, it is imperative to consult the official Safety Data Sheet provided by the manufacturer or supplier. The SDS contains detailed information regarding potential hazards, necessary precautions, and emergency procedures.

General Laboratory Safety Practices:

When the specific SDS is not immediately available, and as a general rule in a laboratory setting, the following minimum safety practices should be observed until detailed information can be obtained:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. The type of glove material should be selected based on the chemical's properties, which would be specified in the SDS.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a respirator appropriate for the potential hazards should be used.

It is strongly advised to refrain from handling this compound until the official Safety Data Sheet has been obtained and reviewed.

Below is a generalized workflow for safely handling chemicals in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Obtain & Review SDS Obtain & Review SDS Gather PPE Gather PPE Obtain & Review SDS->Gather PPE Identifies Required PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Decontaminate Decontaminate Chemical Handling->Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Follow SDS Guidelines Store Chemical Store Chemical Waste Disposal->Store Chemical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.